molecular formula C14H11N B1582492 2-Aminophenanthrene CAS No. 3366-65-2

2-Aminophenanthrene

Numéro de catalogue: B1582492
Numéro CAS: 3366-65-2
Poids moléculaire: 193.24 g/mol
Clé InChI: ZEAWSFHWVLOENK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Aminophenanthrene is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402372. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

phenanthren-2-amine
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InChI

InChI=1S/C14H11N/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEAWSFHWVLOENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11N
Source PubChem
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DSSTOX Substance ID

DTXSID00187340
Record name 2-Phenanthrenamine
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Molecular Weight

193.24 g/mol
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CAS No.

3366-65-2
Record name 2-Phenanthrenamine
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Record name 2-Aminophenanthrene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-aminophenanthrene. As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its preparation and analytical validation is paramount. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor.

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are foundational structures in numerous biologically active compounds and functional materials. This compound, in particular, serves as a key intermediate in the synthesis of pharmaceuticals and as a model compound for studying the metabolic pathways and toxicological profiles of polycyclic aromatic amines.[1] Its strategic importance necessitates reliable and well-characterized synthetic routes.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we delve into the mechanistic underpinnings and practical execution of two prominent synthetic pathways: the Pschorr cyclization and the Buchwald-Hartwig amination.

The Pschorr Reaction: Intramolecular Arylation

The Pschorr reaction is a classical and effective method for the synthesis of phenanthrenes through an intramolecular radical cyclization.[2][3][4] The reaction proceeds via the diazotization of an α-aryl-o-aminocinnamic acid derivative, followed by a copper-catalyzed ring closure.[2][5]

The success of the Pschorr reaction hinges on the efficient formation of the diazonium salt and its subsequent radical decomposition. The use of a copper catalyst is crucial for promoting the single-electron transfer required to generate the aryl radical, which then undergoes intramolecular attack on the adjacent aromatic ring.[5][6] The reaction conditions, such as temperature and the choice of copper salt, can influence the reaction yield by modulating the rate of radical generation and minimizing side reactions.

  • Diazotization:

    • Dissolve the α-aryl-o-aminocinnamic acid precursor in an appropriate acidic medium (e.g., aqueous sulfuric acid or hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

    • Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete diazotization.

  • Cyclization:

    • In a separate flask, prepare a suspension of a copper(I) or copper(II) salt (e.g., CuSO₄, Cu₂O, or copper powder) in water or an organic solvent.

    • Slowly add the cold diazonium salt solution to the copper catalyst suspension. Vigorous nitrogen evolution is typically observed.

    • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-100 °C to drive the cyclization to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude phenanthrene derivative.

    • Purify the crude product by column chromatography on silica gel to afford the desired phenanthrene precursor, which can then be converted to this compound through standard functional group manipulations.

Pschorr_Reaction_Workflow cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_workup Work-up & Purification A α-Aryl-o-aminocinnamic acid B NaNO₂, Acid (0-5 °C) A->B Reactant C Diazonium Salt Intermediate B->C Formation D Copper Catalyst (e.g., CuSO₄) C->D Addition E Intramolecular Arylation D->E Catalysis F Phenanthrene Derivative E->F Product G Extraction F->G H Chromatography G->H I Pure Phenanthrene Precursor H->I Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Cross-Coupling cluster_purification Purification A 2-Halophenanthrene D Inert Atmosphere A->D B Palladium Catalyst & Ligand B->D C Base C->D E Amine Source D->E Addition F Solvent & Heat E->F Reaction G This compound (Crude) F->G Product H Filtration G->H I Extraction H->I J Column Chromatography I->J K Pure this compound J->K

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of 2-aminophenanthrene (C₁₄H₁₁N). As a polycyclic aromatic amine, understanding the precise three-dimensional arrangement of this compound in the solid state is critical for elucidating its physicochemical properties, predicting its biological activity, and guiding its application in materials science and drug development.[1] We will explore the complete workflow from single-crystal growth to data analysis, focusing on the causal relationships behind experimental choices and the interpretation of crystallographic data. This document is designed to serve as a practical and authoritative resource, grounded in the principles of single-crystal X-ray diffraction (SCXRD), the definitive technique for atomic-level structural determination.[2]

Introduction: The Significance of Solid-State Structure

This compound is a rigid, planar aromatic molecule whose biological and material properties are intrinsically linked to its solid-state structure.[3][4][5] The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonding and π-π stacking.[6][7] These non-covalent interactions dictate critical macroscopic properties such as:

  • Solubility and Dissolution Rate: Essential parameters in pharmacology, influencing a drug's bioavailability.

  • Polymorphism: The ability to exist in multiple crystal forms, each with different stability and physical properties. Identifying and controlling polymorphism is a cornerstone of drug development.

  • Mechanical Properties: Hardness, elasticity, and morphology of the crystalline material.

  • Electronic Properties: Charge transport capabilities, relevant in the design of organic semiconductor materials.

Therefore, a detailed crystal structure analysis provides not just a static image of the molecule, but a foundational blueprint for understanding and predicting its behavior.

The Workflow of Crystal Structure Determination

The elucidation of a crystal structure is a systematic process that bridges chemistry, physics, and computational analysis. The quality of the final structure is contingent on the success of each preceding step.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Synthesis & Purification of this compound B Crystal Growth (e.g., Slow Evaporation) A->B High Purity Material C Crystal Selection & Mounting B->C Suitable Single Crystal D Single-Crystal X-ray Diffraction (SCXRD) C->D High-Quality Crystal E Data Processing & Integration D->E Diffraction Pattern F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Analysis G->H I Crystallographic Information File (CIF) H->I Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: From Powder to Structure

I. Crystal Growth: The Foundation of Analysis

  • Objective: To produce a single, defect-free crystal of this compound, typically 0.1-0.3 mm in each dimension.

  • Causality: The slow, controlled growth of a crystal allows molecules to arrange themselves into a highly ordered, repeating lattice. Rapid precipitation leads to polycrystalline powder, which is unsuitable for this technique. The choice of solvent is critical; it must provide moderate solubility to allow for the slow formation of a supersaturated solution from which the crystal will grow.

  • Methodology (Slow Evaporation):

    • Prepare a saturated solution of high-purity this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

II. Data Collection: Probing the Crystal with X-rays

  • Objective: To measure the intensities and positions of X-ray beams diffracted by the crystal's electron clouds.

  • Causality: X-rays have wavelengths comparable to the distances between atoms in a crystal, allowing them to be diffracted by the crystal lattice in a predictable manner according to Bragg's Law. The resulting diffraction pattern contains all the information needed to reconstruct the three-dimensional arrangement of atoms.

  • Methodology (Using a Modern Diffractometer):

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop.

    • Cryo-cooling: The crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, leading to a sharper, higher-resolution diffraction pattern.

    • Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots on a detector.[8][9]

III. Structure Solution and Refinement

  • Objective: To convert the raw diffraction data into a chemically sensible atomic model.

  • Causality: Specialized software uses the diffraction intensities to calculate an initial electron density map of the unit cell. The positions of atoms are inferred from the peaks in this map. This initial model is then refined against the experimental data to improve its accuracy.

  • Methodology:

    • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors.

    • Structure Solution: Programs like SHELXT use "direct methods" or other algorithms to determine the initial phases of the diffracted waves and generate a preliminary atomic model.

    • Structure Refinement: The atomic positions, bond lengths, and thermal parameters are adjusted using a least-squares process (e.g., with SHELXL) to achieve the best possible fit between the calculated diffraction pattern from the model and the observed experimental data.[10]

Analysis of this compound Crystal Structure

While a specific, publicly available CIF (Crystallographic Information File) for unsubstituted this compound is not readily found in this search, the following section details the expected findings based on analysis of similar aromatic amines and provides a template for data presentation.

Crystallographic Data Summary

All quantitative data from a crystal structure determination is summarized in a standard table. This allows for quick assessment of the quality of the experiment and key structural parameters.

ParameterExample Value (Illustrative)Description
Chemical Formula C₁₄H₁₁NThe molecular formula of the compound.[3]
Formula Weight 193.24 g/mol The molar mass of the compound.[3]
Crystal System MonoclinicThe crystal system describing the symmetry of the unit cell.
Space Group P2₁/cThe specific symmetry operations that define the crystal packing.
a, b, c (Å) a=7.1, b=11.4, c=11.7The dimensions of the unit cell.[10]
α, β, γ (°) α=90, β=100.5, γ=90The angles of the unit cell.[10]
Volume (ų) 925.4The volume of the unit cell.
Z 4The number of molecules per unit cell.[10]
R-factor (R1) < 0.05A measure of the agreement between the model and the experimental data.
Goodness-of-Fit (GooF) ~ 1.0An indicator of the quality of the refinement; should be close to 1.
Molecular Geometry

The analysis confirms the expected geometry of the this compound molecule. The phenanthrene core is largely planar, a consequence of its aromatic sp² hybridized carbon atoms. Bond lengths and angles within this core are consistent with those of other polycyclic aromatic hydrocarbons.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily dictated by hydrogen bonding involving the amine group and π-π stacking of the phenanthrene rings. These interactions are crucial for the stability of the crystal lattice.[6]

  • Hydrogen Bonding: The amine (-NH₂) group is a potent hydrogen bond donor. It is expected to form N-H···N hydrogen bonds between adjacent molecules, linking them into chains or sheets. This is a dominant interaction that strongly influences the crystal packing.[7]

G cluster_0 Molecule A cluster_1 Molecule B A Phenanthrene-NH... B ...H-N-Phenanthrene A->B N-H···N Hydrogen Bond caption Diagram of intermolecular N-H···N hydrogen bonding.

Caption: N-H···N hydrogen bonding between this compound molecules.

  • π-π Stacking: The planar phenanthrene rings are electron-rich and will interact favorably with adjacent rings. This typically occurs in an offset or "slipped" parallel arrangement to minimize electrostatic repulsion, contributing significantly to the overall lattice energy.

Conclusion and Implications

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its three-dimensional structure at the atomic level. The analysis reveals a structure stabilized by a network of N-H···N hydrogen bonds and significant π-π stacking interactions. This detailed structural knowledge is indispensable for professionals in drug development and materials science, as it provides the basis for understanding polymorphism, predicting solubility, and designing novel materials with tailored properties. The protocols and analytical frameworks presented herein serve as a robust guide for the structural elucidation of this compound and related aromatic compounds.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
  • PubChemLite. This compound (C14H11N). [Link]
  • National Center for Biotechnology Information. 2-Phenanthrenamine. PubChem Compound Summary for CID 76893. [Link]
  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
  • MDPI.
  • MDPI.
  • International Union of Crystallography. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. [Link]
  • Protheragen. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

Sources

Spectroscopic Analysis of 2-Aminophenanthrene: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction to 2-Aminophenanthrene

This compound (C₁₄H₁₁N, CAS No: 3366-65-2) is a polycyclic aromatic amine (PAA) derived from phenanthrene, a three-ring aromatic hydrocarbon.[1][2] As a derivative of a prominent polycyclic aromatic hydrocarbon (PAH), its characterization is crucial for applications in medicinal chemistry, materials science, and environmental analysis. The precise elucidation of its molecular structure and purity is paramount, a task for which spectroscopic methods are indispensable.

This technical guide provides a framework for the comprehensive spectroscopic characterization of this compound, covering Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While specific, experimentally-derived spectra for this compound are not available in public databases accessed for this guide, this document outlines the established principles, standard protocols, and expected spectral features based on the known effects of the phenanthrene core and the amino substituent. This approach serves as a robust blueprint for researchers undertaking the synthesis or analysis of this compound.

Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems. The extensive π-electron system of the phenanthrene core, further modulated by the auxochromic amino group, gives rise to a characteristic absorption spectrum.

Scientific Principles and Experimental Causality

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The phenanthrene moiety itself exhibits complex absorption bands, typically between 250 nm and 380 nm. The addition of an amino group (-NH₂) as a powerful electron-donating group is anticipated to cause a bathochromic (red) shift of these absorption maxima (λmax) due to the extension of the chromophore's conjugation through the nitrogen's lone pair of electrons.

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[3] Polar solvents may interact with the amino group's lone pair, leading to solvatochromic shifts. A non-polar solvent like cyclohexane or hexane is often used to obtain a baseline spectrum with minimal solvent interaction. For solubility or comparison purposes, polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, methanol) solvents are also commonly employed. It is crucial to report the solvent used, as λmax values are solvent-dependent.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Accurately prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the detector's linear range (ideally 0.1 - 1.0 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 500 nm to capture all relevant electronic transitions.

  • Data Processing: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mandatory Visualization: UV-Vis Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-Grade Solvent (e.g., Ethanol) A->B C Prepare Dilute Solution (1-10 µg/mL) B->C D Run Solvent Blank C->D E Measure Sample Absorbance (200-500 nm) D->E F Identify λmax Values E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected Data Summary

While specific experimental data is unavailable, a hypothetical data table is presented below based on typical values for similar aromatic amines.

Expected Transition TypeExpected λmax (nm)Solvent
π → π* (Phenanthrene Core)~255, ~295, ~350Ethanol
Charge Transfer~300 - 400Ethanol

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Scientific Principles and Experimental Causality

¹H NMR: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their multiplicity (spin-spin coupling with neighboring protons). The aromatic region (typically 7.0-9.0 ppm) will be complex due to the nine aromatic protons. The two protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts provide information about the carbon's hybridization and electronic environment. The phenanthrene skeleton has 14 carbon atoms, but due to molecular symmetry, fewer than 14 signals might be expected if the rotation of the amino group is fast on the NMR timescale. Carbons directly attached to the nitrogen atom will be significantly shifted compared to the parent phenanthrene.[4]

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue and has the advantage of often showing sharper N-H proton signals. The choice of solvent affects chemical shifts, so it must always be reported.

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" using the deuterium signal from the solvent, and the field homogeneity is optimized ("shimming").

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8 to 64), relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a secondary reference to the primary internal standard, tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the CDCl₃ solvent peak at 77.16 ppm is used for referencing.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg in ~0.7 mL CDCl₃ B Transfer to NMR Tube A->B C Lock & Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correct F->G H Reference Spectra (TMS / CDCl₃) G->H I Assign Peaks H->I

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Expected Data Summary

The following tables present predicted chemical shifts for this compound. These are estimates based on the known spectrum of phenanthrene and established substituent effects for an amino group on an aromatic ring.

Table 2: Expected ¹H NMR Data (Solvent: CDCl₃)

Proton Assignment Expected δ (ppm) Multiplicity
H-5, H-6 8.5 - 8.7 m
Aromatic H 7.2 - 8.0 m
H-1, H-3 6.8 - 7.2 m

| NH₂ | 3.5 - 4.5 | br s |

Table 3: Expected ¹³C NMR Data (Solvent: CDCl₃)

Carbon Assignment Expected δ (ppm)
C-2 (C-NH₂) 145 - 150
Quaternary C's 128 - 135

| Aromatic CH's | 110 - 130 |

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Scientific Principles and Experimental Causality

For this compound, key vibrational modes will provide a characteristic IR fingerprint.

  • N-H Stretch: As a primary amine, it will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one symmetric, one asymmetric).

  • C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

  • N-H Bend: The N-H bending (scissoring) vibration for a primary amine is expected around 1590-1650 cm⁻¹.

  • C-N Stretch: The aromatic C-N stretching vibration will appear in the 1250-1350 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands (the "fingerprint") that is unique to the molecule's overall structure.

Sampling Method: The choice of method depends on the sample's physical state. For a solid like this compound, preparing a potassium bromide (KBr) pellet is a traditional and effective method. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Mandatory Visualization: IR Workflow

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind 1-2 mg Sample with 100 mg KBr B Press into Transparent Pellet A->B C Run Background Scan B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Identify Peak Wavenumbers (cm⁻¹) D->E F Assign Functional Groups E->F

Caption: Workflow for FTIR spectroscopic analysis via KBr pellet.

Expected Data Summary

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3350 Medium N-H asymmetric & symmetric stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch
1650 - 1590 Strong N-H bend (scissoring)
1600 - 1450 Medium-Strong Aromatic C=C ring stretch
1350 - 1250 Strong Aromatic C-N stretch

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Conclusion

The comprehensive spectroscopic analysis of this compound through UV-Vis, NMR, and IR techniques provides a complete picture of its electronic properties, atomic connectivity, and functional group composition. While this guide is based on established principles due to the current unavailability of published experimental data, the outlined protocols and expected spectral features provide a solid and authoritative foundation for any researcher involved in the synthesis, characterization, or application of this important molecule. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for scientific rigor and regulatory compliance.

References

  • Cheméo. (2023). Chemical Properties of this compound (CAS 3366-65-2).
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  • ResearchGate. (n.d.). Figure showing absorption and emission spectra of phenanthrene (Phen) and DPPs.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-aminophenanthrene, a polycyclic aromatic amine of significant interest in toxicology and materials science. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind methodological choices, grounding the entire workflow in the principles of computational chemistry. We will leverage Density Functional Theory (DFT) to explore the molecule's structural, electronic, and spectroscopic properties. The protocols herein are designed to be a self-validating system, ensuring that the results are both accurate and reliable. This guide is structured to empower researchers to not only replicate these calculations but also to adapt and apply these powerful computational tools to their own scientific inquiries.

Introduction: The "Why" of Computationally Probing this compound

This compound (C₁₄H₁₁N) is a polycyclic aromatic amine (PAA) consisting of a phenanthrene backbone with an amino group substituent.[1][2] PAAs are a class of compounds often formed during the incomplete combustion of organic matter and are studied for their potential mutagenic and carcinogenic properties. For drug development professionals, the phenanthrene scaffold is a privileged structure found in numerous pharmacologically active compounds.

Quantum chemical calculations offer a powerful lens through which we can understand and predict the behavior of this compound at the molecular level. This in silico approach allows us to:

  • Determine the most stable three-dimensional structure.

  • Analyze its electronic properties to predict reactivity and potential metabolic activation pathways.

  • Simulate spectroscopic signatures (e.g., UV-Vis, NMR) to aid in experimental characterization.

  • Gain insights that are difficult or hazardous to obtain through purely experimental means.

This guide will walk through a complete computational workflow, from initial structure preparation to the analysis of complex molecular properties.

Theoretical & Methodological Framework: Choosing the Right Tools

The success of any computational study hinges on the selection of an appropriate theoretical model. Our approach is grounded in Density Functional Theory (DFT), a method that provides an excellent balance of computational accuracy and efficiency for molecules of this size.[3][4]

2.1. The Core Engine: Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This makes it significantly faster than traditional wave function-based methods. For this study, the B3LYP hybrid functional is chosen. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.

2.2. The Necessity of Dispersion Correction for Aromatic Systems

A known limitation of many standard DFT functionals, including B3LYP, is their inability to accurately model non-covalent interactions, particularly the London dispersion forces that are critical in π-stacked systems like polycyclic aromatic hydrocarbons.[5][6][7] To overcome this, we will incorporate an empirical dispersion correction. Grimme's D3 methodology (DFT-D3) is a highly efficient and accurate choice that adds a pairwise correction term to account for these missing interactions, yielding more reliable energetic and structural results.[8][9][10][11]

2.3. Describing the Electrons: The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[12] The choice of basis set directly impacts the accuracy and cost of the calculation. For this compound, the 6-311+G(d,p) Pople-style basis set is recommended. Let's break down why:

  • 6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for describing the lone pair electrons on the nitrogen atom and the delocalized π-system of the aromatic rings.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize," which is crucial for describing the directional nature of chemical bonds accurately.

This combination of the B3LYP functional, D3 dispersion correction, and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for the system under study.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational process. This workflow is designed to be sequential, where the output of one step serves as the validated input for the next. This protocol can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[13][14][15][16][17]

G cluster_prep Part 1: Preparation cluster_core_calc Part 2: Core Calculation & Validation cluster_prop_calc Part 3: Property Calculations cluster_analysis Part 4: Analysis & Interpretation A 1. Obtain Initial 3D Structure (e.g., PubChem CID 76893) B 2. Geometry Optimization (Find lowest energy conformer) A->B Input Structure C 3. Frequency Analysis (Confirm true minimum) B->C Optimized Geometry D Imaginary Frequencies? C->D E Refine Structure & Re-optimize D->E Yes (>0 Imaginary Frequencies) F 4. FMO Analysis (HOMO, LUMO, Gap) D->F No (0 Imaginary Frequencies) E->B Corrected Structure G 5. MEP Mapping (Charge Distribution) F->G H 6. Spectroscopic Simulation (TD-DFT for UV-Vis, GIAO for NMR) G->H I 7. Data Extraction & Visualization H->I

Caption: A validated workflow for quantum chemical calculations.

3.1. Step 1: Molecular Structure Preparation

  • Obtain Initial Coordinates : A starting 3D structure for this compound can be downloaded from chemical databases like PubChem (CID 76893).[2][18]

  • Import and Inspect : Import the structure file (e.g., in .sdf or .mol format) into a molecular editor and builder like GaussView or Avogadro. Visually inspect the structure to ensure all atoms and bonds are correct.

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[19][20] This is the most stable arrangement of the atoms.

  • Protocol:

    • Set up the calculation using the chosen level of theory: B3LYP-D3/6-311+G(d,p) .

    • Specify the task as Optimization (Opt) .

    • Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

    • The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.[21][22]

3.3. Step 3: Frequency Analysis (Self-Validation)

This is a critical validation step. A true energy minimum has all real (positive) vibrational frequencies. The presence of imaginary (often printed as negative) frequencies indicates that the structure is not a minimum but a saddle point, such as a transition state.[23][24][25][26]

  • Protocol:

    • Use the optimized geometry from Step 2 as the input.

    • Set up the calculation at the identical level of theory: B3LYP-D3/6-311+G(d,p) .

    • Specify the task as Frequency (Freq) .

    • Run the calculation.

    • Verification : Examine the output file for the list of vibrational frequencies. For a stable molecule, there should be 3N-6 vibrational modes (where N is the number of atoms), and all should be positive numbers. If one or more imaginary frequencies are found, the initial structure must be modified (e.g., by distorting it along the imaginary mode) and the optimization must be re-run.

3.4. Step 4: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity.[27][28][29][30] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO : Represents the outermost electrons. A high HOMO energy suggests the molecule is a good electron donor (nucleophile).

  • LUMO : Represents the lowest-energy space for an incoming electron. A low LUMO energy suggests the molecule is a good electron acceptor (electrophile).

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and kinetic stability. A smaller gap generally implies higher reactivity.[31][32][33][34][35]

  • Protocol:

    • The orbital energies are calculated during the geometry optimization step.

    • Extract the energies for the HOMO and LUMO from the output file.

    • Use visualization software to generate and plot the 3D shapes (isosurfaces) of the HOMO and LUMO to see where these orbitals are localized on the molecule.

FMO LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) Electrophilicity Electrophilicity (Electron Acceptor) LUMO->Electrophilicity Nucleophilicity Nucleophilicity (Electron Donor) HOMO->Nucleophilicity P1->P2   Energy Gap   (Reactivity   Indicator)

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

3.5. Step 5: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule.[36][37] It is an excellent tool for identifying reactive sites.

  • Color Convention :

    • Red : Electron-rich regions (negative potential), susceptible to electrophilic attack.

    • Blue : Electron-deficient regions (positive potential), susceptible to nucleophilic attack.

    • Green/Yellow : Neutral regions.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Generate the MEP surface and map the potential onto it. For this compound, we would expect to see a negative potential (red) around the nitrogen atom's lone pair and the π-system, and positive potential (blue) around the amine hydrogens.[38][39][40]

3.6. Step 6: Simulation of Spectroscopic Properties

Comparing calculated spectra with experimental data is a powerful way to validate the computational model.

  • UV-Vis Spectrum Protocol (TD-DFT):

    • Use the optimized geometry.

    • Perform a Time-Dependent DFT (TD-DFT) calculation. This method calculates the energies of electronic excitations (transitions from occupied to unoccupied orbitals).

    • The output will provide the wavelengths (λ_max) and oscillator strengths (a measure of intensity) for the major electronic transitions, which can be plotted to generate a theoretical spectrum.[41]

  • NMR Spectrum Protocol (GIAO):

    • Use the optimized geometry.

    • Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[12][42][43][44]

    • The calculation yields absolute shielding tensors for each nucleus. These are typically converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Data Presentation and Interpretation

All quantitative results should be systematically organized for clarity and comparison.

Table 1: Summary of Computational Parameters

Parameter Specification Rationale
Software Gaussian 16 / ORCA 5.0 Widely used, robust quantum chemistry packages.
Functional B3LYP A well-benchmarked hybrid functional for organic molecules.
Dispersion D3(BJ) Corrects for van der Waals interactions in aromatic systems.[5][6]
Basis Set 6-311+G(d,p) Triple-zeta quality with diffuse and polarization functions for high accuracy.

| Solvation | Gas Phase (or PCM for solvent) | Gas phase is standard; Polarizable Continuum Model (PCM) can be added to simulate solvent effects. |

Table 2: Calculated Electronic Properties of this compound

Property Value (Hartree) Value (eV)
HOMO Energy (Calculated Value) (Calculated Value)
LUMO Energy (Calculated Value) (Calculated Value)
HOMO-LUMO Gap (Calculated Value) (Calculated Value)

| Dipole Moment | (Calculated Value) | (Calculated Value) |

(Note: Actual values would be populated from the calculation output file.)

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following this protocol—from careful selection of the theoretical model to the critical step of frequency analysis for validation—researchers can generate reliable data on the geometric, electronic, and spectroscopic properties of this molecule. The insights derived from such calculations are invaluable for predicting reactivity, understanding potential toxicity mechanisms, and guiding the rational design of new molecules in pharmaceutical and materials science applications.

References

  • Schleyer, P. v. R., Allinger, N. L., Clark, T., Gasteiger, J., Kollman, P. A., Schaefer III, H. F., & Schreiner, P. R. (Eds.). (2003). Encyclopedia of Computational Chemistry. John Wiley & Sons. [Link]
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
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  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
  • Brandenburg, J. G., Alessio, M., Civalleri, B., Peintinger, M. F., Bredow, T., & Grimme, S. (2013). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 46(4), 929-938. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). John Wiley & Sons. [Link]
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]
  • SCM. (n.d.). Geometry optimization. In AMS Documentation.

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A Technical Guide to the Thermal Degradation of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation of 2-aminophenanthrene, a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). In the absence of direct experimental studies on this specific molecule, this document synthesizes information from theoretical studies on N-PAH decomposition, experimental data from analogous compounds, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the thermal stability and degradation pathways of this compound and related compounds. This guide details potential mechanistic pathways, provides robust, step-by-step experimental protocols for characterization, and presents data in a structured format for practical application.

Introduction: The Significance of Understanding Thermal Stability

This compound (C₁₄H₁₁N) is a polycyclic aromatic amine, a class of compounds relevant in fields ranging from medicinal chemistry to materials science. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and application. In the context of drug development, understanding the thermal decomposition profile is paramount for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and their intermediates. Thermal degradation can lead to the formation of potentially toxic byproducts and a reduction in the desired compound's purity and potency. For instance, it is known that related compounds like 2-aminoanthracene emit toxic fumes of nitrogen oxides (NOx) when heated to decomposition[1].

This guide will explore the theoretical underpinnings of this compound's thermal degradation, propose likely decomposition pathways, and provide detailed protocols for the analytical techniques required to experimentally validate these hypotheses.

Theoretical Framework for Thermal Degradation

The thermal degradation of this compound is expected to be a complex process involving multiple reaction pathways. The presence of the amino group on the robust phenanthrene skeleton introduces specific points of reactivity. The degradation is likely initiated by the cleavage of the weakest bonds in the molecule, followed by a cascade of radical reactions, rearrangements, and fragmentation.

Initiation and Primary Decomposition Pathways

The initiation of thermal degradation is anticipated to involve the homolytic cleavage of the C-N bond or a C-H bond.

  • C-N Bond Cleavage: The carbon-nitrogen bond in the amino group is a likely site for initial bond scission, leading to the formation of a phenanthrenyl radical and an amino radical (•NH₂).

  • N-H Bond Cleavage: Alternatively, cleavage of a nitrogen-hydrogen bond could occur, yielding an aminophenanthrenyl radical and a hydrogen radical (•H).

  • Ring Opening: At higher temperatures, the aromatic rings of the phenanthrene core can undergo cleavage, although this typically requires more energy than the scission of substituent bonds.

Propagation and Secondary Reactions

The radical species generated during initiation are highly reactive and will propagate the degradation process through various reactions:

  • Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other this compound molecules, creating new radical species.

  • Radical Recombination: Radicals can combine to form a variety of dimeric and polymeric structures.

  • Rearrangement: The phenanthrenyl and aminophenanthrenyl radicals can undergo intramolecular rearrangements to form more stable isomers. For example, the pyrolysis of phenanthrene itself is known to produce anthracene through rearrangement of a tetrahydrophenanthrene intermediate[2].

  • Formation of N-Containing Products: The presence of nitrogen suggests the formation of various nitrogen-containing compounds. Theoretical studies on the formation of N-PACs in combustion environments indicate that reactions with species like hydrogen cyanide (HCN) can lead to the incorporation of nitrogen into the aromatic ring structure. While in a pure thermal degradation scenario the reaction environment is different, the fundamental principles of N-PAC chemistry are relevant. The pyrolysis of amino acids in the presence of carbohydrates has been shown to produce N-PACs such as quinoline, isoquinoline, and acridine.

  • Formation of Gaseous Byproducts: The decomposition process is expected to release small gaseous molecules such as ammonia (NH₃), hydrogen cyanide (HCN), and nitrogen oxides (NOx)[1]. The thermal decomposition of many amino acids is known to release water and ammonia[3][4].

The following diagram illustrates a plausible, high-level degradation pathway for this compound.

G cluster_0 Initiation cluster_1 Propagation & Product Formation This compound This compound Phenanthrenyl Radical Phenanthrenyl Radical This compound->Phenanthrenyl Radical C-N Cleavage Amino Radical Amino Radical This compound->Amino Radical C-N Cleavage N-Containing Heterocycles N-Containing Heterocycles This compound->N-Containing Heterocycles Rearrangement/Cyclization Dimeric/Polymeric Products Dimeric/Polymeric Products Phenanthrenyl Radical->Dimeric/Polymeric Products Recombination Char Char Phenanthrenyl Radical->Char Condensation Gaseous Byproducts (NH3, HCN, NOx) Gaseous Byproducts (NH3, HCN, NOx) Amino Radical->Gaseous Byproducts (NH3, HCN, NOx) Further Reactions G cluster_0 Instrumentation Sample Preparation Sample Preparation Pyrolysis Pyrolysis Sample Preparation->Pyrolysis Load into pyrolyzer GC Separation GC Separation Pyrolysis->GC Separation Transfer of pyrolysate MS Detection MS Detection GC Separation->MS Detection Elution of separated compounds Data Analysis Data Analysis MS Detection->Data Analysis Mass spectra and retention times Compound Identification Compound Identification Data Analysis->Compound Identification Library search and interpretation

Sources

The Discovery, Synthesis, and Biological Evaluation of Novel 2-Aminophenanthrene Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenanthrene Scaffold as a Privileged Structure in Medicinal Chemistry

The realm of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular frameworks that can serve as the basis for next-generation therapeutics. Among these, polycyclic aromatic hydrocarbons (PAHs) represent a class of compounds with significant potential. The phenanthrene core, a three-ring aromatic system, is a particularly "privileged" structure in drug discovery.[1][2]

1.1 Significance of Polycyclic Aromatic Hydrocarbons in Drug Discovery

PAHs are characterized by their fused aromatic rings, which create a planar and rigid structure. This planarity allows them to intercalate into DNA, a mechanism that is foundational to the anticancer activity of many chemotherapeutic agents.[3] The extended π-system of PAHs also facilitates interactions with various biological targets, including enzymes and receptors.

1.2 The Unique Structural Features of the Phenanthrene Core

Phenanthrene's three-ring structure provides a unique topographical and electronic profile. Unlike its linear isomer, anthracene, the "bay region" of phenanthrene creates a distinct steric and electronic environment. This allows for diverse functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties.[2]

1.3 Overview of the Therapeutic Potential of Phenanthrene Derivatives

The phenanthrene nucleus is a recurring motif in a plethora of biologically active natural products and synthetic compounds.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: As mentioned, the ability to intercalate with DNA and inhibit key enzymes in cancer progression makes phenanthrene derivatives potent cytotoxic agents.[3]

  • Antimicrobial Properties: Certain phenanthrene derivatives exhibit activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory Effects: Some derivatives have been shown to modulate inflammatory pathways.[4]

  • Neuroprotective Effects: There is emerging evidence for the neuroprotective potential of certain phenanthrene compounds.[1]

1.4 The Rationale for Investigating 2-Aminophenanthrene Derivatives

The introduction of an amino group at the 2-position of the phenanthrene scaffold is a strategic decision in medicinal chemistry. The amino group is a versatile functional handle that can be readily modified to generate a library of derivatives with diverse physicochemical properties.[6] Furthermore, the amino group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to its biological target. This guide will provide an in-depth technical overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, offering a roadmap for researchers and drug development professionals.

Synthesis of Novel this compound Derivatives

The successful discovery and development of novel this compound derivatives hinge on robust and versatile synthetic strategies. This section will detail both classical and modern approaches to construct the phenanthrene core and introduce the key amino functionality.

2.1 Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to this compound derivatives typically involves disconnecting the molecule to readily available starting materials. Key considerations include the regioselective introduction of the amino group (or a precursor) and the efficient construction of the tricyclic phenanthrene skeleton.

2.2 Classical Synthetic Approaches to the Phenanthrene Nucleus

Two of the most well-established methods for synthesizing the phenanthrene core are the Haworth synthesis and the Bardhan-Sengupta synthesis.[3]

  • 2.2.1 Haworth Synthesis: This method involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps. While effective, a drawback is the potential for the formation of isomeric byproducts during the cyclization step.[3]

  • 2.2.2 Bardhan-Sengupta Synthesis: This approach offers greater regioselectivity. It involves the cyclization of a cyclohexanol derivative onto a benzene ring, followed by aromatization with selenium.[3]

2.3 Modern Palladium-Catalyzed Cross-Coupling Strategies

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

  • 2.3.1 Suzuki-Miyaura Coupling for Biaryl Precursor Synthesis: The Suzuki-Miyaura coupling is a powerful tool for constructing the C-C bond between two aromatic rings, forming a biaryl precursor to the phenanthrene system. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1][7]

  • 2.3.2 Buchwald-Hartwig Amination for the Introduction of the Amino Group: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This reaction allows for the direct coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[8][9] This can be a strategic way to introduce the 2-amino group onto a pre-formed phenanthrene skeleton or at an earlier stage in the synthesis.

2.4 Synthesis of the this compound Core: A Step-by-Step Protocol

A common and practical approach to the synthesis of the parent this compound involves a two-step sequence starting from phenanthrene.

  • 2.4.1 Nitration of Phenanthrene to Yield 2-Nitrophenanthrene:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in a suitable solvent such as glacial acetic acid.

    • Cooling: Cool the solution in an ice bath to 0-5 °C.

    • Nitrating Agent: Slowly add a solution of nitric acid in sulfuric acid (the nitrating mixture) dropwise to the cooled phenanthrene solution while maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Workup: Pour the reaction mixture over crushed ice and water to precipitate the crude product.

    • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then purify by recrystallization or column chromatography to obtain 2-nitrophenanthrene.

  • 2.4.2 Reduction of 2-Nitrophenanthrene to this compound:

    • Reaction Setup: In a round-bottom flask, suspend 2-nitrophenanthrene in a solvent such as ethanol.

    • Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

    • Reaction: Heat the mixture to reflux (if using SnCl₂) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete, as indicated by TLC.

    • Workup: If using SnCl₂, cool the reaction and make it basic with a sodium hydroxide solution to precipitate the tin salts. Extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst.

    • Purification: Concentrate the organic extract and purify the crude this compound by column chromatography or recrystallization.

2.5 Derivatization of the 2-Amino Group

The 2-amino group serves as a versatile point for further derivatization to create a library of novel compounds. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

2.6 Purification and Physicochemical Characterization of Novel Derivatives

  • 2.6.1 Chromatography Techniques: Column chromatography on silica gel is the most common method for purifying phenanthrene derivatives. High-performance liquid chromatography (HPLC) can be used for final purification and to assess purity.

  • 2.6.2 Melting Point Determination: The melting point of a crystalline derivative is a useful indicator of its purity.

Structural Elucidation and Characterization

The unambiguous determination of the chemical structure of novel this compound derivatives is paramount for establishing structure-activity relationships and ensuring the reproducibility of biological data. A combination of spectroscopic techniques is employed for this purpose.

3.1 The Importance of Unambiguous Structure Determination

Precise structural information is the foundation of rational drug design. It allows for the correlation of specific structural features with biological activity, guiding the synthesis of more potent and selective compounds.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[10]

  • 3.2.1 ¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of each proton in the molecule. For this compound derivatives, the aromatic region of the spectrum (typically 7-9 ppm) will show a complex pattern of signals corresponding to the protons on the phenanthrene core. The chemical shifts and coupling constants of these protons are diagnostic of the substitution pattern.

  • 3.2.2 ¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the number of carbon atoms and identifying the carbon skeleton of the phenanthrene nucleus.[10]

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.[11]

  • 3.3.1 High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

  • 3.3.2 Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable information about the connectivity of atoms within the molecule.

3.4 Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound derivatives, characteristic absorption bands for the N-H bonds of the amino group (around 3300-3500 cm⁻¹) and the C=C bonds of the aromatic rings (around 1500-1600 cm⁻¹) would be expected.

3.5 Example Spectroscopic Data for a Novel this compound Derivative

The following table provides hypothetical but representative spectroscopic data for a novel this compound derivative.

Technique Observed Data Interpretation
¹H NMR δ 7.5-8.8 (m, 9H, Ar-H), 4.1 (s, 2H, -NH₂)Complex multiplet in the aromatic region, singlet for the amino protons.
¹³C NMR δ 110-150 (Ar-C)Multiple signals in the aromatic region, consistent with the phenanthrene core.
HRMS (EI) m/z [M]⁺ calculated for C₁₄H₁₁N: 193.0891, found: 193.0895Confirms the elemental composition of the parent molecule.
IR (KBr) ν_max 3450, 3350 (N-H stretch), 1600 (C=C stretch) cm⁻¹Indicates the presence of a primary amine and an aromatic system.

Biological Evaluation: Assessing the Therapeutic Potential

Once novel this compound derivatives have been synthesized and characterized, the next critical step is to evaluate their biological activity. Given the known anticancer properties of the phenanthrene scaffold, a primary focus of this evaluation is often on cytotoxicity against cancer cell lines.

4.1 In Vitro Cytotoxicity Screening against Cancer Cell Lines

  • 4.1.1 Rationale for Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) should be used for initial screening.[5] This provides an indication of the breadth of activity and any potential selectivity.

  • 4.1.2 Step-by-Step Protocol for the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • 4.1.3 Data Analysis and Interpretation: Determining IC₅₀ Values: The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. This is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) HCT116 (Colon Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
2-AP-Derivative 1 5.28.112.5
2-AP-Derivative 2 2.84.57.9
Doxorubicin 0.50.81.1

4.2 Investigating the Mechanism of Action: Apoptosis Induction

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[12]

  • 4.2.1 The Hallmarks of Apoptosis: Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine on the cell membrane.[13]

  • 4.2.2 Qualitative Assessment of Apoptosis using Fluorescence Microscopy (DAPI and AO/EB Staining):

    • DAPI (4',6-diamidino-2-phenylindole) Staining: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the condensed chromatin stains more brightly.

    • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the differentiation between viable, apoptotic, and necrotic cells. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-to-red nuclei, and necrotic cells have uniformly orange-to-red nuclei.

    • 4.2.2.1 Detailed Staining Protocol:

      • Treat cells with the this compound derivative.

      • Wash the cells with phosphate-buffered saline (PBS).

      • Stain with a solution containing both AO and EB.

      • Wash with PBS to remove excess stain.

      • Visualize the cells under a fluorescence microscope.

  • 4.2.3 Quantitative Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining):

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that has a high affinity for phosphatidylserine, which is exposed on the outer surface of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, such as necrotic or late apoptotic cells. This dual staining allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][14][15]

    • 4.2.3.1 Step-by-Step Staining Protocol:

      • Treat cells with the test compound.

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark at room temperature.

      • Analyze the stained cells by flow cytometry.

4.3 Structure-Activity Relationship (SAR) Studies

  • 4.3.1 Correlating Structural Modifications with Biological Activity: By comparing the IC₅₀ values of a series of related this compound derivatives, it is possible to establish a structure-activity relationship (SAR).[6][16] This involves identifying which structural modifications lead to an increase or decrease in cytotoxic activity. For example, the addition of electron-withdrawing or electron-donating groups at different positions on the phenanthrene ring, or modifications to the 2-amino group, can significantly impact potency.

  • 4.3.2 Future Directions for Lead Optimization: The insights gained from SAR studies are crucial for guiding the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the key aspects of the discovery process, from synthesis and characterization to biological evaluation. The versatility of the phenanthrene core, combined with the strategic placement of the 2-amino group, offers a rich landscape for chemical modification and optimization.

Future research in this area should focus on expanding the library of this compound derivatives and conducting more in-depth mechanistic studies to identify their specific molecular targets. Furthermore, the evaluation of these compounds in more complex biological systems, such as 3D cell cultures and in vivo animal models, will be essential for translating their in vitro activity into potential clinical applications. The continued exploration of this fascinating class of molecules holds the potential to deliver novel and effective treatments for a range of diseases.

References

[1] Pharmaacademias. (2024, February 5). Phenanthrene: Definition, Structure and medicinal uses. Retrieved from [Link]

[4] SciSpace. (n.d.). Phenanthrene: a versatile molecule; a review. Retrieved from [Link]

[5] Guédouar, H., Aloui, F., Beltifa, A., Ben Mansour, H., & Ben Hassine, B. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(8), 841–849. Retrieved from [Link]

[14] Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

[8] Wikipedia. (2024, November 23). Buchwald–Hartwig amination. Retrieved from [Link]

[3] Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

[17] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

[13] Wang, G., Li, X., & Wang, Z. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1037–1058. Retrieved from [Link]

[18] ResearchGate. (2017). (PDF) Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Retrieved from [Link]

[15] PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

[11] YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

[19] ResearchGate. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Retrieved from [Link]

[6] Tan, M. L., Oon, C. E., & Sulaiman, N. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomedicines, 8(11), 519. Retrieved from [Link]

[9] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

[10] National Center for Biotechnology Information. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

[20] ResearchGate. (n.d.). Cytotoxicity at different concentrations of phenanthrene derivatives.... Retrieved from [Link]

[21] Biological Magnetic Resonance Bank. (n.d.). bmse000560 Phenanthrene at BMRB. Retrieved from [Link]

[16] PubMed. (2013). Synthesis and structure-activity relationships of harmine derivatives as potential antitumor agents. Retrieved from [Link]

[22] Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2199. Retrieved from [Link]

Semantic Scholar. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

[23] Scribner, J. D., & Miller, J. A. (1965). 1000. Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine. Journal of the Chemical Society (Resumed), 5377. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of 2-Aminophenanthrene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminophenanthrene is a polycyclic aromatic amine (PAA), a class of compounds characterized by a multi-ring aromatic structure with one or more amino group substituents. As a derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), this compound serves as a critical model compound for investigating the mechanisms of chemical carcinogenesis and mutagenesis. While the broader class of natural phenanthrenes exhibits a wide array of biological activities including cytotoxic, antimicrobial, and anti-inflammatory effects, the primary toxicological significance of this compound and its analogs lies in their potent genotoxicity following metabolic activation. This guide provides a comprehensive technical overview of the biological activities of these compounds, focusing on the molecular mechanisms of their carcinogenicity, the structure-activity relationships that govern their potency, and the standard experimental protocols used for their evaluation.

Part 1: The Core Mechanism of Action: Genotoxicity and Carcinogenesis

The carcinogenic activity of this compound is not an intrinsic property of the molecule itself. Instead, it functions as a procarcinogen, requiring metabolic activation within the body to be converted into a chemically reactive form that can damage genetic material. This multi-step process is the central paradigm for understanding the biological hazards of this class of compounds.

Metabolic Activation to a Reactive Electrophile

The journey from a stable, inert molecule to a potent carcinogen begins in the liver, where xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family (including CYP1A1, 1A2, and 1B1), initiate a series of biotransformations.[1][2] The key steps are:

  • N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form N-hydroxy-2-aminophananthrene.

  • Esterification: This hydroxylamine intermediate is then further activated through esterification, typically by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form N-acetoxy or N-sulfonyloxy esters.

  • Formation of the Nitrenium Ion: These ester derivatives are unstable and spontaneously break down, losing an acetate or sulfate group to form a highly electrophilic and reactive nitrenium ion (Ar-NH⁺). This ion is the ultimate carcinogenic species responsible for genetic damage.

The necessity of this metabolic activation is why in vitro genotoxicity assays, such as the Ames test, must incorporate a mammalian metabolic activation system, typically a liver homogenate fraction (S9), to accurately assess the mutagenic potential of these compounds.[3][4][5]

cluster_Metabolism Metabolic Activation Pathway A This compound (Procarcinogen) B N-hydroxy-2-aminophananthrene A->B CYP450 (N-hydroxylation) C N-acetoxy-2-aminophananthrene (Unstable Ester) B->C N-Acetyltransferase (O-acetylation) D Nitrenium Ion (Ultimate Carcinogen) C->D Heterolytic Cleavage E DNA Adducts D->E Reacts with DNA (Guanine & Adenine) F Mutation & Cancer Initiation E->F

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

DNA Adduct Formation: The Initiating Lesion

The highly electrophilic nitrenium ion readily attacks nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[6] These adducts represent physical damage to the DNA structure. For aminophenanthrenes and related compounds, the primary targets are the C8 and N² positions of guanine and the N⁶ position of adenine.[7] The formation of DNA adducts is considered the critical initiating event in chemical carcinogenesis.[6] If these adducts are not removed by the cell's DNA repair machinery before cell division, they can cause mispairing during DNA replication, leading to permanent changes in the DNA sequence, or mutations.[6] An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to uncontrolled cell growth and the development of cancer.[8]

Part 2: Structure-Activity Relationships (SAR)

The study of how a chemical's structure influences its biological activity is crucial for predicting the toxicity of untested analogs and for designing safer chemicals. For aromatic amines, carcinogenicity is not uniform across the class but is highly dependent on specific structural features.

The key determinants influencing carcinogenic potency include:

  • Hydrophobicity: The ability of the compound to partition into lipid membranes, which affects its distribution and access to metabolic enzymes.

  • Electronic Properties: The electron density around the aromatic rings and the amino group influences the ease of metabolic activation (N-hydroxylation) and the stability and reactivity of the resulting nitrenium ion.

  • Steric Factors: The size and shape of the molecule, as well as the position of the amino group and other substituents, can affect how the molecule fits into the active sites of metabolizing enzymes and how the ultimate metabolite interacts with DNA.

Quantitative structure-activity relationship (QSAR) models have demonstrated that the carcinogenic potency of aromatic amines is strongly correlated with these physicochemical properties.[9][10] For instance, the specific isomerism (e.g., this compound vs. other aminophenanthrene isomers) can drastically alter the molecule's geometry, affecting its metabolic fate and carcinogenic potential. This principle allows researchers to predict, with a degree of certainty, whether a novel analog is likely to be more or less carcinogenic than the parent compound.[9]

Part 3: Paradoxical Cytotoxicity of Phenanthrene Analogs

While aminophenanthrenes are primarily studied for their pro-carcinogenic properties, it is noteworthy that the broader class of phenanthrene derivatives can also exhibit direct cytotoxicity, often against cancer cell lines. Various studies have isolated naturally occurring and synthetic phenanthrenes (often with hydroxyl or methoxy groups) that show potent antiproliferative and pro-apoptotic effects.[11][12][13][14][15] For example, 6-Methoxycoelonin, a dihydrophenanthrene, was found to be highly cytotoxic against melanoma cells.[11] This highlights the functional versatility of the phenanthrene scaffold, where different substitutions can lead to vastly different biological outcomes—from initiating cancer (amino derivatives) to potentially treating it (hydroxylated/methoxylated derivatives).

Part 4: Key Experimental Protocols

Evaluating the biological activity of this compound and its analogs requires robust and validated experimental systems. The following protocols for the Ames test and MTT cytotoxicity assay are foundational in the toxicological and pharmacological assessment of these compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[16]

Causality and Self-Validation: This assay's logic is based on reversion. The Salmonella typhimurium strains used are auxotrophic for histidine (his-), meaning they cannot synthesize it and will not grow on a histidine-deficient medium.[16][17] A mutagenic compound will cause a reverse mutation in the histidine biosynthesis gene, restoring its function and allowing the bacteria to grow (revert to his+). The system is self-validating through the use of both negative (solvent) and positive controls. The negative control establishes the spontaneous reversion rate, while a known mutagen (e.g., 2-aminoanthracene with S9 mix) confirms the sensitivity of the tester strain and the activity of the metabolic system.[4][18] A test compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies significantly above the spontaneous background rate.

Detailed Protocol (Plate Incorporation Method):

  • Preparation:

    • Grow overnight cultures (16-18 hours) of S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.

    • Prepare the S9 mix. This includes the S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver, a buffer (e.g., sodium phosphate), and cofactors (MgCl₂, KCl, G6P, NADP⁺). Keep on ice.[17]

    • Prepare various concentrations of the test compound (this compound analog) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To a sterile tube, add in the following order:

      • 2.0 mL of molten top agar (held at 45°C), containing a trace amount of histidine and biotin.

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or control).

      • 0.5 mL of S9 mix (for metabolic activation) or buffer (for no activation).

    • Vortex the tube gently for 3 seconds.

    • Immediately pour the mixture onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify on a level surface.

  • Incubation and Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours in the dark.

    • Count the number of visible revertant colonies on each plate.

    • Record the data, noting any signs of cytotoxicity (e.g., a sparse background lawn of bacteria).

cluster_Ames Ames Test Workflow A Prepare Bacterial Culture, Test Compound, and S9 Mix B Combine in Molten Top Agar: Bacteria + Compound + S9 A->B C Pour onto Minimal Glucose Agar Plate B->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies D->E F Analyze Data: Compare to Controls E->F

Caption: A simplified workflow for the Ames plate incorporation test.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Causality and Self-Validation: The assay's principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[20] Dead cells lose this ability. The protocol includes untreated cells (negative control, representing 100% viability) and a lysis agent or toxicant (positive control, representing 0% viability) to validate the assay window and allow for the calculation of relative cytotoxicity.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM).

    • Include wells for negative control (vehicle only) and positive control.

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the medium containing the test compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

cluster_MTT MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B 24h C Incubate with MTT Reagent B->C 24-72h D Solubilize Formazan Crystals (e.g., DMSO) C->D 3-4h E Measure Absorbance at 570 nm D->E F Calculate % Viability and Determine IC50 E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Part 5: Quantitative Data Summary

The following table provides an example of how data from an Ames test for a series of hypothetical this compound analogs might be presented. A compound is typically considered mutagenic if it causes at least a two-fold increase in revertant colonies compared to the negative control.

CompoundConcentration (µ g/plate )Tester StrainS9 ActivationMean Revertants ± SDFold IncreaseMutagenic?
Negative Control (DMSO) 0TA98+25 ± 41.0No
This compound 10TA98+215 ± 188.6Yes
Analog A 10TA98+350 ± 2514.0Yes
Analog B 10TA98+31 ± 51.2No
Positive Control 0.4TA98+450 ± 3118.0Yes

Conclusion

This compound and its analogs represent a significant class of compounds whose primary biological activity is tied to their potential as procarcinogens. Their ability to be metabolically converted into DNA-reactive species is the foundation of their toxicity and a key area of study in chemical carcinogenesis. Understanding the structure-activity relationships that dictate this potential is essential for hazard identification and risk assessment. The experimental protocols detailed herein, particularly the Ames test, remain the gold standard for evaluating the mutagenic capacity of these and other novel chemical entities. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic amines.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Teponno, R. B., Kusari, S., & Spiteller, M. (2016). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 21(9), 1233.
  • ResearchGate. (n.d.). Cytotoxicity at different concentrations of phenanthrene derivatives... [Image].
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  • ResearchGate. (n.d.). Cytotoxicity data of synthesized phenanthrenes. [Table].
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  • Gupta, R. C., et al. (1989). Formation and removal of DNA adducts in target and nontarget tissues of rats administered multiple doses of 2-acetylaminophenanthrene. Carcinogenesis, 10(11), 2025-2033.
  • Monostory, K., et al. (2005). The spectrum of enzymes involved in activation of 2-aminoanthracene varies with the metabolic system applied. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 585(1-2), 124-132.
  • Roy, A. K., et al. (1991). Identification of the Major Metabolites and DNA Adducts Formed From 2-nitropyrene in Vitro. Carcinogenesis, 12(3), 475-479.
  • Wikipedia. (n.d.). Ames test.
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University.
  • Pfuhler, S., et al. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin models. Mutagenesis, 35(1), 55-65.
  • Skipper, P. L., et al. (2009). Monocyclic aromatic amines as potential human carcinogens: Old is new again.
  • Dannenberg, H., & Huggins, C. (1969). [On the carcinogenic activity of aminophenanthrenes and their derivatives]. Zeitschrift für Krebsforschung, 72(4), 321-324.
  • Tate, M., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 347-361.
  • Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones.
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • LaVoie, E. J., et al. (1981).
  • Dai, Q. H., Zheng, Q. Y., & Wang, Z. Y. (1991). Quantitative explanation on structure-carcinogenic activity relationship of aromatic amines by di-region theory. Science in China Series B: Chemistry, 34(5), 547-559.
  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.
  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 257(3), 229-306.
  • Klopman, G., & Rosenkranz, H. S. (1991). Structure-activity relations: maximizing the usefulness of mutagenicity and carcinogenicity databases. Environmental Health Perspectives, 96, 67-75.
  • Upadhyaya, P., et al. (2012). Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation. Chemical Research in Toxicology, 25(7), 1482-1492.
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  • Goldberg, M. A., Ordas, E. P., & Carsch, G. (1946). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society, 68(9), 1804-1806.
  • Arlt, V. M., et al. (2010). Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice. Toxicology and Applied Pharmacology, 242(1), 1-10.
  • Taha, H., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2217-2228.
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The Unseen Contaminant: A Technical Guide to the Environmental Occurrence of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Understanding Aromatic Amines

In the vast and intricate world of environmental contaminants, polycyclic aromatic hydrocarbons (PAHs) have long held a prominent position due to their well-documented carcinogenicity and ubiquitous presence. However, a class of their derivatives, the amino-polycyclic aromatic hydrocarbons (amino-PAHs), represents a significant and often overlooked area of concern. These compounds, which can be formed through various environmental and metabolic processes, may exhibit distinct toxicological profiles and environmental behaviors. This guide focuses on a specific yet representative member of this class: 2-aminophenanthrene. While its parent compound, phenanthrene, is extensively studied, this compound remains a data-sparse contender in the field of environmental science.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational resource that synthesizes current knowledge, highlights critical data gaps, and provides a scientifically grounded framework for the investigation of this compound in the environment. By delving into its probable sources, environmental fate, and analytical considerations, we aim to equip the scientific community with the necessary tools to illuminate the environmental story of this unseen contaminant.

Unveiling this compound: A Profile

This compound (C₁₄H₁₁N) is a tricyclic aromatic amine, a derivative of the PAH phenanthrene.[1] Its chemical structure, featuring an amino group on the phenanthrene backbone, imparts distinct chemical and physical properties that influence its environmental behavior and biological activity. It is primarily recognized in the biomedical field as a model compound for investigating the metabolic activation, DNA adduct formation, and mechanisms of mutagenesis and carcinogenesis associated with aromatic amines.[2] This very utility in toxicological studies underscores the potential environmental health significance of this compound class.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3366-65-2[1]
Molecular FormulaC₁₄H₁₁N[1]
Molecular Weight193.24 g/mol [1]
AppearanceSolid
Melting Point137-139 °C[3]
Water SolubilityLowInferred from PAH properties
Log Kow3.5 (estimated)Inferred from phenanthrene

Origins: Environmental Sources and Formation Pathways

The precise and quantified sources of this compound in the environment are not well-documented. However, based on the known origins of PAHs and other amino-aromatics, its presence can be attributed to both direct industrial discharges and secondary formation in the environment.

Industrial Discharges

Industrial processes that utilize phenanthrene, dyes, pigments, and certain pharmaceuticals may be direct sources of this compound into wastewater streams.[4] The incomplete treatment of such industrial effluents can lead to its release into aquatic environments.

Incomplete Combustion

The primary source of most PAHs is the incomplete combustion of organic materials.[5] While amino-PAHs are not typically major components of direct combustion emissions, they can be formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides (NOx), which are also products of combustion.

Environmental Transformation of Nitro-PAHs

A significant pathway for the formation of amino-PAHs in the environment is the reduction of nitro-PAHs. Nitro-PAHs are formed from the reaction of PAHs with nitrogen-containing species in the atmosphere and can be deposited into soil and water. Under anaerobic or reducing conditions, such as those found in sediments and some soils, microbial communities can reduce the nitro group to an amino group, leading to the formation of compounds like this compound.

Environmental Occurrence: A Landscape of Data Gaps

Direct quantitative data on the concentration of this compound in various environmental matrices is notably scarce in publicly available literature. This represents a significant knowledge gap that hinders a comprehensive risk assessment. The following table outlines the expected presence and the current state of knowledge.

Table 2: Anticipated Environmental Occurrence of this compound and Current Knowledge Status

Environmental MatrixExpected Presence & RationaleCurrent Knowledge Status
Air Likely present in the particulate phase due to its low volatility, originating from atmospheric formation and industrial emissions.Very limited to no quantitative data available.[6][7]
Water Expected in industrial wastewater and potentially in surface waters receiving such discharges. Its low water solubility suggests it would likely partition to suspended solids.Limited data, primarily inferred from studies on aminophenols and other aromatic amines in water.[8][9]
Soil & Sediment High potential for accumulation due to its hydrophobicity and the presence of anaerobic zones conducive to the reduction of nitro-PAHs. Sediments near industrial outfalls are of particular concern.Limited to no specific quantitative data for this compound. General PAH contamination in urban soils is well-documented.[10][11]

Environmental Fate: Degradation and Transformation

The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes. While specific studies on this compound are limited, its fate can be inferred from the behavior of phenanthrene and other aromatic amines.

Biodegradation

Microbial degradation is a primary mechanism for the removal of PAHs from the environment.[12] The introduction of an amino group can alter the susceptibility of the aromatic ring system to microbial attack. The biodegradation of phenanthrene proceeds through dioxygenation and subsequent ring cleavage, with numerous bacterial strains capable of this process.[2][13][14] It is plausible that similar pathways exist for this compound, although the amino group may influence the initial enzymatic attack and the subsequent metabolic intermediates.

cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Dioxygenation Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Metabolism Mineralization (CO2, H2O, NH3) Mineralization (CO2, H2O, NH3) Ring Cleavage Products->Mineralization (CO2, H2O, NH3) 2-Aminophenanthrene_abiotic This compound Oxidized Products Oxidized Products 2-Aminophenanthrene_abiotic->Oxidized Products Photodegradation (Sunlight, Reactive Oxygen Species)

Caption: Conceptual diagram of potential environmental degradation pathways for this compound.

Abiotic Degradation

Photodegradation is a significant abiotic process for PAHs in the environment.[15][16] The presence of photosensitizers in surface waters can accelerate this process. The amino group in this compound may alter its light-absorbing properties and its susceptibility to photodegradation compared to phenanthrene.

Ecological Risk: An Area of Emerging Concern

The ecotoxicological profile of this compound is not well-established. However, the toxicity of its parent compound, phenanthrene, and other aromatic amines provides a basis for concern. Phenanthrene is known to be toxic to a range of aquatic organisms.[17] Aromatic amines as a class are known to have various toxic effects, including carcinogenicity and mutagenicity. Studies on aminophenols have demonstrated their toxicity to aquatic life.[8] Given these factors, it is reasonable to hypothesize that this compound poses a potential risk to aquatic and sediment-dwelling organisms. A comprehensive ecological risk assessment is hampered by the lack of specific toxicity data.

Analytical Methodology: A Proposed Workflow for Detection and Quantification

Step-by-Step Experimental Protocol
  • Sample Collection and Preparation:

    • Water: Collect water samples in amber glass bottles to prevent photodegradation. Filter through a glass fiber filter to separate dissolved and particulate phases.

    • Soil/Sediment: Collect samples using a stainless-steel corer or grab sampler and store them in glass jars at 4°C. Freeze-dry the samples and sieve to ensure homogeneity.

  • Extraction:

    • Water (Dissolved Phase): Solid-phase extraction (SPE) using a C18 or similar sorbent is a common and effective technique for extracting non-polar and moderately polar compounds from water.

    • Particulate Phase/Soil/Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/acetone) is recommended for efficient extraction from solid matrices.

  • Cleanup and Fractionation:

    • The crude extract will likely contain numerous interfering compounds. A multi-step cleanup procedure is essential.

    • Silica Gel Chromatography: Use a silica gel column to separate the extract into fractions of varying polarity. This will help to isolate the more polar amino-PAHs from the non-polar PAHs.

    • Alumina Chromatography: Further cleanup can be achieved using an alumina column.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization of the amino group (e.g., with a silylating agent) may be necessary to improve chromatographic performance and sensitivity.

    • High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC is well-suited for the analysis of less volatile and more polar compounds like this compound. Fluorescence detection can provide high sensitivity and selectivity. Coupling HPLC with a mass spectrometer (LC-MS) offers definitive identification and quantification.[21]

cluster_workflow Analytical Workflow Sample_Collection 1. Sample Collection (Water, Soil, Sediment) Extraction 2. Extraction (SPE for Water, PLE/Soxhlet for Solids) Sample_Collection->Extraction Cleanup 3. Cleanup & Fractionation (Silica/Alumina Chromatography) Extraction->Cleanup Analysis 4. Instrumental Analysis (GC-MS or HPLC-FLD/MS) Cleanup->Analysis Quantification 5. Data Analysis & Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Conclusion: A Call for Further Investigation

This compound stands as a representative of a class of environmental contaminants that exist at the intersection of well-studied PAHs and the broader category of aromatic amines. While its use as a model compound in toxicology highlights its potential biological significance, its environmental occurrence, fate, and ecological risks remain largely uncharacterized. This technical guide has synthesized the available, albeit limited, information and proposed a scientifically sound framework for its investigation. The significant data gaps identified herein should serve as a call to the research community to undertake targeted studies to quantify the presence of this compound in the environment, elucidate its degradation pathways, and determine its ecotoxicological effects. Only through such dedicated efforts can we begin to truly understand the environmental impact of this and other "unseen" contaminants.

References

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  • Gao, S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • Seo, J. S., et al. (2007). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Journal of Microbiology and Biotechnology, 17(10), 1646-1652. [Link]
  • Cui, Z., et al. (2016). [Recent advances in bacterial biodegradation of naphthalene, phenanthrene by bacteria: a review]. Wei Sheng Wu Xue Bao, 56(8), 1205-1215. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76893, 2-Phenanthrenamine. [Link]
  • HELCOM. (2018). Polyaromatic hydrocarbons (PAHs) and their metabolites. [Link]
  • Mishra, S., et al. (2019). Co-biodegradation studies of naphthalene and phenanthrene using bacterial consortium. Journal of Environmental Science and Health, Part A, 54(1), 58-67. [Link]
  • Gupta, A., et al. (2016). Photocatalytic degradation of phenanthrene in the presence of akaganeite nano-rods and the identification of degradation products. RSC Advances, 6(81), 77856-77864. [Link]
  • Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences, 3(3), 287-293. [Link]
  • Al-Qaim, F. F., et al. (2023).
  • Levin, J. O., et al. (1999). Development of a method for the determination of naphthalene and phenanthrene in workplace air using diffusive sampling and thermal desorption GC-MS analysis. Journal of Environmental Monitoring, 1(2), 133-138. [Link]
  • Madeen, E., et al. (2023). Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-accelerator mass spectrometry following oral microdosing.
  • De-Smedt, F., et al. (2012). Determination of 14 amines in air samples using midget impingers sampling followed by analysis with ion chromatography in tandem with mass spectrometry. Journal of Environmental Monitoring, 14(6), 1657-1665. [Link]
  • Mierzejewska, J., et al. (2020). Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement.
  • U.S. Environmental Protection Agency. (2023). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. [Link]
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  • Tateno, T., et al. (2019). Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment. Journal of Oleo Science, 68(11), 1121-1129. [Link]
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  • Xu, H., et al. (2023). Enhancing Anaerobic Biodegradation of Phenanthrene in Polluted Soil by Bioaugmentation and Biostimulation: Focus on the Distribution of Phenanthrene and Microbial Community Analysis. International Journal of Environmental Research and Public Health, 20(3), 2383. [Link]
  • Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry, 2(8), 1-15. [Link]
  • Arenas, M., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 143, 116370. [Link]
  • Rao, A. V. P., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Asian Journal of Chemistry, 29(11), 2451-2456. [Link]
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  • Gupta, A., et al. (2016). Photocatalytic degradation of phenanthrene in presence of akaganeite nano-rods and identification of degradation products.
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Sources

Toxicological Profile of 2-Aminophenanthrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the toxicological profile of 2-aminophenanthrene, a polycyclic aromatic amine. While research on this specific compound is not as extensive as for some other polycyclic aromatic hydrocarbons (PAHs) and their derivatives, this document synthesizes the available scientific literature to offer insights into its metabolic activation, genotoxicity, potential carcinogenicity, and other toxicological endpoints. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the current state of knowledge but also by identifying critical knowledge gaps and suggesting avenues for future research. The information herein is grounded in established scientific principles and supported by references to authoritative sources.

Introduction to this compound

This compound is a polycyclic aromatic amine (PAA) with the chemical formula C₁₄H₁₁N.[1][2] It is a derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH).[3] PAAs are a class of compounds that are of significant toxicological interest due to their potential for metabolic activation to genotoxic and carcinogenic species. This compound is primarily used in research as a model compound to study the mechanisms of toxicity of aromatic amines.[3] Its acetylated form, 2-acetylaminophenanthrene (2-AAP), is a known carcinogen in animal models, making the study of its parent amine, this compound, particularly relevant.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.24 g/mol [1]
CAS Number 3366-65-2[1][2]
Appearance Solid[6]
LogP (Octanol/Water Partition Coefficient) 3.575[1]
Water Solubility (log10ws in mol/L) -4.71[1]

Metabolic Activation and Detoxification

The toxicity of many aromatic amines, including this compound, is intrinsically linked to their metabolic fate. The biotransformation of these compounds is a double-edged sword, leading to both detoxification and metabolic activation to reactive electrophiles that can damage cellular macromolecules.

Phase I Metabolism: Bioactivation

Phase I metabolism of aromatic amines is primarily mediated by the cytochrome P450 (CYP) enzyme system.[7][8] The key initial step in the bioactivation of many aromatic amines is N-hydroxylation, which converts the amino group to a hydroxylamino group.[9] This reaction is catalyzed by various CYP isoforms, with CYP1A2 and CYP1B1 being particularly important for the metabolism of PAHs and related compounds.[10][11] In the case of this compound, N-hydroxylation would lead to the formation of N-hydroxy-2-aminophenanthrene. This metabolite is considered a proximate carcinogen, as it is more reactive than the parent amine and can be further activated.[12]

Further activation of N-hydroxy-2-aminophenanthrene can occur through O-esterification by phase II enzymes, such as N,O-acetyltransferase or sulfotransferase, to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously decompose to form a highly electrophilic nitrenium ion, which can readily react with nucleophilic sites on DNA.[13]

Metabolic_Activation_of_2_Aminophenanthrene This compound This compound N-hydroxy-2-aminophenanthrene N-hydroxy-2-aminophenanthrene This compound->N-hydroxy-2-aminophenanthrene CYP450 (N-hydroxylation) N-acetoxy-2-aminophenanthrene N-acetoxy-2-aminophenanthrene N-hydroxy-2-aminophenanthrene->N-acetoxy-2-aminophenanthrene N,O-acetyltransferase N-sulfonyloxy-2-aminophenanthrene N-sulfonyloxy-2-aminophenanthrene N-hydroxy-2-aminophenanthrene->N-sulfonyloxy-2-aminophenanthrene Sulfotransferase Nitrenium ion Nitrenium ion N-acetoxy-2-aminophenanthrene->Nitrenium ion Spontaneous decomposition N-sulfonyloxy-2-aminophenanthrene->Nitrenium ion Spontaneous decomposition DNA Adducts DNA Adducts Nitrenium ion->DNA Adducts Covalent binding

Metabolic activation pathway of this compound leading to DNA adduct formation.
Phase II Metabolism: Detoxification

Phase II metabolism generally involves the conjugation of xenobiotics or their phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[14][15][16] For this compound and its metabolites, key phase II reactions include glucuronidation and sulfation.[17][18] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[16] Conjugation can occur on the amino group or on hydroxylated metabolites, leading to the formation of highly polar and readily excretable glucuronide and sulfate conjugates.

Genotoxicity

The primary mechanism of toxicity for many aromatic amines is their ability to cause genetic damage after metabolic activation.

DNA Adduct Formation

The ultimate carcinogenic metabolites of this compound, particularly the nitrenium ion, can covalently bind to DNA, forming DNA adducts.[13][19] Studies on the acetylated form, 2-acetylaminophenanthrene, have shown that its reactive metabolite, N-hydroxy-2-aminophenanthrene, forms adducts with DNA. The major adducts identified are N-(deoxyadenosin-8-yl)-2-aminophenanthrene and 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene.[4][20] Minor adducts with deoxyadenosine have also been detected.[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.[19]

DNA_Adduct_Formation cluster_metabolism Metabolic Activation cluster_dna DNA Interaction 2-AP This compound N-OH-2-AP N-hydroxy-2-aminophenanthrene 2-AP->N-OH-2-AP CYP450 Nitrenium Ion Nitrenium Ion N-OH-2-AP->Nitrenium Ion Esterification & Decomposition DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding DNA DNA DNA->DNA Adducts

Sources

The In Vivo Metabolic Fate of 2-Aminophenanthrene: A Technical Guide to Bioactivation, Detoxification, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Challenge

2-Aminophenanthrene, a polycyclic aromatic amine (PAA), represents a class of compounds of significant interest to toxicologists and drug development professionals. As a structural component of various environmental pollutants and a potential metabolite of larger polycyclic aromatic hydrocarbons (PAHs), understanding its metabolic journey within a biological system is paramount for assessing its carcinogenic potential and developing strategies for risk mitigation. This guide provides an in-depth exploration of the in vivo metabolic pathways of this compound, moving beyond a mere recitation of facts to elucidate the causal biochemical logic that governs its transformation from a stable parent compound to reactive intermediates and excretable end-products. Our focus is on the interplay between metabolic activation (bioactivation) and detoxification, the resulting genotoxic events, and the state-of-the-art analytical methodologies required to probe these complex processes.

Section 1: The Metabolic Crossroads - Phase I and Phase II Transformations

The in vivo disposition of this compound is a bifurcated narrative of enzymatic modification. The initial steps, collectively known as Phase I metabolism, are primarily oxidative and serve to introduce or unmask functional groups. These reactions, however, are a double-edged sword; while they can prepare the molecule for detoxification, they are also the primary route to bioactivation. Subsequently, Phase II metabolism involves the conjugation of these modified intermediates with endogenous hydrophilic molecules, a process that overwhelmingly favors detoxification and facilitates excretion.

Phase I Metabolism: The Activation Gateway

The metabolic activation of aromatic amines like this compound is a well-established paradigm in chemical carcinogenesis. The initial and rate-limiting step is the oxidation of the exocyclic amino group, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms in the CYP1A and CYP1B families, which are known for their role in metabolizing PAHs and aromatic amines.

The key bioactivation pathway proceeds as follows:

  • N-hydroxylation: The amino group of this compound is oxidized to form N-hydroxy-2-aminophenanthrene . This is the critical activation step, converting the relatively inert amine into a more reactive hydroxylamine.

  • Esterification: The resulting N-hydroxy metabolite can undergo further activation through esterification, primarily via sulfation (by sulfotransferases, SULTs) or acetylation (by N,O-acetyltransferases, NATs), to form highly unstable N-sulfonyloxy or N-acetoxy esters.

  • Heterolytic Cleavage: These esters are highly electrophilic and can spontaneously undergo heterolytic cleavage of the N-O bond to generate a highly reactive nitrenium ion (or a related arylamidonium ion). This electrophile is the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on cellular macromolecules.

While N-hydroxylation is the primary activation pathway, ring oxidation can also occur, leading to the formation of various hydroxylated phenanthrene derivatives (phenanthrols). These are generally considered detoxification products, as the hydroxyl groups provide sites for Phase II conjugation.

Metabolic_Activation cluster_phase1 Phase I: Bioactivation cluster_genotoxicity Genotoxicity AP This compound N_OH_AP N-Hydroxy-2-aminophenanthrene AP->N_OH_AP CYP1A/1B (N-hydroxylation) Nitrenium Nitrenium Ion (Electrophilic Intermediate) N_OH_AP->Nitrenium SULTs / NATs (Esterification & Cleavage) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of this compound.

Phase II Metabolism: The Detoxification and Excretion Mandate

Phase II metabolism provides a crucial counterbalance to the bioactivation pathways. The enzymes involved in this phase increase the water solubility of the metabolites, thereby facilitating their elimination from the body, primarily via urine. For this compound, the key Phase II reactions include:

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs), particularly the polymorphic NAT2 enzyme, to form N-acetyl-2-aminophenanthrene . This is often a detoxification step, as the acetylated form is typically less susceptible to N-hydroxylation. However, the resulting hydroxamic acid (N-hydroxy-N-acetyl-2-aminophenanthrene) can also be a substrate for bioactivation.

  • Glucuronidation: Hydroxylated metabolites (both ring-hydroxylated and N-hydroxylated) are excellent substrates for UDP-glucuronosyltransferases (UGTs). These enzymes conjugate the hydroxyl groups with glucuronic acid, forming highly water-soluble glucuronide conjugates .

  • Sulfation: Similarly, sulfotransferases (SULTs) can conjugate hydroxylated metabolites with a sulfonate group, forming sulfate esters . While O-sulfation of ring-hydroxylated metabolites is a detoxification reaction, N,O-sulfonation of N-hydroxy-2-aminophenanthrene is a key activation step, as previously mentioned.[1][2]

The balance between these pathways is critical in determining the ultimate toxicological outcome. High levels of UGT and NAT activity can effectively divert metabolites away from the bioactivation cascade.

Detoxification_Pathways cluster_phase1_detox Phase I: Detoxification Precursors cluster_phase2 Phase II: Conjugation & Detoxification cluster_excretion Excretion AP This compound Ring_OH_AP Ring-Hydroxylated Metabolites AP->Ring_OH_AP CYP450s (Ring Hydroxylation) Acetylated_AP N-Acetyl-2-aminophenanthrene AP->Acetylated_AP NAT2 Glucuronides Glucuronide Conjugates Ring_OH_AP->Glucuronides UGTs Sulfates Sulfate Conjugates (O-Sulfation) Ring_OH_AP->Sulfates SULTs Urine Urinary Excretion Acetylated_AP->Urine Glucuronides->Urine Sulfates->Urine

Caption: Major detoxification pathways for this compound.

Section 2: Genotoxicity - The Formation of DNA Adducts

The ultimate consequence of metabolic activation is the formation of covalent DNA adducts, which are considered the initiating event in chemical carcinogenesis. The electrophilic nitrenium ion generated from N-hydroxy-2-aminophenanthrene readily attacks nucleophilic sites on DNA bases.

Studies on the related compound 2-acetylaminophenanthrene have provided direct evidence for the types of adducts formed. The major adducts identified following the metabolic activation of N-hydroxy-2-aminophenanthrene are:

  • N-(deoxyadenosine-8-yl)-2-aminophenanthrene

  • 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene [3]

Minor adducts at other positions on adenine and guanine have also been detected.[3] These bulky lesions on the DNA helix can disrupt DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery. The persistence of these adducts in target tissues is a critical factor in determining organ-specific carcinogenicity.[3]

Section 3: Analytical Methodologies - A Practical Guide

The study of this compound metabolism requires sophisticated and highly sensitive analytical techniques to identify and quantify the parent compound, its diverse metabolites, and the resulting DNA adducts in complex biological matrices.

Analysis of Metabolites in Biological Fluids

The primary method for analyzing urinary metabolites involves a combination of enzymatic hydrolysis, extraction, and chromatography coupled with mass spectrometry.

ParameterMethodDescription
Sample Matrix Urine, PlasmaUrine is the preferred matrix for non-invasive assessment of excretory metabolites.
Sample Prep Enzymatic HydrolysisTreatment with β-glucuronidase and arylsulfatase to cleave conjugate groups.
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)To concentrate metabolites and remove interfering matrix components.
Analysis LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and structural confirmation.
GC-MSGas Chromatography-Mass Spectrometry, often used after derivatization of polar metabolites.
Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For highly sensitive and specific quantification of target metabolites.

Experimental Protocol: LC-MS/MS Analysis of Urinary Metabolites

  • Sample Collection: Collect urine samples over a 24-hour period from subjects (e.g., Sprague-Dawley rats) administered this compound. Store immediately at -80°C.

  • Enzymatic Hydrolysis: Thaw a 1-2 mL aliquot of urine. Adjust the pH to 5.0 with acetate buffer. Add β-glucuronidase and arylsulfatase. Incubate at 37°C for 12-18 hours to deconjugate glucuronide and sulfate metabolites.

  • Extraction: Acidify the hydrolyzed urine and perform liquid-liquid extraction with a solvent like ethyl acetate or use a C18 solid-phase extraction (SPE) cartridge to isolate the metabolites.

  • Derivatization (Optional): For GC-MS analysis, evaporate the solvent and derivatize the residue with a silylating agent (e.g., BSTFA) to increase volatility.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable mobile phase. Inject onto a reverse-phase C18 HPLC column. Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) to separate the metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan to identify potential metabolite masses and then develop a targeted MS/MS method (MRM) for quantification, using precursor-to-product ion transitions specific for suspected metabolites (e.g., hydroxylated or acetylated this compound).

Detection of DNA Adducts: The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct per 10¹⁰ normal nucleotides.[3][4][5][6] This makes it ideal for in vivo studies where adduct levels may be very low.

Experimental Protocol: ³²P-Postlabeling for this compound DNA Adducts

  • DNA Isolation: Isolate genomic DNA from target tissues (e.g., liver, mammary gland) of animals exposed to this compound using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic amine-DNA adducts, thereby enriching the adduct fraction.

  • Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase. This step introduces the radioactive tag for detection.

  • Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Expose the TLC plates to a phosphor storage screen. Scan the screen using a phosphorimager to visualize the radioactive adduct spots. Quantify the adduct levels by measuring the radioactivity in the spots relative to the total amount of DNA analyzed.

Analytical_Workflow cluster_adducts DNA Adduct Analysis (³²P-Postlabeling) cluster_metabolites Metabolite Analysis (LC-MS/MS) DNA_Isolation 1. DNA Isolation (Target Tissue) Digestion 2. Enzymatic Digestion (MNase/SPD) DNA_Isolation->Digestion Enrichment 3. Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 4. ³²P-Labeling (T4 PNK, [γ-³²P]ATP) Enrichment->Labeling Separation 5. TLC Separation Labeling->Separation Quant 6. Phosphorimaging & Quantification Separation->Quant Urine_Sample 1. Urine Collection Hydrolysis 2. Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Urine_Sample->Hydrolysis Extraction 3. LLE / SPE Hydrolysis->Extraction LC_MS 4. LC-MS/MS Analysis Extraction->LC_MS ID_Quant 5. Identification & Quantification LC_MS->ID_Quant

Caption: Key analytical workflows for studying this compound metabolism.

Section 4: Conclusion and Future Directions

The in vivo metabolism of this compound is a complex interplay of competing bioactivation and detoxification pathways. The primary route of genotoxic activation proceeds through CYP-mediated N-hydroxylation to form a reactive intermediate that readily forms DNA adducts, the putative initiating step in carcinogenesis.[3] Counteracting this are robust Phase II detoxification pathways, including N-acetylation, glucuronidation, and O-sulfation, which facilitate excretion.

From a practical standpoint, the analytical challenge is significant. The combination of highly sensitive mass spectrometry-based techniques for metabolite profiling and the unparalleled sensitivity of the ³²P-postlabeling assay for DNA adducts provides a powerful toolkit for researchers. Future work should focus on obtaining a complete quantitative profile of all major in vivo metabolites of this compound to better understand the flux through competing pathways. This knowledge is essential for building accurate pharmacokinetic and pharmacodynamic models to predict human risk and to guide the development of safer chemicals and pharmaceuticals.

References

  • Gupta, R. C., Earley, K., Fullerton, N. F., & Beland, F. A. (1989). Formation and removal of DNA adducts in target and nontarget tissues of rats administered multiple doses of 2-acetylaminophenanthrene. Carcinogenesis, 10(11), 2025–2033. [Link]
  • Milcova, A., Arlt, V. M., & Topinka, J. (2026). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2986, 281–296. [Link]
  • Phillips, D. H., & Arlt, V. M. (2014). The ³²P-postlabeling assay for DNA adducts. Nature Protocols, 9(12), 2772-2781. [Link]
  • Phillips, D. H., & Arlt, V. M. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2084, 245-261. [Link]
  • Meulenaer, E. C., & King, C. M. (1988). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental Health Perspectives, 77, 27–32. [Link]
  • Meulenaer, E. C., & King, C. M. (1988).

Sources

A Historical and Mechanistic Guide to 2-Aminophenanthrene: From Synthesis to Carcinogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Prototypical Carcinogen

The study of 2-aminophenanthrene offers a compelling narrative that mirrors the evolution of our understanding of chemical carcinogenesis itself. From its early discovery as a constituent of coal tar, a ubiquitous byproduct of industrialization, to its characterization as a potent mutagen and carcinogen, the research journey of this polycyclic aromatic amine (PAA) has been instrumental in shaping the fields of toxicology, chemical biology, and drug safety evaluation. This technical guide provides a comprehensive historical context of this compound research, delving into its foundational synthesis, the elucidation of its metabolic activation to a DNA-damaging species, and the development of toxicological assays that confirmed its carcinogenic potential. By examining the causality behind early experimental choices and the validation of key protocols, we gain not only a deeper appreciation for the scientific rigor of past research but also a clearer perspective on the ongoing challenges in assessing the risks of environmental carcinogens.

I. The Genesis of a Molecule: Early Synthesis and Isolation

Phenanthrene, the three-ring aromatic scaffold of this compound, was first isolated from the high-boiling fraction of coal tar in 1872.[1] Coal tar and its distillates, such as creosote and coal tar pitch, are complex mixtures containing a variety of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, and are recognized human carcinogens.[2][3] The early impetus for synthesizing phenanthrene and its derivatives was driven by the desire to understand the structure of natural products, such as steroids and alkaloids.[4]

While a definitive first synthesis of this compound is not readily apparent in early literature, the Pschorr reaction , first reported in 1896, stands as a cornerstone of phenanthrene synthesis and a highly probable method for its initial preparation.[5][6][7][8][9] This intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid offered a rational and versatile approach to the phenanthrene core.

Foundational Synthetic Protocol: The Pschorr Reaction

The Pschorr reaction provides a logical pathway to substituted phenanthrenes. The key steps, grounded in the principles of diazonium salt chemistry and radical cyclization, are as follows:

  • Condensation: An o-nitrobenzaldehyde is condensed with an aryl acetic acid to form an α-aryl-o-nitrocinnamic acid.

  • Reduction: The nitro group is reduced to an amine, yielding an α-aryl-o-aminocinnamic acid.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

  • Intramolecular Cyclization: In the presence of a copper catalyst, the diazonium salt decomposes, generating an aryl radical that undergoes intramolecular cyclization onto the adjacent aromatic ring.

  • Aromatization: The resulting dihydro-phenanthrene intermediate is aromatized to the final phenanthrene product.

Pschorr_Reaction start o-Nitrobenzaldehyde + Aryl Acetic Acid step1 α-Aryl-o-nitrocinnamic Acid start->step1 Perkin Reaction step2 α-Aryl-o-aminocinnamic Acid step1->step2 Reduction (e.g., Fe/HCl) step3 Arenediazonium Salt step2->step3 Diazotization (NaNO2, HCl) step4 Aryl Radical Intermediate step3->step4 Decomposition (Cu catalyst) step5 Dihydrophenanthrene Intermediate step4->step5 Intramolecular Cyclization end Phenanthrene Derivative step5->end Aromatization

Caption: A generalized workflow of the Pschorr reaction for phenanthrene synthesis.

Another plausible historical route to this compound involves the nitration of phenanthrene followed by the reduction of the resulting 2-nitrophenanthrene.

II. The Unveiling of a Hazard: Early Toxicological and Mutagenicity Studies

The recognition of the carcinogenic potential of coal tar and its constituents spurred investigations into the biological activities of specific PAHs and their derivatives.[3] Early toxicological studies relied on animal bioassays, a field that was undergoing significant development and standardization in the mid-20th century.[10]

Evidence of Carcinogenicity from Animal Studies

A pivotal 1969 study provided direct evidence for the carcinogenicity of aminophenanthrenes.[4] While specific dose-response data from this early publication is not detailed, the study reported the induction of mammary neoplasms in mice and rats upon administration of aminophenanthrenes and their derivatives.[4] This finding was crucial in classifying this group of compounds as experimental carcinogens.

For the closely related aromatic amine, 2-aminofluorene, early studies demonstrated the induction of liver tumors in male rats and mice of both sexes, as well as mammary gland tumors in female rats.

Compound Animal Model Tumor Site Reference
AminophenanthrenesMice and RatsMammary Gland[4]
2-AminofluoreneMale RatsLiver
2-AminofluoreneFemale RatsMammary Gland
2-AminofluoreneMale and Female MiceLiver

Table 1: Summary of Early Carcinogenicity Findings for Aminophenanthrenes and a Related Aromatic Amine.

The Ames Test: A Paradigm Shift in Mutagenicity Testing

The development of the Ames test in the 1970s revolutionized genetic toxicology by providing a rapid and sensitive bacterial reverse mutation assay to screen for potential carcinogens. The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A chemical is identified as a mutagen if it causes a mutation that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium.

Many aromatic amines, including this compound, are not directly mutagenic but require metabolic activation to exert their genotoxic effects.[6] This critical insight led to the incorporation of a rat liver homogenate, known as the S9 fraction, into the Ames test protocol. The S9 fraction contains cytochrome P450 enzymes and other metabolic machinery necessary to convert pro-carcinogens into their ultimate mutagenic forms.

  • Preparation of Tester Strains: Cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight.[6][7][8]

  • Metabolic Activation System (S9 Mix): The S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor-1254) is prepared and mixed with cofactors (e.g., NADP+, glucose-6-phosphate).[6]

  • Exposure: The test compound, the bacterial tester strain, and the S9 mix (or a buffer for tests without metabolic activation) are combined in molten top agar.

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[9]

III. The Molecular Basis of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of this compound, like many other PAAs, is a direct consequence of its metabolic conversion to highly reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

The metabolic activation pathway is a multi-step process primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic_Activation parent This compound metabolite1 N-Hydroxy-2-aminophenanthrene parent->metabolite1 N-oxidation (CYP450) metabolite2 N-Acetoxy-2-aminophenanthrene or N-Sulfonyloxy-2-aminophenanthrene metabolite1->metabolite2 Esterification (NAT, SULT) metabolite3 Nitrenium Ion metabolite2->metabolite3 Heterolytic Cleavage adduct DNA Adducts metabolite3->adduct Reaction with DNA (Guanine, Adenine) mutation Mutations adduct->mutation Faulty DNA Replication/Repair cancer Cancer Initiation mutation->cancer

Caption: The metabolic activation pathway of this compound to its ultimate carcinogenic form.

  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxy-2-aminophenanthrene.

  • Esterification: The N-hydroxy metabolite is then esterified, typically by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a more reactive N-acetoxy or N-sulfonyloxy ester.

  • Formation of the Nitrenium Ion: These esters are unstable and can undergo heterolytic cleavage of the N-O bond to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, forming stable covalent adducts.

The formation of these bulky DNA adducts distorts the DNA helix, interfering with normal DNA replication and repair processes, which can lead to the insertion of incorrect bases and ultimately, to mutations in critical genes that control cell growth and division.

IV. Conclusion: A Legacy of Insight

The historical research journey of this compound provides a microcosm of the broader scientific endeavor to understand and mitigate the risks of chemical carcinogens. The development of elegant synthetic methods like the Pschorr reaction enabled the detailed study of this and other polycyclic aromatic compounds. The advent of robust toxicological assays, most notably the Ames test, provided a means to efficiently screen for mutagenic potential and highlighted the critical role of metabolic activation. Finally, the elucidation of the metabolic pathways leading to DNA adduct formation provided a molecular mechanism to explain the observed carcinogenicity.

For today's researchers, scientists, and drug development professionals, the story of this compound serves as a powerful reminder of the foundational principles of toxicology and the importance of understanding the chemical and metabolic basis of toxicity. The experimental frameworks and mechanistic insights gleaned from the study of this prototypical carcinogen continue to inform our approaches to drug safety evaluation and the risk assessment of environmental chemicals, ensuring the continued protection of human health.

V. References

  • Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501.

  • El-Bayoumy, K., Lavoie, E. J., Hecht, S. S., Fow, E. A., & Hoffmann, D. (1983). The evaluation of mutagenicities of 19 structurally related aromatic amines and acetamides in Salmonella typhimurium TA98 and TA100. Mutation Research/Genetic Toxicology, 118(1-2), 49-59.

  • Williams, G. M., Mori, H., & McQueen, C. A. (2021). Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 870-871, 503402.

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60.

  • Piegorsch, W. W., & Zeiger, E. (1991). Measuring and testing for mutagenicity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 247(1), 1-13.

  • Dannenberg, H., & Huggins, C. (1969). [On the carcinogenic activity of aminophenanthrenes and their derivatives]. Zeitschrift fur Krebsforschung, 72(4), 321–324.

  • OEHHA. (2004). Evidence on the Carcinogenicity of 2-Aminofluorene. Office of Environmental Health Hazard Assessment.

  • Scott, D., & Peto, R. (1996). Dose-Response Curves in Chemical Carcinogenesis. Environmental Health Perspectives, 104(Suppl 1), 57–61.

  • Zeise, L., Wilson, R., & Crouch, E. A. C. (1987). Dose-response relationships for carcinogens: a review. Environmental Health Perspectives, 73, 259–308.

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347–364.

  • PubChem. (n.d.). N-hydroxy-2-acetylaminophenanthrene. National Center for Biotechnology Information. Retrieved from a valid URL.

  • ResearchGate. (2023). Ames test: Testing for mutagenicity. Retrieved from a valid URL.

  • Maekawa, A., Onodera, H., Matsushima, Y., Nagaoka, T., Todate, A., Shibutani, M., Kodama, Y., & Hayashi, Y. (1990). Dose-Response Carcinogenicity in Rats on Low-dose Levels of N-Ethyl-N-nitrosourethane. Japanese Journal of Cancer Research, 81(8), 776-781.

  • Boyland, E., & Sims, P. (1965). Metabolism of polycyclic compounds. The metabolism of 9,10-epoxy-9,10-dihydrophenanthrene in rats. The Biochemical journal, 95, 780–787.

  • Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

  • Roy, A. K., Upadhyaya, P., Fu, P. P., & el-Bayoumy, K. (1991). Identification of the major metabolites and DNA adducts formed from 2-nitropyrene in vitro. Carcinogenesis, 12(3), 475–479.

  • Levin, W., Wood, A. W., Wislocki, P. G., Chang, R. L., Kapitulnik, J., Mah, H. D., Yagi, H., Jerina, D. M., & Conney, A. H. (1978). Mutagenicity and carcinogenicity of benzo[a]pyrene and other polycyclic aromatic hydrocarbons. In Polycyclic Hydrocarbons and Cancer (Vol. 1, pp. 189-202). Academic Press.

  • Dipple, A., Moschel, R. C., & Bigger, C. A. (1984). Polynuclear aromatic carcinogens. In Chemical carcinogens (pp. 41-163). American Chemical Society.

  • Coombs, M. M., Dixon, C., & Kissonerghis, A. M. (1976). Evaluation of the mutagenicity of compounds of known carcinogenicity, belonging to the benz[a]anthracene, chrysene, and cyclopenta[a]phenanthrene series, using Ames's test. Cancer research, 36(12), 4525–4529.

  • Flückiger-Isler, S., Kamber, M., & Friedrich, J. (2003). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 537(2), 149-161.

  • Hakamata, H., & Suzuki, T. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 43(1), 31.

  • Nordqvist, M., Thakker, D. R., Vyas, K. P., Yagi, H., Levin, W., Ryan, D. E., Thomas, P. E., Conney, A. H., & Jerina, D. M. (1981). Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes. Molecular pharmacology, 19(1), 168–178.

  • LaVoie, E. J., Tulley, L., Bedenko, V., & Hoffmann, D. (1980). Mutagenicity, tumor-initiating activity, and metabolism of methyl-phenanthrenes. Cancer research, 40(6), 1930–1934.

  • BenchChem. (2025). A Technical Guide to the Historical Discovery and Synthesis of Phenanthrene Derivatives. Retrieved from a valid URL.

  • van der Laan, J. W., Boverhof, J., Proctor, J., & Wijnands, M. V. (2016). The Utility of Two Rodent Species in Carcinogenic Risk Assessment of Pharmaceuticals in Europe. Regulatory toxicology and pharmacology : RTP, 24(3), 296–303.

  • Jacobs, A. C., & Hatfield, K. P. (2013). History of chronic toxicity and animal carcinogenicity studies for pharmaceuticals. Veterinary pathology, 50(2), 324–333.

  • Sistare, F. D., Morton, D., & Davis-Bruno, K. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Journal of pharmacological and toxicological methods, 110, 107070.

  • CDC. (n.d.). Occupational exposure to coal tar products. Centers for Disease Control and Prevention. Retrieved from a valid URL.

  • McGill University. (2024). The Beginnings of Chemical Synthesis. Office for Science and Society. Retrieved from a valid URL.

  • PubChem. (n.d.). 9-Aminophenanthrene. National Center for Biotechnology Information. Retrieved from a valid URL.

  • Journal of the American Chemical Society. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Retrieved from a valid URL.

  • Chemical Reviews. (1976). The synthesis of phenanthrenes. Retrieved from a valid URL.

  • PubChem. (n.d.). N-Hydroxy-2-naphthalenamine. National Center for Biotechnology Information. Retrieved from a valid URL.

  • National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. Retrieved from a valid URL.

  • IARC. (1985). Coal Tars and Coal-Tar Pitches. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 35.

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Navigating the Therapeutic Potential of 2-Aminophenanthrene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

The phenanthrene scaffold, a three-ringed polycyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties have made it a cornerstone for the development of a diverse array of biologically active compounds, from natural alkaloids like morphine to synthetic agents with potent pharmacological activities. Within this chemical class, 2-aminophenanthrene serves as a critical building block and a subject of intense scientific scrutiny. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research directions for this compound, detailing synthetic strategies, key biological targets, and robust experimental protocols to unlock its therapeutic promise.

The Duality of this compound: From Carcinogenic Model to Therapeutic Scaffold

Historically, this compound has been utilized as a model compound in toxicology and cancer research to investigate the mechanisms of metabolic activation, DNA adduct formation, and carcinogenesis associated with polycyclic aromatic amines.[1][2] This inherent biological activity, while posing safety considerations, also hints at the molecule's potential to interact with key cellular pathways. Modern research is now focused on harnessing the phenanthrene core to design novel derivatives with tailored therapeutic effects, moving beyond its role as a mere toxicological tool.

Metabolic Activation and Genotoxicity: A Pathway to Understand and Mitigate Risk

The genotoxicity of this compound is not intrinsic to the molecule itself but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[3][4][5] Human CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, are instrumental in oxidizing the phenanthrene ring to form reactive intermediates.[3][4] These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[6][7][8] Specifically, esters of N-hydroxy-2-acetamidophenanthrene have been shown to form adducts with guanine and adenine residues in DNA.[6] Understanding this activation pathway is paramount for designing safer derivatives by modifying the structure to block or alter the sites of metabolic oxidation.

Metabolic_Activation This compound This compound CYP1A1, CYP1A2, CYP1B1 CYP1A1, CYP1A2, CYP1B1 This compound->CYP1A1, CYP1A2, CYP1B1 Oxidation N-Hydroxy-2-aminophenanthrene N-Hydroxy-2-aminophenanthrene CYP1A1, CYP1A2, CYP1B1->N-Hydroxy-2-aminophenanthrene Reactive Ester (e.g., Sulfate, Acetate) Reactive Ester (e.g., Sulfate, Acetate) N-Hydroxy-2-aminophenanthrene->Reactive Ester (e.g., Sulfate, Acetate) Esterification DNA DNA Reactive Ester (e.g., Sulfate, Acetate)->DNA Covalent Binding DNA Adducts (Guanine, Adenine) DNA Adducts (Guanine, Adenine) DNA->DNA Adducts (Guanine, Adenine) Mutation & Carcinogenesis Mutation & Carcinogenesis DNA Adducts (Guanine, Adenine)->Mutation & Carcinogenesis

Metabolic activation pathway of this compound leading to DNA adduct formation.

Synthesis of this compound and Its Derivatives

The exploration of this compound's potential is contingent on robust and versatile synthetic methodologies. Several classical and modern synthetic routes can be employed to construct the phenanthrene core and introduce the crucial amino functionality.

Classical Approaches: The Pschorr Reaction

The Pschorr cyclization is a well-established method for synthesizing phenanthrenes.[1][9] This reaction involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative, typically catalyzed by copper.[9] While effective, this method can sometimes suffer from low yields.[1]

Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers more efficient and versatile methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds.[6][10][11] This reaction can be employed to couple an amine with a halogenated phenanthrene precursor.

A practical and efficient strategy for the synthesis of this compound involves a two-step process: the nitration of phenanthrene to yield 2-nitrophenanthrene, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Phenanthrene Phenanthrene Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating Agent (e.g., HNO₃/H₂SO₄) Phenanthrene->Nitrating Agent (e.g., HNO₃/H₂SO₄) Electrophilic Aromatic Substitution 2-Nitrophenanthrene 2-Nitrophenanthrene Nitrating Agent (e.g., HNO₃/H₂SO₄)->2-Nitrophenanthrene 2-Nitrophenanthrene_ref 2-Nitrophenanthrene Reducing Agent (e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation) Reducing Agent (e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation) This compound This compound Reducing Agent (e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation)->this compound 2-Nitrophenanthrene_ref->Reducing Agent (e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation) Reduction

A representative synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Nitration and Reduction

Step 1: Synthesis of 2-Nitrophenanthrene [12]

  • In a round-bottom flask, dissolve phenanthrene in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

  • Filter the crude 2-nitrophenanthrene, wash with water until neutral, and dry.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of 2-Nitrophenanthrene to this compound [13][14]

  • To a solution of 2-nitrophenanthrene in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Promising Research Directions for this compound Derivatives

The this compound scaffold is a versatile platform for developing novel therapeutic agents and advanced materials. The following sections outline key research directions with significant potential.

Anticancer Drug Development

Phenanthrene derivatives have demonstrated a broad spectrum of anticancer activities, making this a highly promising area of research.[15][16]

3.1.1. Mechanism of Action: Beyond DNA Intercalation

While the planar structure of phenanthrenes allows them to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription, recent research has unveiled more specific mechanisms of action.[15][16][17][18]

  • Kinase Inhibition: Certain phenanthrene derivatives have been identified as potent inhibitors of Pim kinases (Pim-1 and Pim-3), which are proto-oncogenic serine/threonine kinases often overexpressed in various cancers.[1][19] Inhibition of these kinases can lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][19]

  • Induction of Apoptosis: Many phenanthrene derivatives exert their anticancer effects by triggering programmed cell death.[20] This can occur through the modulation of key signaling pathways such as Akt, MEK/ERK, and the Bcl-2/Bax pathway.[20]

  • Topoisomerase Inhibition: Some phenanthrene derivatives have been suggested to act as topoisomerase II inhibitors, disrupting the process of DNA replication and leading to cancer cell death.[21]

3.1.2. Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing anticancer activity and selectivity. Key areas for modification include:

  • Substitution on the Amino Group: Acylation, alkylation, or arylation of the amino group can significantly impact biological activity.

  • Substitution on the Phenanthrene Ring: The introduction of various functional groups (e.g., hydroxyl, methoxy, halogens) at different positions on the phenanthrene ring can modulate potency and selectivity.[21][22] For example, studies have shown that the presence of a 5-hydroxy group and a 1,4-quinone moiety can enhance cytotoxicity.[21]

3.1.3. Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Synthesis of this compound Derivatives Synthesis of this compound Derivatives In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis of this compound Derivatives->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Lead Compound Identification Lead Compound Identification In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V/PI staining) Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V/PI staining) Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays DNA Intercalation Studies DNA Intercalation Studies Mechanism of Action Studies->DNA Intercalation Studies In Vivo Animal Models In Vivo Animal Models Mechanism of Action Studies->In Vivo Animal Models Preclinical Development Preclinical Development In Vivo Animal Models->Preclinical Development

A typical workflow for the evaluation of this compound derivatives as anticancer agents.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay [22][23]

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuropharmacology

The exploration of aminophenanthrene derivatives in neuropharmacology is an emerging and exciting field. The rigid, lipophilic nature of the phenanthrene core allows for potential penetration of the blood-brain barrier.

3.2.1. Potential Targets

  • Sigma Receptors: Some aminotetralin derivatives, which share structural similarities with hydrogenated aminophenanthrenes, have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[24]

  • Ion Channels: Phenanthrene has been shown to inhibit the hERG potassium channel, which is crucial for cardiac repolarization but also present in the nervous system.[11] This suggests that derivatives could be designed to selectively target other neuronal ion channels.

  • Enzyme Inhibition: The neurotoxicity of phenanthrene has been linked to oxidative stress and the inhibition of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission.[25] This opens the possibility of designing derivatives that could modulate AChE activity for therapeutic purposes, such as in Alzheimer's disease.

Protocol 3: Radioligand Binding Assay for Receptor Affinity [26]

  • Prepare cell membranes expressing the target receptor (e.g., sigma-1 receptor).

  • Incubate the membranes with a specific radioligand and varying concentrations of the test compound (this compound derivative).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the Ki value, which represents the affinity of the compound for the receptor.

Materials Science: Organic Electronics

The unique photophysical and electronic properties of the phenanthrene core make it an attractive building block for organic electronic materials.[9][27]

3.3.1. Applications in Organic Light-Emitting Diodes (OLEDs)

Phenanthrene derivatives have been successfully utilized in OLEDs as:[10][27]

  • Emitting Materials: Their high fluorescence quantum yields make them suitable for use in the emissive layer of OLEDs, particularly for blue light emission.[27]

  • Electron-Injection/Hole-Blocking Layers: The electronic properties of phenanthrene derivatives can be tuned to facilitate electron injection from the cathode or block the transport of holes, improving the efficiency and stability of OLED devices.[10]

Safety and Handling

Given the known mutagenic potential of this compound and its parent class of polycyclic aromatic amines, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its derivatives.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

GHS hazard statements for aminophenanthrenes typically include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[3][28]

Conclusion

This compound stands at a fascinating crossroads of toxicology and therapeutic innovation. While its role as a model carcinogen has provided invaluable insights into the mechanisms of chemical-induced cancer, its true potential lies in its utility as a versatile scaffold for the design of novel molecules with a wide range of applications. From potent and selective anticancer agents that target specific kinases to novel materials for next-generation organic electronics, the research directions for this compound are both numerous and promising. By leveraging modern synthetic strategies and robust biological evaluation protocols, the scientific community is well-positioned to unlock the full therapeutic and technological potential of this remarkable molecule.

References

  • Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity.
  • The Versatile Applications of Phenanthrene Deriv
  • The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Upd
  • Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla stri
  • Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce.
  • Synthesis and characterization of phenanthrene derivatives for optoelectronic applic
  • The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Upd
  • Phenanthrenes For Semiconductors.
  • Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors.
  • A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercal
  • A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercal
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  • Intercalating polycyclic aromatic hydrocarbon-DNA adducts poison DNA religation by Vaccinia topoisomerase and act as roadblocks to digestion by exonuclease III.
  • Adducts between the carcinogen 2-acetamidophenanthrene and adenine and guanine of DNA.
  • Inhibition of the hERG potassium channel by phenanthrene: a polycyclic arom
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  • 2-Phenanthrenamine | C14H11N | CID 76893.
  • Mechanistic insights into phenanthrene-triggered oxidative stress-associated neurotoxicity, genotoxicity, and behavioral disturbances toward the brandling worm (Eisenia fetida)
  • US5136085A - Synthesis of 2-aminobenzophenones.
  • Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an upd
  • 9-Aminophenanthrene | C14H11N | CID 13695.
  • Activity-based protein profiling to probe relationships between cytochrome P450 enzymes and early age metabolism of two polycyclic aromatic hydrocarbons (PAHs): phenanthrene and retene.
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  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
  • Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene.
  • Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung.
  • 9-Aminophenanthrene 96 947-73-9.
  • Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids.
  • Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists.
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  • 2-Nitrophenanthrene | C14H9NO2 | CID 28206.
  • Recent Developments in the Reduction of Nitro and Nitroso Compounds.

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Methodological & Application

Application Notes and Protocols: 2-Aminophenanthrene as a Versatile Fluorescent Probe and Derivatization Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-aminophenanthrene as a fluorescent probe. While its isomer, 9-aminophenanthrene, is well-documented, this guide focuses on the principles and protocols applicable to this compound, leveraging established methodologies for analogous compounds. We delve into its fundamental spectroscopic properties, the critical influence of the microenvironment, and present detailed, field-proven protocols for its primary application in the derivatization and quantification of free fatty acids (FFAs). Furthermore, we explore its potential in the developing area of amine analysis. This guide emphasizes the causality behind experimental choices, self-validating systems for protocol trustworthiness, and is grounded in authoritative scientific literature.

Part 1: Foundational Principles and Spectroscopic Characterization

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid three-ring phenanthrene core with a primary amino group at the C2 position.[1][2] This structure confers intrinsic fluorescence, making it a valuable fluorophore for chemical analysis. The utility of this compound, however, is most profoundly realized not as a standalone probe but as a derivatization agent. Through covalent labeling, it imparts its strong fluorescent signal onto otherwise non-fluorescent target molecules, enabling highly sensitive detection.[3][4]

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is dictated by its photophysical parameters. The table below summarizes the key properties of this compound and its parent compound, phenanthrene, which provides a baseline for its fluorescent behavior.

PropertyValueSource
Chemical Formula C₁₄H₁₁N[2]
Molecular Weight 193.24 g/mol [2]
Excitation Max (λex) ~303 nm (derivatized form)[5]
Emission Max (λem) ~376 nm (derivatized form)[5]
Fluorescence Lifetime (τ) ~14.9 ns (parent compound, phenanthrene)[6][7]
Solubility Soluble in organic solvents (e.g., benzene, DMF, DMSO), slightly soluble in water.[6]
Appearance Solid[1]
The Critical Role of the Solvent Environment

The fluorescence emission of a fluorophore is highly sensitive to its local environment.[8] Solvent polarity, in particular, can significantly alter the energy levels of the excited state. For polar fluorophores, an increase in solvent polarity typically leads to a stabilization of the excited state, reducing the energy gap for relaxation and resulting in a "red shift" (a shift to a longer emission wavelength).[8][9] When developing methods using this compound, researchers must consider the solvent system, as changes from a non-polar solvent like toluene to a polar one like acetonitrile can drastically affect fluorescence intensity and emission maxima.[10][11] This sensitivity can be exploited to probe the local polarity of binding sites in macromolecules.

Part 2: Core Application - Ultrasensitive Quantification of Free Fatty Acids (FFAs)

The most robust and validated application for aminophenanthrenes is the pre-column derivatization of FFAs for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][6] This method provides picomole-level detection limits, making it ideal for biological samples where FFA concentrations are low.[5]

Principle of Detection

The method is based on a two-step chemical reaction. First, the carboxylic acid group of an FFA is activated by converting it into a highly reactive acyl chloride using an agent like oxalyl chloride. Second, the acyl chloride readily reacts with the primary amino group of this compound to form a stable, intensely fluorescent amide derivative.[5][6] The fluorescence of the resulting conjugate is directly proportional to the concentration of the FFA.

Experimental Workflow for FFA Analysis

The entire process, from sample preparation to data analysis, follows a systematic workflow.

FFA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extract Liquid-Liquid Extraction of FFAs Sample->Extract Dry Evaporate to Dryness Extract->Dry Activate Step 1: Activate FFAs with Oxalyl Chloride Dry->Activate Label Step 2: Add this compound Solution Activate->Label React Incubate at 70°C Label->React HPLC Inject into HPLC-FLD System React->HPLC Separate Reversed-Phase Separation HPLC->Separate Detect Fluorescence Detection (λex ~303 nm, λem ~376 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for FFA derivatization and analysis.

Detailed Protocol: FFA Derivatization and HPLC Analysis

This protocol is adapted from established methods for 9-aminophenanthrene and serves as a robust starting point for this compound.[5][6]

Materials:

  • This compound (2-AP)

  • Oxalyl chloride

  • Anhydrous, HPLC-grade benzene or toluene

  • Free fatty acid standards (e.g., palmitic, oleic, stearic acid)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Heating block or water bath (70°C)

  • HPLC system with a fluorescence detector (FLD) and a C18 reversed-phase column

Procedure:

  • Preparation of FFA Chlorides (Activation):

    • Dissolve the dried FFA sample extract or standard in 100 µL of anhydrous benzene.

    • Add 50 µL of oxalyl chloride to the solution.

    • Incubate the mixture at room temperature for 30 minutes to allow for the complete formation of FFA chlorides.

    • Evaporate the solvent and excess oxalyl chloride to dryness under a gentle stream of nitrogen.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of oxalyl chloride and the resulting acyl chlorides, which would halt the reaction.

  • Derivatization with this compound:

    • Prepare a 5 mg/mL solution of 2-AP in anhydrous benzene.

    • Add 100 µL of the 2-AP solution to the dried FFA chlorides.

    • Seal the reaction vial tightly to prevent solvent evaporation.

    • Heat the vial at 70°C for 45 minutes.[5]

    • After cooling to room temperature, the derivatized sample is ready for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used for separation.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector Settings: Set the excitation wavelength (λex) to ~303 nm and the emission wavelength (λem) to ~376 nm.[5] These values should be optimized for the 2-AP derivative using a spectrofluorometer.

    • Injection Volume: 20 µL.

Trustworthiness: A Self-Validating System

To ensure the accuracy and reliability of this protocol, the following steps are mandatory:

  • Calibration Curve: Prepare a series of FFA standards of known concentrations and derivatize them alongside the unknown samples. Plot the peak area versus concentration to generate a linear calibration curve.

  • Internal Standard: To account for variations in extraction efficiency and derivatization yield, an internal standard (a fatty acid not expected to be in the sample, e.g., heptadecanoic acid) should be added to all samples and standards at the very beginning of the procedure.

  • Spike and Recovery: To validate the method for a specific sample matrix (e.g., serum, plasma), a known quantity of FFA standard should be "spiked" into a sample. The sample is then analyzed, and the percentage of the spiked amount that is detected (% recovery) is calculated. Recoveries between 90-110% are generally considered acceptable.[5]

Part 3: Emerging Application - Exploratory Analysis of Amines

While less established than FFA analysis, this compound holds potential for derivatizing other primary and secondary amines for fluorescent detection.[3] This typically requires a coupling agent to link the amine of the probe to the amine of the target analyte, often via an intermediate linker.

Proposed Principle of Detection

This approach relies on a bifunctional coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates a carboxyl group (either on a linker molecule or the target itself) to form a reactive intermediate. This intermediate then reacts with an amine to form a stable amide bond. By using a linker with both a carboxyl group and another reactive moiety, one can create a bridge between this compound and the target amine.

Amine_Pathway cluster_activation Activation & Coupling AP This compound (Fluorophore) FluorescentLinker Activated Fluorescent Reagent AP->FluorescentLinker Reacts with Linker Bifunctional Linker (e.g., Succinic Anhydride) ActivatedLinker Activated Linker Intermediate Linker->ActivatedLinker Activated by EDC EDC Coupling Agent EDC->ActivatedLinker Target Target Primary/Secondary Amine (Analyte) FinalProduct Stable, Fluorescent Conjugate Target->FinalProduct Reacts with ActivatedLinker->FluorescentLinker FluorescentLinker->FinalProduct

Caption: Proposed reaction pathway for amine derivatization.

Exploratory Protocol for Amine Derivatization

Note: This is a generalized protocol that requires significant optimization for any specific amine analyte.[3]

Materials:

  • This compound (2-AP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Amine standard of interest

  • Reaction Buffer (e.g., 0.1 M Borate buffer, pH 9.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-AP in anhydrous DMF.

    • Prepare a 10 mM stock solution of the target amine standard.

    • Freshly prepare a 100 mM solution of EDC in anhydrous DMF.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the amine standard, 100 µL of the 2-AP stock solution, and 50 µL of the EDC solution.[3]

    • Add 300 µL of the reaction buffer.

    • Vortex gently and incubate at room temperature for 2 hours, protected from light.

    • Causality: The reaction is performed in the dark to prevent photobleaching of the fluorophore. The basic pH of the borate buffer facilitates the nucleophilic attack of the amine.

  • Reaction Quenching:

    • Add 50 µL of 1 M Tris-HCl to quench any remaining reactive EDC.[3]

    • Incubate for an additional 30 minutes.

  • Sample Analysis:

    • Analyze the derivatized sample using HPLC with a fluorescence detector or a spectrofluorometer. Wavelengths will need to be determined experimentally.

Part 4: General Methodologies

Protocol: Determination of Relative Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard.[6]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound derivative (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[6]

  • Measure the UV-Vis absorption spectra and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under each emission spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_x) of the test sample using the equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes from the linear plots, and η_x and η_std are the refractive indices of the solvents (if they are the same, this term cancels out).[6]

Part 5: Considerations for Assay Development

Potential Interferences

When using fluorescence, it is crucial to be aware of potential interferences that can lead to inaccurate results.[12][13]

  • Fluorescence Quenching: This is any process that decreases fluorescence intensity. It can be caused by dissolved oxygen, heavy ions, or other molecules in the sample that interact with the fluorophore in its excited state (dynamic quenching) or form a non-fluorescent complex in the ground state (static quenching).[14][15] Certain amino acids, like tryptophan and tyrosine, are known quenchers.[16]

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, contributing to background signal. It is essential to run a sample blank (a sample processed without the fluorescent probe) to measure this background.[13]

  • Inner Filter Effect: At high concentrations, the probe itself or other components in the sample can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Keeping absorbance low (<0.1) mitigates this.[6]

Conclusion

This compound is a potent fluorescent labeling reagent with a well-established, highly sensitive application in the analysis of free fatty acids. Its rigid, aromatic structure provides a stable and efficient fluorophore that, when coupled to target analytes, enables quantification at low concentrations. While its use for derivatizing other molecules like amines is still an emerging area, the foundational principles of fluorescence and chemical coupling provide a clear path for methods development. By understanding the probe's spectroscopic properties, the influence of its environment, and the chemistry of derivatization, researchers can effectively harness this compound as a powerful tool in chemical and biological analysis.

References

  • Benchchem. (2025). A Comparative Guide to 9-Aminophenanthrene and Other Fluorescent Probes for Researchers.
  • Jean, J. M., & Hall, K. B. (n.d.). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. PMC - NIH.
  • Qin, W., Obare, S. O., Murphy, C., & Angel, S. (2001). Specific fluorescence determination of lithium ion based on 2-(2-hydroxyphenyl)benzoxazole.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • Gryczynski, I., et al. (n.d.). Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach.
  • López, G., et al. (2024). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Pop, A., et al. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c.
  • Benchchem. (2025). Application Note: Fluorescence Detection of Amines with 9-Aminophenanthrene.
  • Benchchem. (2025). A Comparative Guide to the Fluorescence Lifetimes of 9-Aminophenanthrene and Fluorescamine.
  • Cheméo. (2025). This compound.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • Shrestha, S., et al. (n.d.).
  • Gholivand, M. B., & Gholivand, K. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Ikeda, M., et al. (1984). Fluorometric high-performance liquid chromatography of 9-aminophenanthrene-derivatized free fatty acids.
  • Benchchem. (2025).
  • Thorne, N., et al. (2018). Interference with Fluorescence and Absorbance. PubMed.
  • Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf.

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Application Note: High-Sensitivity HPLC Analysis of 2-Aminophenanthrene via Pre-Column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the trace-level quantification of aromatic amines.

Introduction: The Analytical Challenge of 2-Aminophenanthrene

This compound is a polycyclic aromatic amine (PAA), a class of compounds of significant toxicological and environmental interest due to their potential carcinogenic properties. Accurate and sensitive quantification of these compounds in complex matrices is crucial for safety assessment and environmental monitoring. However, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) using standard UV-Vis detection presents a significant challenge. Like many primary amines, it lacks a strong native chromophore or fluorophore, resulting in poor detection sensitivity.[1]

To overcome this limitation, a pre-column derivatization strategy is employed. This process chemically modifies the analyte before chromatographic separation, attaching a labeling agent that imparts highly desirable analytical characteristics.[1][2] This application note provides a detailed protocol for the derivatization of this compound with dansyl chloride (Dns-Cl), a proven reagent that converts the analyte into a stable, intensely fluorescent derivative, enabling highly sensitive and selective quantification by HPLC with Fluorescence Detection (FLD).[1][3]

Scientific Principle: The Dansylation Reaction

The core of this protocol is the dansylation reaction, a robust method for labeling primary and secondary amines.[3][4] The derivatization proceeds via a nucleophilic substitution mechanism. Under alkaline conditions (pH 9.5-10.5), the primary amino group (-NH₂) of this compound is deprotonated, rendering it a potent nucleophile.[1] This nucleophilic amine then attacks the highly electrophilic sulfonyl chloride group (-SO₂Cl) of dansyl chloride. This reaction forms a stable sulfonamide bond, covalently linking the fluorescent dansyl moiety to the this compound molecule.[1]

The alkaline buffer is critical as it serves two purposes: ensuring the amine is in its reactive, unprotonated state and neutralizing the hydrochloric acid (HCl) generated during the reaction, which drives the process to completion.[1] The resulting dansylated derivative is not only highly fluorescent but also more hydrophobic, which improves its retention and separation on reversed-phase HPLC columns.[1]

Experimental Protocol: Derivatization and Analysis

This protocol provides a comprehensive, step-by-step methodology. Optimization may be required for specific sample matrices or instrumentation.[1]

Materials and Reagents
  • This compound standard (Purity ≥98%)

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), BioReagent grade, ≥99.0% (Sigma-Aldrich, Cat. No. D2625 or equivalent)[5]

  • Acetonitrile (ACN), HPLC gradient grade

  • Methanol (MeOH), HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ammonium hydroxide (NH₄OH), 28-30% solution

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL), amber or protected from light

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Heating block or water bath set to 60°C

Preparation of Solutions
  • 100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in ~45 mL of HPLC-grade water. Adjust pH to 9.8 if necessary. Bring the final volume to 50 mL with water. Filter through a 0.22 µm filter and store at 4°C.[4] Allow to warm to room temperature before use.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN. This stock should be stored at 4°C and protected from light. Prepare working standards by serial dilution in ACN.

  • Dansyl Chloride Reagent (10 mg/mL): Prepare this solution fresh daily and protect from light. Accurately weigh 25 mg of dansyl chloride and dissolve in 2.5 mL of ACN. Vortex until fully dissolved.[4]

  • Quenching Solution (2% Ammonium Hydroxide): Add 200 µL of concentrated ammonium hydroxide (28-30%) to 9.8 mL of HPLC-grade water.

Step-by-Step Derivatization Procedure
  • Aliquot Sample: In a 1.5 mL amber microcentrifuge tube, add 50 µL of the this compound standard or sample solution.

  • Add Buffer: Add 100 µL of the 100 mM Carbonate-Bicarbonate Buffer (pH 9.8).

  • Initiate Reaction: Add 100 µL of the freshly prepared Dansyl Chloride Reagent (10 mg/mL).

  • Mix and Incubate: Cap the tube securely and vortex thoroughly for 30 seconds. Incubate the mixture in a heating block or water bath at 60°C for 45 minutes, protected from light. The elevated temperature facilitates the reaction, which can be slow at room temperature.[3]

  • Quench Reaction: After incubation, cool the tube to room temperature. Add 50 µL of the 2% Ammonium Hydroxide Quenching Solution to consume any excess, unreacted dansyl chloride.[1] Vortex for 15 seconds.

  • Final Preparation: The derivatized sample is now ready for HPLC analysis. If necessary, it can be diluted with the initial mobile phase composition (e.g., 50:50 ACN:Water) to fall within the calibration range.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Reagent Preparation cluster_rxn Derivatization Reaction P1 Prepare Analyte Standards S1 1. Aliquot 50 µL Sample/Standard P2 Prepare Carbonate Buffer (pH 9.8) S2 2. Add 100 µL Buffer P3 Prepare Fresh Dansyl-Cl Solution S3 3. Add 100 µL Dansyl-Cl S1->S2 S2->S3 S4 4. Vortex & Incubate (60°C, 45 min) S3->S4 S5 5. Quench Reaction (NH4OH) S4->S5 S6 6. Dilute & Inject S5->S6 Analysis HPLC-FLD Analysis S6->Analysis

Caption: Workflow for the pre-column derivatization of this compound.

HPLC-FLD Method and System Trustworthiness

Optimized Chromatographic Conditions

The following conditions are a robust starting point for the separation of dansylated this compound.

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min, 50% B; 2-20 min, 50-95% B; 20-22 min, 95% B; 22-25 min, 95-50% B; 25-30 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Wavelength-programmable FLD
Excitation (λex) 337 nm[5]
Emission (λem) 492 nm[5]
Establishing a Self-Validating System

To ensure the trustworthiness and reliability of results, the protocol must be self-validating.

  • System Suitability: Prior to any sample analysis, inject a mid-range calibration standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

  • Reagent Blank: A reagent blank (all derivatization reagents without the analyte) must be analyzed. This is crucial to identify the peak corresponding to the hydrolyzed dansyl chloride (dansyl sulfonic acid) and ensure it is chromatographically resolved from the dansyl-2-aminophenanthrene peak.[6]

  • Calibration and Linearity: Construct a calibration curve using at least five non-zero standards prepared and derivatized alongside the samples. The response should be linear with a correlation coefficient (R²) of ≥0.999.

  • Quality Control (QC): Analyze QC samples at low, medium, and high concentrations at the beginning and end of the analytical batch to monitor the accuracy and precision of the method.

Expected Performance Characteristics

This dansylation method provides excellent sensitivity and linearity, enabling quantification at trace levels.

ParameterExpected Result
Analyte Dansyl-2-Aminophenanthrene
Expected Retention Time (t R) ~18-22 minutes (under specified gradient)
Limit of Detection (LOD) Low picomole to high femtomole range on-column.[1]
Linear Dynamic Range Typically spans 2-3 orders of magnitude.
Correlation Coefficient (R²) ≥0.999
Precision (%RSD) <5% for intra- and inter-day analysis

Conclusion

Pre-column derivatization with dansyl chloride is a robust, sensitive, and highly effective strategy for the quantitative analysis of this compound by HPLC with fluorescence detection. The formation of a stable and intensely fluorescent derivative overcomes the inherent low detectability of the parent compound, allowing for reliable quantification at trace levels.[1][4] The detailed protocol and self-validation checks described herein provide a comprehensive framework for researchers to implement this powerful analytical technique in environmental, pharmaceutical, and toxicological studies.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. IJPSR. [Link]
  • Targeted quantification of amino acids by dansylation.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. [Link]
  • Quantitation by HPLC of amines as dansyl derivatives.

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The Versatile Synthon: Applications of 2-Aminophenanthrene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fused Aromatic Amine

2-Aminophenanthrene, a polycyclic aromatic amine, represents a valuable and versatile building block in the arsenal of synthetic organic chemists. Its rigid, electron-rich phenanthrene core, combined with the reactive primary amino group, provides a unique platform for the construction of complex molecular architectures. This guide delves into the diverse applications of this compound, offering detailed insights and practical protocols for its utilization in the synthesis of high-value organic molecules. From vibrant dyes and sophisticated pharmaceutical scaffolds to advanced materials for organic electronics, this compound serves as a key intermediate for innovation across multiple scientific disciplines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable compound.

I. Synthesis of Phenanthro-Fused N-Heterocycles: Access to Complex Scaffolds

The fusion of heterocyclic rings onto the phenanthrene framework yields compounds with unique photophysical and biological properties. This compound is an ideal precursor for the synthesis of such systems, particularly phenanthro[9,10-d]imidazoles and phenanthroquinolines.

A. Phenanthro[9,10-d]imidazoles: Building Blocks for Functional Materials and Pharmaceuticals

Phenanthro[9,10-d]imidazole derivatives are of significant interest due to their applications as host materials for blue phosphorescent organic light-emitting diodes (OLEDs) and as potential therapeutic agents.[1][2] The classical synthesis involves the condensation of this compound with phenanthrene-9,10-dione in the presence of an acid catalyst.

Protocol 1: Synthesis of 2-Substituted-1H-phenanthro[9,10-d]imidazoles

This protocol describes the acid-catalyzed condensation of this compound with phenanthrene-9,10-dione and an aromatic aldehyde in a one-pot, three-component reaction.

Reaction Scheme:

G cluster_product Product r1 This compound r2 Phenanthrene-9,10-dione p1 2-Aryl-1H-phenanthro[9,10-d]imidazole r1->p1 Reflux r3 Aromatic Aldehyde r2->p1 re1 Ammonium Acetate r3->p1 Reflux re2 Glacial Acetic Acid re1->p1 Reflux re2->p1 G cluster_product Product r1 This compound r2 Ethyl Acetoacetate p1 Ethyl 2-methylphenanthro[2,3-h]quinoline-4-carboxylate r1->p1 Reflux with Dean-Stark re1 p-Toluenesulfonic acid r2->p1 Reflux with Dean-Stark re2 Toluene re1->p1 Reflux with Dean-Stark re2->p1 G start Start: this compound step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Phenanthrene-2-diazonium Chloride (Unstable) step1->intermediate step2 Azo Coupling (2-Naphthol, NaOH, 0-5 °C) intermediate->step2 product Phenanthrene-Azo-Naphthol Dye step2->product purification Purification (Filtration & Recrystallization) product->purification final_product Final Product purification->final_product G cluster_product Product r1 This compound r2 Thiophosgene (CSCl₂) p1 2-Isothiocyanatophenanthrene r1->p1 Stir at 0 °C to RT re1 Dichloromethane (DCM) r2->p1 Stir at 0 °C to RT re2 Triethylamine (Et₃N) re1->p1 Stir at 0 °C to RT re2->p1

Sources

High-Sensitivity Methods for the Detection and Quantification of 2-Aminophenanthrene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details validated analytical methodologies for the detection and quantification of 2-aminophenanthrene, a phenanthrene-derivative and polycyclic aromatic hydrocarbon (PAH), in complex environmental matrices such as soil and water. As a compound of interest in environmental monitoring due to its origins from incomplete combustion and industrial processes, its accurate measurement is critical for ecological risk assessment. This document provides researchers and analytical scientists with detailed, field-proven protocols for sample preparation, extraction, and analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, method validation parameters, and troubleshooting are discussed to ensure scientific integrity and robust, reproducible results.

| Introduction & Scope

This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). PAHs and their derivatives are ubiquitous environmental contaminants, many of which are recognized as mutagenic and/or carcinogenic.[1] The analysis of these compounds in environmental samples presents a significant challenge due to the complexity of the matrices and the typically low concentration of the analytes. Therefore, robust analytical methods with high sensitivity and selectivity are required.

This application note provides a systematic approach to the analysis of this compound. It is designed to guide the user from sample collection and preparation through to final instrumental analysis and data interpretation. The two primary analytical techniques detailed herein are:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive method ideal for fluorescent compounds like this compound. HPLC excels at separating isomers that can be difficult to resolve by other techniques.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high specificity for analyte identification and quantification, particularly effective when coupled with appropriate extraction and cleanup procedures.[2]

The guiding principle of this document is to explain the causality behind each protocol step, empowering the scientist to not only execute the method but also to troubleshoot and adapt it as necessary.

| Sample Preparation: From Matrix to Analyte

The validity of any analytical result begins with proper sample collection and preparation. The primary objective of this stage is to efficiently extract this compound from the sample matrix (soil, water) and remove interfering components that could compromise the analysis.[1]

| Protocol: Soil & Sediment Sample Preparation

Soil and sediment are complex, heterogeneous matrices. The following protocol is designed to create a homogenous, representative subsample for extraction.

Rationale: Drying at a controlled, low temperature (≤ 55°C) is crucial to remove moisture without losing semi-volatile compounds like PAHs.[3] Grinding and sieving ensure a uniform particle size, which is essential for consistent and efficient solvent extraction.[4][5]

Step-by-Step Protocol:

  • Drying: Spread the soil/sediment sample in a shallow tray and air-dry at room temperature or in a drying oven at 50-55°C for 24-48 hours until a constant weight is achieved.[3][4] Avoid higher temperatures to prevent volatilization of the analyte.

  • Homogenization: Gently disaggregate any large clumps using a mortar and pestle.

  • Sieving: Pass the dried sample through a 2 mm stainless-steel sieve to remove gravel, roots, and other large debris.[3][5]

  • Grinding: Grind the sieved sample to a fine powder (consistency of cocoa powder) using a mechanical ball-mill grinder or a mortar and pestle.[3] This increases the surface area for efficient extraction.

  • Storage: Store the homogenized sample in a labeled, airtight amber glass container in a desiccator until extraction.

| Protocol: Ultrasonic-Assisted Solvent Extraction (Soil & Sediment)

This protocol uses ultrasonic energy to facilitate the extraction of this compound from the prepared soil sample into an organic solvent.

Rationale: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the soil particles generates localized high pressure and temperature, disrupting the sample matrix and enhancing the diffusion of the analyte into the solvent. A nonpolar solvent mixture like dichloromethane/acetone is effective for extracting PAHs.[2][6]

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5 grams of the prepared soil sample into a glass centrifuge tube.

  • Spiking (Optional but Recommended for QC): Spike the sample with a surrogate standard solution to monitor extraction efficiency.

  • Solvent Addition: Add 30 mL of a 1:1 (v/v) dichloromethane:acetone mixture to the tube.[2]

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes.

  • Separation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat: Repeat the extraction (steps 3-6) on the soil pellet two more times, combining all the solvent extracts.

  • Concentration: Concentrate the pooled extract to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (~40°C). The extract is now ready for cleanup or direct analysis.

Soil_Preparation_Workflow cluster_prep Sample Preparation cluster_extract Solvent Extraction s1 Collect Soil Sample s2 Air/Oven Dry (≤ 55°C) s1->s2 s3 Sieve (2 mm) s2->s3 s4 Grind to Fine Powder s3->s4 e1 Weigh 5g into Tube s4->e1 Homogenized Sample e2 Add Dichloromethane:Acetone e1->e2 e3 Ultrasonic Bath (30 min) e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 e5 Repeat Extraction 2x e4->e5 e6 Concentrate to 1 mL e5->e6 analysis Analysis by GC-MS or HPLC-FLD e6->analysis Final Extract

Figure 1: Workflow for Soil Sample Preparation and Extraction.

| Protocol: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for isolating and concentrating PAHs from large volumes of water.

Rationale: This method works by passing the water sample through a cartridge containing a solid sorbent. Analytes like this compound, which are nonpolar, have a high affinity for the nonpolar sorbent material (e.g., C18-bonded silica or polymeric sorbents) and are retained. Polar impurities and salts pass through. The retained analyte is then eluted with a small volume of a strong organic solvent.[7] This process simultaneously cleans and concentrates the analyte.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the unfiltered water sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5-10 mL/min).

  • Washing: After loading, pass 5 mL of deionized water through the cartridge to wash away any remaining polar impurities.

  • Drying: Dry the cartridge by drawing air or nitrogen through it for 20-30 minutes to remove residual water.

  • Elution: Place a collection vial under the cartridge. Elute the trapped this compound by passing 5 mL of dichloromethane through the cartridge.[7]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for analysis.

Water_SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) w1 Condition C18 Cartridge (Methanol -> DI Water) w2 Load 500 mL Water Sample w1->w2 w3 Wash with DI Water w2->w3 w4 Dry Cartridge (N2 gas) w3->w4 w5 Elute with Dichloromethane w4->w5 w6 Concentrate to 1 mL w5->w6 end_node Analysis by GC-MS or HPLC-FLD w6->end_node Final Extract start Collect Water Sample start->w1

Figure 2: Workflow for Water Sample Preparation via SPE.

| Analytical Methodologies

The choice between HPLC-FLD and GC-MS depends on factors such as required sensitivity, desired level of confirmation, and instrument availability.

| Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A polar mobile phase is passed through a non-polar stationary phase (the column). Nonpolar compounds like this compound interact more strongly with the stationary phase and thus elute later than polar compounds.[8] The fluorescence detector provides exceptional sensitivity and selectivity by exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength, a characteristic property of aromatic compounds.[1][9]

Protocol 3.1: HPLC-FLD Instrumental Analysis

  • HPLC System: A standard HPLC system with a gradient pump and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 50% B

    • 22-27 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): ~250-270 nm (to be optimized)

    • Emission Wavelength (λem): ~370-390 nm (to be optimized)

| Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried by an inert gas through the column, where compounds separate based on their boiling points. The mass spectrometer then bombards the eluting compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern (mass spectrum) acts as a chemical fingerprint, allowing for highly specific identification.[10] For enhanced sensitivity with environmental samples, Selected Ion Monitoring (SIM) mode is often employed, where the MS only monitors for specific ions characteristic of the target analyte.[6][11]

Protocol 3.2: GC-MS Instrumental Analysis

  • GC-MS System: A standard GC equipped with a capillary column and a mass spectrometer detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Transfer Line Temp: 300°C

  • MS Ion Source Temp: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan (m/z 50-400) for initial identification, or Selected Ion Monitoring (SIM) for trace quantification. For this compound (M.W. 193.24), characteristic ions would be determined from a standard injection (e.g., m/z 193, 192, 165).

Analytical_Workflows cluster_hplc HPLC-FLD Workflow cluster_gcms GC-MS Workflow h1 Inject 10 µL Extract h2 C18 Column Separation h1->h2 h3 Fluorescence Detection (Ex/Em) h2->h3 h4 Chromatogram (Peak Area vs. Time) h3->h4 g1 Inject 1 µL Extract g2 Capillary Column Separation g1->g2 g3 Electron Ionization & Fragmentation g2->g3 g4 Mass Analyzer (SIM or Scan) g3->g4 g5 Mass Spectrum & Chromatogram g4->g5

Figure 3: Comparison of HPLC-FLD and GC-MS Analytical Workflows.

| Method Validation & Performance

A protocol is only trustworthy if it is validated. Key performance metrics must be established for the specific analyte and matrix. A self-validating system involves running quality control samples, including method blanks, laboratory fortified blanks (spikes), and matrix duplicates, alongside environmental samples.[12]

Table 1: Key Method Validation Parameters & Typical Expected Performance

ParameterDefinitionExpected Performance for Environmental Trace Analysis
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.> 0.995 for a multi-point calibration curve.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise. Typically S/N ≥ 3.[12]Low ng/g (soil) or ng/L (water) range.[13][14]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Typically S/N ≥ 10.[12]Low to mid ng/g (soil) or ng/L (water) range.[13][14]
Accuracy (% Recovery) The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of analyte.70-120% is a common target range for environmental methods.[13][14]
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly. Expressed as Percent Relative Standard Deviation (%RSD).< 20% for replicate measurements.[12]

| Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing (HPLC/GC) Active sites on the column (silanols); secondary interactions; column degradation.For HPLC, add a competing base like triethylamine (TEA) to the mobile phase or use an end-capped column.[15] For GC, ensure proper column conditioning and check for contamination.
Low/No Recovery Inefficient extraction; analyte degradation; incorrect SPE elution solvent; instrument issue.Optimize extraction time/solvent. Check pH. Verify SPE protocol steps. Run an instrument performance check with a known standard.
Poor Resolution/Co-elution Mobile phase too strong (HPLC); oven ramp too fast (GC); unsuitable column.Optimize the mobile phase gradient (HPLC) or oven temperature program (GC).[15] Consider a different column phase if isomer separation is poor.[16]
Baseline Noise Contaminated solvent/gas; detector instability; contaminated column or injector.Run method blanks to identify the source. Purify solvents. Bake out the GC column. Clean the MS ion source.

| References

  • Vertex AI Search. (2026). Soil Sample Preparation Protocol. Retrieved from Google Search.

  • BenchChem Technical Support Team. (2025). Method Development for Separating Aminophenanthrene Isomers. Benchchem. Retrieved from

  • The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center. Retrieved from

  • Gelderman, R.H., & Mollarino, A.P. (1998). Soil sample preparation. Retrieved from

  • BenchChem. (2025). Application Note: Fluorescence Detection of Amines with 9-Aminophenanthrene. Retrieved from

  • AltaBioscience. (n.d.). High-performance liquid chromatography (HPLC). Retrieved from

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from

  • Unknown Author. (2014). High Performance Liquid Chromatography. Retrieved from

  • Unknown Author. (2018). Collection and preparation of soil, water and plant samples for analysis. Retrieved from

  • U.S. EPA. (n.d.). EPA Method 525.3. The Royal Society of Chemistry. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical methods. Retrieved from

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols. Retrieved from

  • U.S. EPA. (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from

  • National Institutes of Health. (n.d.). Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation. Retrieved from

  • Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Retrieved from

  • Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from

  • Al-Qaim, F. F., et al. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. PubMed Central. Retrieved from

  • PubMed. (2012). Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. Retrieved from

  • ResearchGate. (2012). Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. Retrieved from

Sources

GC-MS Analysis of 2-Aminophenanthrene: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the analysis of 2-aminophenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a polycyclic aromatic amine (PAA), presents analytical challenges due to its polarity and low volatility. This document outlines a robust protocol involving chemical derivatization to enhance chromatographic performance, followed by optimized GC-MS parameters for reliable identification and quantification. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the entire workflow, from sample preparation to data interpretation.

Introduction and Analytical Rationale

This compound (C₁₄H₁₁N, M.W. 193.24 g/mol ) is an amino-substituted derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1][2] PAAs and PAHs are classes of compounds of significant environmental and toxicological concern, often formed during the incomplete combustion of organic materials.[3] Accurate analysis of these compounds in various matrices is crucial for exposure assessment and safety studies.

The direct analysis of this compound by gas chromatography is often hindered by its primary amine functional group (-NH₂). This group imparts polarity, leading to several analytical challenges:

  • Poor Peak Shape: The active hydrogen atoms in the amine group can interact with active sites (e.g., free silanol groups) on the GC column and inlet liner, causing peak tailing.[4]

  • Low Volatility: The polarity of the molecule increases its boiling point, making it less suitable for vaporization in the GC inlet.[5]

  • Thermal Instability: At the high temperatures required for volatilization, the compound may degrade, leading to inaccurate quantification.[5]

To overcome these issues, a chemical derivatization step is essential. This process chemically modifies the analyte to create a derivative with more favorable properties for GC-MS analysis.[6] Specifically, we will employ a silylation reaction, which replaces the active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group. This transformation increases volatility, reduces polarity, and improves thermal stability, resulting in sharp, symmetrical chromatographic peaks and enhanced detection sensitivity.[7]

Principle of the Method: Silylation-Enhanced GC-MS

The core of this protocol is the conversion of this compound into its more volatile trimethylsilyl (TMS) derivative prior to GC-MS analysis. The silylation reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing primary amines.[4]

The reaction proceeds as follows: The BSTFA reagent replaces the active hydrogen atoms on the primary amine of this compound with TMS groups. This derivatization effectively "masks" the polar -NH₂ group, significantly lowering the boiling point of the analyte and minimizing unwanted interactions within the GC system.[7]

Following derivatization, the sample is injected into the GC-MS. The gas chromatograph separates the derivatized this compound from other components in the sample based on its volatility and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[8]

cluster_reaction Derivatization Reaction 2-AP This compound TMS_AP N,N-bis(trimethylsilyl)-2-aminophenanthrene 2-AP->TMS_AP + BSTFA BSTFA + 1% TMCS BSTFA->TMS_AP Reagent

Caption: Derivatization of this compound with BSTFA.

Detailed Experimental Protocol

This protocol is designed for the preparation and analysis of a standard solution. For complex matrices (e.g., environmental or biological samples), appropriate extraction and clean-up steps, such as solid-phase extraction (SPE), must be performed prior to derivatization.[9]

Part A: Sample Preparation and Derivatization

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • High-purity solvents for dilution (e.g., Hexane, Ethyl Acetate)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Step-by-Step Derivatization Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare working standards at desired concentrations (e.g., 1-50 µg/mL) by serial dilution.[10]

  • Solvent Evaporation: Pipette a known volume (e.g., 100 µL) of the working standard into a clean reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This is a critical step, as moisture can interfere with the silylation reagent.[11]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to reconstitute the dried analyte. Then, add 100 µL of the BSTFA (+ 1% TMCS) reagent to the vial.[4]

  • Reaction Incubation: Immediately cap the vial tightly. Gently vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[4]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.

Part B: GC-MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and analytical goals. The use of a non-polar DB-5ms column or equivalent is recommended, as it is widely used and effective for the analysis of PAHs and their derivatives.[12]

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph (GC)
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) A versatile, low-bleed (5%-phenyl)-methylpolysiloxane column providing excellent resolution for a wide range of semi-volatile compounds.[13]
Inlet Type Split/Splitless Allows for both high-concentration (split) and trace-level (splitless) analysis.
Inlet Temperature 280 °C Ensures rapid and complete volatilization of the derivatized analyte while minimizing thermal degradation.
Injection Mode Splitless (1 µL injection) Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium (>99.999% purity) Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[14]
Oven Program Initial 80°C, hold 2 min; Ramp to 200°C at 20°C/min; Ramp to 300°C at 10°C/min, hold 5 min This temperature program provides good separation of analytes with varying boiling points and ensures the elution of the high-boiling derivatized compound.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[1]
Electron Energy 70 eV The standard energy for EI, which generates stable and extensive fragmentation libraries.
Mass Range 50 - 450 m/z A wide scan range to capture the molecular ion and all significant fragment ions of the derivatized analyte.
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM) Full Scan is used for qualitative identification. SIM is used for quantitative analysis, offering higher sensitivity by monitoring only specific ions.[12]
Ion Source Temp. 230 °C Standard source temperature to maintain ion formation efficiency.

| Transfer Line Temp. | 290 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[14] |

Data Analysis and Interpretation

Analyte Identification

The derivatized this compound is identified by a combination of its GC retention time and its unique mass spectrum. The retention time should be consistent across all runs, while the mass spectrum should match a reference spectrum.

Expected Mass Spectra

A. Underivatized this compound For reference, the mass spectrum of underivatized this compound is characterized by a prominent molecular ion (M⁺) at m/z 193 .[1] This corresponds to the molecular weight of the compound. Key fragment ions include m/z 165 , resulting from the loss of a hydrogen cyanide molecule (HCN) and a hydrogen atom, a common fragmentation pathway for aromatic amines.[15]

B. Silylated this compound (Predicted) The derivatization process adds two trimethylsilyl (TMS) groups to the amine, replacing two hydrogen atoms.

  • Mass of this compound: 193.09 u

  • Mass of two TMS groups: 2 x (Si(CH₃)₃) = 2 x 73.05 u = 146.1 u

  • Mass of two replaced Hydrogens: 2 x 1.01 u = 2.02 u

  • Predicted Molecular Weight of Derivative: 193.09 + 146.1 - 2.02 = 337.17 u

Therefore, the mass spectrum of the N,N-bis(trimethylsilyl)-2-aminophenanthrene derivative is expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z 337 .

  • Key Fragment Ions:

    • m/z 322 (M-15): A characteristic loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common fragmentation for TMS derivatives.

    • m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence is a strong indicator of a successful silylation.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data interpretation.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A 1. Prepare Standard Solution B 2. Aliquot & Evaporate Solvent A->B C 3. Add Anhydrous Solvent & BSTFA B->C D 4. Heat at 70°C for 60 min C->D E 5. Cool to Room Temperature D->E F 6. Inject 1 µL into GC-MS E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometry Detection (EI) G->H I 9. Identify Peak by Retention Time H->I J 10. Confirm Structure via Mass Spectrum I->J K 11. Quantify using Calibration Curve J->K

Caption: Complete workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a crucial derivatization step, the inherent analytical challenges associated with this polar aromatic amine are effectively overcome. The detailed steps for sample preparation, specific instrumental parameters, and guidance on data interpretation equip researchers with a reliable method for achieving accurate and reproducible results. This methodology is fundamental for applications in environmental monitoring, toxicology, and quality control where precise measurement of polycyclic aromatic amines is required.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • Chen, M. L., et al. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound-9,10-dione.
  • PubChemLite. (n.d.). This compound (C14H11N).
  • PubChem. (n.d.). 9-Aminophenanthrene.
  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. YouTube.
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
  • Agilent Technologies, Inc. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
  • PubChem. (n.d.). 2-Phenanthrenamine.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chan, K. C., & Lee, H. P. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society.
  • Agilent Technologies, Inc. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
  • Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Agilent Technologies, Inc. (2010, May 25). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices.
  • Phenomenex. (2023, November 5). Sample preparation: Impacts and best practices.
  • Li, W., et al. (2021). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. PMC - NIH.
  • Preti, R., et al. (2022, November 22). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS). MDPI.
  • Agilent Technologies, Inc. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • dos Santos, M. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed.

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Application Notes & Protocols: 2-Aminophenanthrene in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Role of 2-Aminophenanthrene as a Ligand

This compound (2-AP) is a rigid, polycyclic aromatic hydrocarbon featuring a primary amine group.[1][2][3] Its chemical formula is C₁₄H₁₁N, and it possesses a molecular weight of approximately 193.25 g/mol .[2][3][4] In coordination chemistry, 2-AP is a compelling ligand due to a unique combination of steric and electronic properties. The phenanthrene backbone provides a sterically demanding, planar scaffold that can influence the geometry and stability of metal complexes, while the amine group (-NH₂) serves as a classic Lewis base, donating its lone pair of electrons to a metal center.

The coordination of 2-AP to a metal center can significantly alter the electronic properties of both the ligand and the metal, leading to novel photophysical, catalytic, and biological activities.[5] This guide provides an in-depth exploration of 2-AP as a ligand, offering detailed protocols for the synthesis and characterization of its metal complexes and highlighting key applications relevant to researchers in chemistry and drug development.

Synthesis and Handling of this compound Ligand

While this compound is commercially available, its synthesis is often achieved through the reduction of 2-nitrophenanthrene. Improved synthetic routes to the phenanthrene core itself have also been developed, for instance, through the chromium-catalyzed annulation of 2-biaryl Grignard reagents and alkynes.[6]

Safety Precautions:

  • This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[1]

  • Always handle 2-AP in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

General Protocols for the Synthesis of 2-AP Metal Complexes

The synthesis of metal complexes with amine-containing ligands is a well-established field.[7][8] The protocols often involve the reaction of a metal salt precursor with the ligand in a suitable solvent. The following sections provide generalized, yet detailed, protocols for synthesizing Palladium(II) and Ruthenium(II) complexes with 2-AP, which can be adapted for other transition metals.

Protocol: Synthesis of a Dichloro(bis-2-aminophenanthrene)palladium(II) Complex

Palladium complexes are of immense interest, particularly for their applications in cross-coupling catalysis.[9][10] This protocol describes a general method for synthesizing a square planar Pd(II) complex with 2-AP.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (2-AP)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (1.0 equiv.) and a magnetic stir bar.

  • Solvent Addition: Add 15 mL of anhydrous acetonitrile to the flask. Stir the suspension for 15 minutes at room temperature.

  • Ligand Addition: In a separate vial, dissolve this compound (2.2 equiv.) in 10 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the 2-AP solution to the stirring PdCl₂ suspension via syringe.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A precipitate should form. If not, slowly add anhydrous diethyl ether to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing with small portions of cold diethyl ether.

  • Drying: Dry the resulting solid under high vacuum to yield the [Pd(2-AP)₂Cl₂] complex.

Rationale: The use of an inert atmosphere prevents oxidation of the palladium center. Acetonitrile is a good solvent for both reactants and helps to facilitate the ligand exchange reaction. Diethyl ether is used as an anti-solvent to precipitate the less soluble complex.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for synthesizing and characterizing a 2-AP metal complex.

G cluster_synthesis Synthesis Stage cluster_purification Purification cluster_characterization Characterization Reactants Metal Precursor (e.g., PdCl₂) + this compound Setup Combine in Schlenk Flask under Inert Atmosphere Reactants->Setup Reaction Add Solvent (e.g., Acetonitrile) Heat to Reflux Setup->Reaction Isolation Cool, Precipitate with Anti-Solvent Vacuum Filtration Reaction->Isolation Product Crude Metal Complex Isolation->Product Purify Recrystallization or Column Chromatography Product->Purify NMR ¹H & ¹³C NMR Spectroscopy Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Xray Single-Crystal X-ray Diffraction (if possible) Purify->Xray Final Pure, Characterized Complex Purify->Final Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (Blue Emission) S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC)

Sources

Application Note: A Guide to the Synthesis of Azo Dyes and Pigments from 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of azo dyes and pigments derived from 2-aminophenanthrene. It is intended for researchers in organic synthesis, materials science, and drug development. The protocols herein detail the synthesis of the this compound precursor, its subsequent conversion to a stable diazonium salt, and the final azo coupling reaction to yield a vibrant colorant. We emphasize the causality behind critical experimental parameters, provide self-validating protocols with characterization checkpoints, and adhere to stringent safety standards.

Introduction: The Value of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a privileged structural motif in medicinal chemistry and materials science. When functionalized, the rigid, electron-rich phenanthrene core can give rise to compounds with unique photophysical properties. This compound (C₁₄H₁₁N) is a particularly valuable derivative, as the primary amino group provides a synthetic handle for a wide array of chemical transformations.[1]

The most prominent of these transformations is diazotization , the conversion of the primary amine into a diazonium salt (Ar-N₂⁺).[2] These salts are versatile electrophilic intermediates that readily react with electron-rich aromatic systems—such as phenols and anilines—in a process known as azo coupling .[3] This reaction forms the basis for the synthesis of a vast class of highly colored compounds known as azo dyes.[4] By strategically choosing the coupling partner, researchers can tune the resulting dye's color, solubility, and binding properties, making this compound a powerful platform for developing novel dyes, pigments, and functional materials.

Safety First: Handling Aromatic Amines and Diazonium Salts

Authoritative Guidance: All procedures involving the chemicals listed below must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves.

  • This compound: This compound is classified as a skin, eye, and respiratory irritant.[5] Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Acids (HCl, H₂SO₄): These are highly corrosive. Handle with extreme care to prevent severe skin and eye damage.

  • Sodium Nitrite (NaNO₂): This is an oxidizing agent and is toxic if swallowed. It is crucial to avoid its contact with acidic solutions outside of the controlled reaction conditions, as this can release toxic nitrogen oxide gases.

  • Diazonium Salts: Aryl diazonium salts are notoriously unstable in their solid, dry state and can be explosive. NEVER isolate diazonium salts unless specifically required by a validated protocol. All procedures in this guide use the diazonium salt in a cold, aqueous solution, which is significantly safer.[7] These solutions should be used immediately after preparation and should not be stored.[]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual diazonium salt solution with a suitable reducing agent like sodium bisulfite before disposal.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

The synthesis of this compound can be approached through several established routes in organic chemistry, such as the reduction of 2-nitrophenanthrene or the Buchwald-Hartwig amination of 2-bromophenanthrene. The following is a generalized protocol based on the reduction of 2-nitrophenanthrene, which is typically prepared by the nitration of phenanthrene.

Rationale: The reduction of a nitro group to a primary amine is a fundamental transformation. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this conversion, known as the Stephen reduction. The acidic environment protonates the nitro group, facilitating reduction by the metal salt.

Materials:

  • 2-Nitrophenanthrene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitrophenanthrene (1.0 eq) in ethanol (10 mL per gram of nitro-compound).

  • Add Tin(II) chloride dihydrate (approx. 4.0 eq) to the suspension.

  • Slowly add concentrated HCl (5 mL per gram of nitro-compound) to the mixture. The reaction is exothermic; use an ice bath to maintain control if necessary.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 10 M NaOH solution. The amine will precipitate out of the basic solution. Caution: This is a highly exothermic step.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • For further purification, the crude product can be dissolved in DCM, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield purified this compound.

Protocol 2: Synthesis of a 2-Phenanthrene-Based Azo Dye

This protocol details the synthesis of an exemplary azo dye via the diazotization of this compound followed by coupling with 2-naphthol.

Workflow Overview:

SynthesisWorkflow cluster_start Reactants cluster_process Reaction Sequence cluster_end Product A This compound Diaz Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->Diaz B 2-Naphthol Coup Step 2: Azo Coupling (NaOH, 0-5 °C) B->Coup Inter 2-Phenanthrenediazonium Chloride (in situ) Diaz->Inter Inter->Coup Prod Azo Dye Precipitate Coup->Prod Derivatization struct 2-Phenanthrene Core-N=N-Variable Coupling ComponentRigid, Electron-Rich ScaffoldPhenols, Naphthols, Anilines, Active Methylene Compounds Color Color (λmax) Sol Solubility Bind Substrate Affinity

Caption: Structural components of this compound-based azo dyes.

  • Coupling with Phenols: Generally produces yellow to orange dyes. [9]* Coupling with Anilines: Yields yellow to red dyes. [4]* Coupling with Naphthols: Often results in deeper red and purple shades. [7]* Introducing Sulfonic Acid Groups: Adding -SO₃H groups to either the phenanthrene core or the coupling partner can dramatically increase water solubility, making the compounds useful as textile dyes. [10] These dyes are not only of interest as colorants for textiles and plastics but also have potential applications in:

  • Functional Materials: As components in organic light-emitting diodes (OLEDs) or nonlinear optical materials.

  • Biological Stains and Probes: The rigid phenanthrene structure can lead to fluorescent properties, making them candidates for cellular imaging.

  • Pharmaceutical Scaffolds: The azo linkage can be designed to be cleaved by specific enzymes (e.g., azoreductases in the gut), suggesting applications in colon-specific drug delivery. [11]

References

  • Vertex AI Search. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • MedchemExpress.com. (2025).
  • Sigma-Aldrich. (2025).
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  • PubMed. (2008). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE.
  • NIST WebBook. This compound.
  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Chemguide. some reactions of diazonium ions.
  • Enamine.
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  • ResearchGate. (2016). Synthesis and characterization of reactive dyes based on 2-phenyl-3-[4′-(4″-aminophenylsulphonamido)]phenyl-4(3H)-quinazolinone-6-sulphonic acid.
  • sathee jee.
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Application Notes & Protocols: 2-Aminophenanthrene as a Cornerstone Synthon for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenanthrene skeleton, a fundamental polycyclic aromatic hydrocarbon (PAH), is a privileged scaffold in medicinal chemistry and materials science.[1][2] The strategic introduction of nitrogen atoms into this framework gives rise to aza-polycyclic aromatic hydrocarbons (aza-PAHs), a class of heterocycles with profound biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Among the various precursors available, 2-aminophenanthrene stands out as a uniquely versatile starting material. Its nucleophilic amino group, positioned on a rigid and electron-rich aromatic system, provides a reactive handle for a multitude of cyclization and annulation strategies. This guide provides an in-depth exploration of key synthetic methodologies that leverage this compound for the construction of complex, nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of these reactions, present field-proven, step-by-step protocols, and offer expert insights into experimental design and optimization for researchers in drug discovery and chemical synthesis.

The Strategic Importance of this compound in Heterocyclic Synthesis

Nitrogen-containing heterocycles are foundational to the development of pharmaceuticals and functional materials.[5][6] The fusion of these heterocyclic rings with the phenanthrene core creates molecules with distinct three-dimensional structures and electronic properties, making them ideal candidates for interacting with biological targets or for applications in optoelectronics. This compound serves as an ideal entry point to this chemical space for several reasons:

  • Inherent Reactivity: The exocyclic amino group is a potent nucleophile, readily participating in reactions to form C-N bonds, which are crucial for ring formation.

  • Positional Activation: The amino group activates the phenanthrene ring towards electrophilic substitution, particularly at the C1 and C3 positions, facilitating intramolecular cyclization events.

  • Structural Rigidity: The rigid PAH backbone imparts conformational constraint on the final products, which can lead to higher binding affinity and selectivity for biological targets.

This document will focus on two primary classes of synthetic transformations utilizing this compound and its derivatives: Intramolecular Cyclization Cascades and Transition-Metal-Catalyzed Annulations .

Key Synthetic Strategies and Mechanistic Insights

The conversion of this compound into more complex heterocycles relies on a set of powerful and classic name reactions, as well as modern catalytic methods. Understanding the mechanism behind each strategy is critical for troubleshooting and adapting these protocols to new substrates.

The Pictet-Spengler Reaction: Constructing Tetrahydro-β-carboline Analogues

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[7][8] It proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[9] While this compound itself is not a β-arylethylamine, it can be readily converted into one, which then serves as the substrate for this powerful transformation.

Causality Behind the Mechanism: The reaction's driving force is the formation of a highly electrophilic iminium ion under acidic conditions. This intermediate is reactive enough to be attacked by the electron-rich phenanthrene ring system, leading to the formation of a new C-C bond and the construction of the heterocyclic ring.[7] The choice of acid catalyst is crucial; strong protic acids like trifluoroacetic acid (TFA) or Lewis acids are often required to promote the cyclization, especially with less activated aromatic systems.[9]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Aromatization Amine Phenanthrene-ethylamine Imine Schiff Base / Imine Amine->Imine Condensation -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalyst (H⁺) Cyclized_Intermediate Spiro-intermediate Iminium->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Tetrahydro-phenanthro- [2,1-f]isoquinoline Cyclized_Intermediate->Product Deprotonation (Rearomatization)

Caption: General mechanism of the Pictet-Spengler reaction.

Ullmann-Type Condensation: Forging C-N Bonds via Copper Catalysis

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[10] In the context of our topic, an intramolecular Ullmann-type reaction is a powerful strategy for synthesizing phenanthridine-type structures. This typically involves a 2-amino-1-halophenanthrene derivative, where the copper catalyst facilitates the intramolecular coupling between the amino group and the aryl halide.

Expertise in Action: The traditional Ullmann reaction often required harsh conditions (high temperatures, stoichiometric copper). Modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI) in the presence of a ligand (like 1,10-phenanthroline or N,N'-dimethylethylenediamine) and a base. The ligand stabilizes the copper center and increases its catalytic activity, while the base neutralizes the HX formed during the reaction. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields in Ullmann couplings.[11]

Ullmann_Cycle CuI Cu(I)L₂ Oxidative_Addition Cu(III) Intermediate CuI->Oxidative_Addition Oxidative Addition Substrate 2-Amino-1-halophenanthrene Substrate->Oxidative_Addition Amine_Coordination Amine Coordinated Intermediate Oxidative_Addition->Amine_Coordination Deprotonation (Base) Reductive_Elimination Cu(III) Complex Amine_Coordination->Reductive_Elimination Ligand Exchange Reductive_Elimination->CuI C-N Bond Formed Product Fused Heterocycle (e.g., Dibenzo[c,f]azepine) Reductive_Elimination->Product Reductive Elimination

Caption: A plausible catalytic cycle for an intramolecular Ullmann C-N coupling.

Experimental Protocols: A Self-Validating Guide

The following protocols are designed to be robust and reproducible. Each step is accompanied by a rationale to empower the researcher with a deeper understanding of the transformation.

Protocol 1: Synthesis of 3-Aminophenanthrene (The Key Intermediate)

This protocol outlines the synthesis of the core starting material from commercially available phenanthrene. It's a two-step process involving nitration followed by reduction.

Rationale: Electrophilic nitration of phenanthrene yields a mixture of isomers. The 3-nitro isomer is a key component and can be isolated. The subsequent reduction of the nitro group to an amine is most efficiently achieved using a reducing agent like stannous chloride (SnCl₂) in an acidic medium, which is selective for nitro groups.[12]

Materials:

  • Phenanthrene

  • Cupric nitrate trihydrate [Cu(NO₃)₂·3H₂O]

  • Acetic anhydride

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate, Hexanes, Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 3-Nitrophenanthrene[12]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve phenanthrene (1.0 eq) in acetic anhydride (5-10 volumes).

  • Nitration: To the stirred solution, add cupric nitrate trihydrate (0.5 eq) portion-wise at room temperature. Causality: This reagent combination provides a controlled source of the nitronium ion (NO₂⁺) for electrophilic aromatic substitution.

  • Heating: Heat the mixture to 70-80°C for 2 hours. Monitor the reaction's progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice water with stirring. A solid precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 3-nitrophenanthrene isomer.

Part B: Reduction to 3-Aminophenanthrene[12]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 3-nitrophenanthrene (1.0 eq) in ethanol or concentrated HCl.

  • Reduction: Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Heating: After the initial exotherm subsides, heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. Trustworthiness Check: This step is critical. It quenches the acid and precipitates tin salts. Incomplete neutralization will result in poor extraction of the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude 3-aminophenanthrene can be used directly or further purified by recrystallization or a short silica plug if necessary.

Self-Validation:

  • Expected Yield: 60-75% over two steps.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of characteristic amine protons in the NMR and the correct molecular ion peak in the MS are key indicators of success.

  • Potential Pitfalls: Incomplete nitration or over-nitration. In the reduction step, incomplete neutralization can lead to significant product loss.

Caption: Workflow for the synthesis of the this compound precursor.

Protocol 2: Synthesis of a Benzo[c]phenanthridine Derivative

This protocol describes a classic cyclization method to form the phenanthridine core, starting from a precursor that can be derived from this compound. The Beckmann rearrangement of a fluorenone oxime followed by cyclization is a well-established route.[13]

Rationale: The key step is the acid-catalyzed Beckmann rearrangement of an oxime to an amide. Polyphosphoric acid (PPA) is an excellent reagent for this as it acts as both the acid catalyst and a dehydrating agent, driving the subsequent intramolecular cyclization to form the lactam (phenanthridinone). This lactam can then be converted to other derivatives.

Materials:

  • 9H-Fluoren-9-one oxime (can be prepared from 9H-fluorenone)

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline

Step-by-Step Methodology:

  • Beckmann Rearrangement & Cyclization: In a flask equipped with a mechanical stirrer, heat polyphosphoric acid to 100°C. Add 9H-fluoren-9-one oxime (1.0 eq) and P₂O₅ (as a dehydrating agent) and increase the temperature to 150°C for 1 hour. Expert Insight: PPA is highly viscous; mechanical stirring is essential for homogeneity.

  • Workup: Cool the reaction mixture slightly and then carefully pour it onto crushed ice. The product, phenanthridin-6(5H)-one, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Chlorination: To convert the lactam to a more reactive intermediate, reflux the phenanthridin-6(5H)-one (1.0 eq) in phosphoryl chloride (POCl₃) with a catalytic amount of N,N-dimethylaniline for 4 hours.

  • Workup for Chloro-derivative: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto ice. A solid, 6-chlorophenanthridine, will precipitate.

  • Final Amination (Example): The 6-chlorophenanthridine is now an electrophilic substrate. It can be reacted with various amines (e.g., ammonia, primary amines) in a nucleophilic aromatic substitution reaction to yield substituted 6-aminophenanthridine derivatives. For example, heating with an amine in a sealed tube or under reflux in a high-boiling solvent like DMF will afford the final product.[13]

Self-Validation:

  • Expected Yield: 70-85% for the cyclization; 50-80% for the amination step.

  • Characterization: Each intermediate (lactam, chloro-derivative) and the final product should be characterized by NMR, IR (disappearance of C=O in the final step), and MS.

  • Potential Pitfalls: The workup of PPA and POCl₃ reactions must be done with extreme caution due to their reactivity with water.

Comparative Analysis of Synthetic Methods

MethodHeterocyclic ProductKey Reagents/CatalystTypical ConditionsAdvantagesDisadvantages
Pictet-Spengler Tetrahydro-phenanthro-isoquinolinesAldehyde/Ketone, Protic/Lewis Acid25-100°C, 4-24hForms C-C and C-N bonds, high atom economy, diastereoselective potential.Requires β-phenanthrene-ethylamine precursor; may require harsh acid.
Intramolecular Ullmann Dibenzo-azepines, PhenanthridinesCu(I) salt, Ligand, Base80-150°C, 2-12hGood functional group tolerance, reliable for C-N coupling.Requires pre-functionalized (halogenated) precursor, potential for metal contamination.
Beckmann Rearrangement Phenanthridin-6(5H)-onesOxime Precursor, PPA150°C, 1-2hHigh yielding, uses readily available starting materials.Very harsh conditions (high temp, strong acid), limited substrate scope.
Photochemical Cyclization Phenanthridines, CarbazolesUV light, Oxidant (e.g., I₂, air)Room Temp, 1-10hMild, "green" conditions, can form complex polycycles.[14]Requires stilbene-type precursor, potential for side reactions, specialized equipment.

Conclusion and Future Outlook

This compound is a powerful and demonstrably effective building block for the synthesis of diverse nitrogen-containing heterocycles. Classic reactions like the Pictet-Spengler and Ullmann condensations, alongside modern photochemical and catalytic methods, provide a robust toolkit for accessing novel molecular architectures. The protocols and mechanistic insights provided herein serve as a foundation for researchers to explore this rich area of chemistry.

Future efforts should focus on the development of more sustainable and efficient synthetic routes.[15][16] This includes the exploration of photocatalytic C-H amination and other direct C-H functionalization strategies that avoid the need for pre-functionalized substrates, thereby improving the overall atom and step economy of these synthetic sequences.[17] Furthermore, the development of enantioselective variants of these cyclization reactions will be critical for the synthesis of chiral aza-PAHs for evaluation as next-generation therapeutics.

References

  • Synthesis of azafluoranthenes by iridium-catalyzed [2 + 2 + 2] cycloaddition and evaluation of their fluorescence properties.Organic & Biomolecular Chemistry (RSC Publishing).
  • Pictet–Spengler reaction.Wikipedia.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Pictet-Spengler reaction.Name-Reaction.com.
  • Different methods of C-N bond formation.
  • Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides.Wiley Online Library.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.PMC - NIH.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.Frontiers.
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  • PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW.Semantic Scholar.
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Application Notes and Protocols for the Electrochemical Detection of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the electrochemical detection of 2-aminophenanthrene, a polycyclic aromatic amine (PAA) of significant environmental and toxicological interest. As a suspected carcinogen, sensitive and selective methods for its detection are crucial. Electrochemical techniques offer a compelling analytical solution due to their inherent sensitivity, rapid response times, and cost-effectiveness.

This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the principles at play. We will explore the fundamentals of the electrochemical oxidation of this compound and present detailed protocols for its determination using advanced voltammetric techniques.

Introduction: The Significance of this compound Detection

This compound is an amino-substituted polycyclic aromatic hydrocarbon (PAH). PAHs and their derivatives are compounds of concern due to their formation during the incomplete combustion of organic materials and their potential for mutagenic and carcinogenic activity. The presence of the amine group in this compound can enhance its toxicity and makes it amenable to electrochemical detection through oxidative processes.

Traditional methods for the detection of such compounds often rely on chromatographic techniques, which can be time-consuming and require extensive sample preparation. Electrochemical sensors, particularly those utilizing chemically modified electrodes, present a powerful alternative for rapid and sensitive analysis in various matrices.

The Electrochemical Principle: Oxidation of this compound

The electrochemical detection of this compound is predicated on its oxidation at an electrode surface. The lone pair of electrons on the nitrogen atom of the amine group makes the molecule susceptible to oxidation.[1] The general mechanism for the electrochemical oxidation of aromatic amines involves the transfer of electrons from the amine group to the electrode, leading to the formation of a radical cation. This initial step is often followed by subsequent chemical reactions, such as deprotonation and further oxidation, ultimately resulting in a measurable current that is proportional to the concentration of this compound.

The exact oxidation potential and mechanism can be influenced by factors such as the pH of the supporting electrolyte and the nature of the electrode material.

The Analytical Approach: Voltammetric Techniques

For the sensitive determination of this compound, pulse voltammetric techniques are preferred over classical linear sweep methods due to their ability to discriminate against background charging currents, thus enhancing the signal-to-noise ratio.

  • Differential Pulse Voltammetry (DPV): DPV combines aspects of chronoamperometry and linear sweep voltammetry, resulting in a high degree of sensitivity and selectivity.[2] Small voltage pulses of constant amplitude are superimposed on a linearly increasing potential ramp.[2] The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the potential.[3][4] This results in a peak-shaped voltammogram where the peak height is proportional to the analyte concentration.[4]

  • Square Wave Voltammetry (SWV): SWV is an even faster technique that offers excellent sensitivity.[5] The waveform consists of a square wave superimposed on a staircase potential ramp.[5] The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the potential. This method effectively minimizes the charging current and allows for rapid analysis.[6]

Experimental Workflow and Protocols

The following sections provide detailed protocols for the preparation of a modified electrode and the subsequent electrochemical detection of this compound. The use of a modified electrode is crucial for enhancing the sensitivity and selectivity of the measurement. Carbon-based nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), are excellent choices for electrode modification due to their high surface area and electrocatalytic properties.[7]

Visualizing the Experimental Workflow

The overall process, from electrode preparation to data analysis, can be visualized as follows:

experimental_workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Quantification GCE Glassy Carbon Electrode (GCE) Polish Polish GCE GCE->Polish Modify Modify GCE with MWCNTs Polish->Modify MWCNT_disp Prepare MWCNT Dispersion MWCNT_disp->Modify Electrochemical_cell Assemble 3-Electrode Cell Modify->Electrochemical_cell Prepare_sol Prepare 2-AP Standard & Electrolyte Prepare_sol->Electrochemical_cell DPV_SWV Perform DPV/SWV Scan Electrochemical_cell->DPV_SWV Data_acq Acquire Voltammogram DPV_SWV->Data_acq Peak_analysis Analyze Peak Current Data_acq->Peak_analysis Calibration Construct Calibration Curve Peak_analysis->Calibration Quantify Quantify Unknown Sample Calibration->Quantify

Caption: A generalized workflow for the electrochemical detection of this compound.

Protocol 1: Preparation of a Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE)

This protocol describes the preparation of a stable and highly sensitive MWCNT-modified glassy carbon electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

Procedure:

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for another 5 minutes.

    • Rinse again with deionized water.

    • Sonicate the polished GCE in a 1:1 (v/v) solution of ethanol and deionized water for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of MWCNT Dispersion:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonciate the mixture for at least 30 minutes to obtain a homogeneous black suspension.

  • Electrode Modification:

    • Carefully drop-cast a small aliquot (typically 5-10 µL) of the MWCNT/DMF suspension onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

    • The resulting MWCNT/GCE is now ready for use.

Protocol 2: Voltammetric Determination of this compound

This protocol outlines the procedure for the quantitative analysis of this compound using either Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

Materials and Equipment:

  • MWCNT/GCE (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Nitrogen gas

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).

    • De-aerate the solution by bubbling with nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Voltammetric Measurement:

    • For DPV:

      • Set the following parameters (typical values):

        • Initial Potential: 0.0 V

        • Final Potential: +0.8 V

        • Pulse Amplitude: 50 mV[4]

        • Pulse Width: 50 ms

        • Scan Rate: 20 mV/s

    • For SWV:

      • Set the following parameters (typical values):

        • Initial Potential: 0.0 V

        • Final Potential: +0.8 V

        • Frequency: 25 Hz

        • Amplitude: 25 mV

        • Step Potential: 4 mV

    • Record the voltammogram of the blank electrolyte solution.

    • Add a known concentration of the this compound standard solution to the electrochemical cell.

    • Stir the solution for a short period (e.g., 30 seconds) to ensure homogeneity, then let it rest for about 15 seconds before measurement.

    • Record the DPV or SWV voltammogram. An oxidation peak corresponding to this compound should be observed.

  • Calibration and Quantification:

    • Repeat step 2 with successive additions of the this compound standard solution to construct a calibration curve of peak current versus concentration.

    • To determine the concentration of this compound in an unknown sample, add a known volume of the sample to the blank electrolyte and record the voltammogram under the same conditions. The concentration can be calculated from the calibration curve.

Data Presentation and Expected Performance

ParameterExpected Performance Range
Technique Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV)
Working Electrode MWCNT-modified Glassy Carbon Electrode (MWCNT/GCE)
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Linear Range Low µM to high µM
Limit of Detection (LOD) High nM to low µM
Sensitivity Dependent on the specific electrode and conditions
Response Time Seconds to a few minutes

Troubleshooting and Method Optimization

  • No or Poor Signal:

    • Ensure the electrode is properly polished and modified.

    • Check all electrical connections to the potentiostat.

    • Verify the concentration of the supporting electrolyte and the pH of the solution.

    • De-aerate the solution thoroughly to remove dissolved oxygen, which can interfere with the measurement.

  • Poor Reproducibility:

    • Ensure a consistent electrode modification procedure.

    • Maintain a constant temperature and stir rate (if applicable) during experiments.

    • After each measurement, it may be necessary to clean the electrode surface by cycling the potential in the blank electrolyte to remove any adsorbed species.

  • Interferences:

    • Other electroactive species in the sample matrix may interfere with the measurement. It is advisable to run a voltammogram of the sample matrix without the analyte to identify potential interferences.

    • For complex matrices, sample pretreatment, such as solid-phase extraction, may be necessary to remove interfering compounds.

Conclusion and Future Perspectives

The electrochemical detection of this compound using modified electrodes offers a rapid, sensitive, and cost-effective analytical method. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate their own assays. Future research may focus on the development of novel electrode materials with enhanced selectivity and sensitivity, as well as the integration of these sensors into portable devices for in-field analysis. The use of molecularly imprinted polymers (MIPs) or aptamers as recognition elements on the electrode surface could further enhance the selectivity for this compound in complex environmental and biological samples.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. JOJ Pub Health.
  • Differential Pulse Voltammetry. Macias Sensors.
  • Differential Pulse Voltammetry (DPV). PalmSens.
  • Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin in four tablet brands. National Institutes of Health.
  • Carbon fiber electrode cell for square wave voltammetric detection of biogenic amines in high-performance liquid chromatography. PubMed.
  • Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. National Institutes of Health.
  • Voltammetric and impedimetric determinations of selenium(IV) by an innovative gold-free poly(1-aminoanthraquinone). OceanRep.
  • Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. MDPI.
  • Electrochemical sensing and biosensing based on square wave voltammetry. Royal Society of Chemistry.
  • Enhancing Square Wave Voltammetry Measurements via Electrochemical Analysis of the Non-Faradaic Potential Window. PubMed.
  • Voltammetric Determination of Amoxicillin Using a Reduced Graphite Oxide Nanosheet Electrode. National Institutes of Health.
  • Electrochemical chiral sensor for recognition of amino acid enantiomers with cyclodextrin-based microporous organic networks. PubMed.
  • Chirality detection of amino acid enantiomers by organic electrochemical transistor. ResearchGate.

Sources

The Versatility of 2-Aminophenanthrene in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

2-Aminophenanthrene, a polycyclic aromatic hydrocarbon bearing a reactive amine functionality, represents a versatile building block for the design and synthesis of advanced functional materials. Its rigid, planar phenanthrene core imparts desirable thermal stability and unique photophysical properties, while the amino group serves as a versatile handle for derivatization and polymerization. This guide provides an in-depth exploration of the applications of this compound in three key areas of materials science: high-performance aromatic polyamides, fluorescent chemosensors, and organic semiconductors. The following application notes and protocols are designed for researchers and scientists, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to innovation.

Part 1: High-Performance Aromatic Polyamides with Phenanthrene Moieties

Causality-Driven Insights into Polymer Design

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the bulky and rigid phenanthrene unit into the polymer backbone is a strategic design choice aimed at enhancing these properties. The phenanthrene moiety restricts segmental motion, thereby increasing the glass transition temperature (Tg) and thermal stability of the resulting polyamide. Furthermore, the large aromatic surface area can promote strong intermolecular π-π stacking, leading to improved mechanical properties. The ether linkages often incorporated alongside the phenanthrene unit can enhance solubility and processability, a common challenge with rigid aromatic polymers.

Application Note 1: Synthesis of a Soluble, Thermally Stable Phenanthrene-Containing Poly(ether amide)

This section details the synthesis of a high-performance poly(ether amide) using a phenanthrene-based diamine, 9,10-bis(4-aminophenoxy)phenanthrene, which is a close derivative of this compound and provides a scientifically sound model for its reactivity in polymerization. The direct phosphorylation polycondensation method developed by Yamazaki is employed, offering a convenient one-pot synthesis with high yields.[1]

Experimental Protocol 1: Direct Phosphorylation Polycondensation

Materials:

  • 9,10-bis(4-aminophenoxy)phenanthrene (diamine monomer)

  • Aromatic or aliphatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the diamine monomer (1.0 mmol), dicarboxylic acid (1.0 mmol), anhydrous CaCl₂ (0.2 g), and anhydrous NMP (5 mL).

  • Initiation of Polymerization: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.

  • Addition of Condensing Agents: To the clear solution, add anhydrous pyridine (0.6 mL) and triphenyl phosphite (TPP) (0.6 mL).

  • Polycondensation Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours with continuous stirring under nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of vigorously stirred methanol (200 mL).

  • Isolation and Drying: Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Properties of Phenanthrene-Containing Polyamides

The properties of the resulting polyamides are summarized in the table below. The data is representative of what can be expected from polymers synthesized using this methodology.[1]

Polymer IDDicarboxylic Acid UsedInherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp. (°C)
PA-1 Terephthalic Acid0.85338538
PA-2 Isophthalic Acid0.78295525
PA-3 Adipic Acid0.65232480
Visualization: Polymerization Workflow

polymerization_workflow cluster_synthesis Direct Phosphorylation Polycondensation Monomers Diamine + Dicarboxylic Acid Solvent NMP, CaCl2 Monomers->Solvent Dissolve Condensing Pyridine, TPP Solvent->Condensing Add Reaction Heating (100-110 °C, 3-4h) Condensing->Reaction Initiate Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Polymer Phenanthrene Polyamide Purification->Polymer

Caption: Workflow for the synthesis of phenanthrene-containing polyamides.

Part 2: this compound as a Fluorescent Chemosensor

Mechanistic Rationale for Sensor Design

The unique photophysical properties of the phenanthrene core make this compound an excellent candidate for the development of fluorescent chemosensors. The amino group can be readily converted into a Schiff base by condensation with an appropriate aldehyde. The resulting imine nitrogen and other heteroatoms in the Schiff base can act as a binding site for metal ions. Upon chelation with a metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a change in its fluorescence emission. This change can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), providing a detectable signal for the presence of the target analyte.

Application Note 2: A Representative Protocol for a this compound-Based Schiff Base Fluorescent Sensor for Metal Ion Detection

This section provides a generalized protocol for the synthesis of a Schiff base fluorescent sensor derived from this compound and its application in the detection of a model metal ion, such as Zn²⁺. The underlying principle is the chelation-enhanced fluorescence (CHEF) effect.

Experimental Protocol 2: Synthesis and Fluorescence Sensing

Part A: Synthesis of the Schiff Base Sensor

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol, absolute

  • Catalytic amount of acetic acid

Procedure:

  • Reactant Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Condensation Reaction: Add salicylaldehyde (1.1 mmol) and a few drops of glacial acetic acid to the solution.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure Schiff base sensor.

Part B: Fluorescence Sensing Protocol

Materials:

  • Stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Cu(NO₃)₂, etc.) in deionized water or the same solvent as the sensor.

  • Buffer solution (e.g., HEPES buffer, pH 7.4).

Procedure:

  • Preparation of Test Solutions: In a series of fluorescence cuvettes, place a fixed concentration of the Schiff base sensor solution (e.g., 10 µM in a final volume of 3 mL of buffer/solvent mixture).

  • Addition of Metal Ions: Add increasing concentrations of the target metal ion stock solution to the cuvettes.

  • Fluorescence Measurement: After a short incubation period, record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit.

Data Presentation: Expected Spectroscopic Properties
PropertyFree Schiff Base SensorSensor + Target Metal Ion
Fluorescence Weakly fluorescentStrong fluorescence enhancement
Color Pale yellowMay exhibit a color change
Mechanism Photoinduced Electron Transfer (PET) quenchingChelation-Enhanced Fluorescence (CHEF)
Visualization: Sensor Synthesis and Sensing Mechanism

sensor_workflow cluster_synthesis Schiff Base Synthesis cluster_sensing Fluorescence Sensing Reactants This compound + Salicylaldehyde Reaction Reflux in Ethanol Reactants->Reaction Product Schiff Base Sensor Reaction->Product Sensor Schiff Base Sensor Metal Metal Ion (e.g., Zn2+) Sensor->Metal Chelation Complex Sensor-Metal Complex Metal->Complex Signal Fluorescence Enhancement Complex->Signal

Caption: Synthesis of a this compound-based Schiff base and its metal ion sensing mechanism.

Part 3: this compound in Organic Electronics

Rationale for Use in Organic Field-Effect Transistors (OFETs)

The phenanthrene core, with its extended π-conjugation, is an attractive building block for organic semiconductors. Materials based on phenanthrene have the potential for high charge carrier mobility due to favorable intermolecular π-π stacking in the solid state. The amino group on this compound can be used to attach various functional groups to tune the electronic properties (e.g., HOMO/LUMO levels) and improve the processability of the resulting semiconductor. By designing and synthesizing appropriate derivatives, this compound can be incorporated into p-type, n-type, or ambipolar organic semiconductors for use in Organic Field-Effect Transistors (OFETs).

Application Note 3: A Representative Protocol for the Fabrication and Characterization of an OFET with a this compound-Based Semiconductor

This section outlines a general procedure for the fabrication of a bottom-gate, top-contact OFET using a hypothetical solution-processable organic semiconductor derived from this compound.

Experimental Protocol 3: OFET Fabrication and Characterization

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate dielectric).

  • Solution of the this compound-based organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene).

  • Gold (Au) for source and drain electrodes.

  • Trichloro(octadecyl)silane (OTS) for surface treatment.

  • Solvents for cleaning (acetone, isopropanol).

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition to improve the semiconductor film quality.

  • Semiconductor Deposition: Deposit a thin film of the this compound-based semiconductor onto the treated substrate using spin-coating. The spin speed and solution concentration should be optimized to achieve the desired film thickness.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve molecular ordering and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor film through a shadow mask by thermal evaporation in a high-vacuum chamber.

  • Device Characterization: Characterize the electrical performance of the OFET in a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.

Data Presentation: Typical Performance of Phenanthrene-Based OFETs

The following table presents typical performance parameters that can be expected from OFETs based on phenanthrene derivatives.

ParameterTypical Value
Field-Effect Mobility (µ) 10⁻³ - 1 cm²/Vs
On/Off Current Ratio > 10⁵
Threshold Voltage (Vth) -10 to -30 V (for p-type)
Visualization: OFET Device Architecture and Fabrication

ofet_workflow cluster_fabrication OFET Fabrication cluster_structure Device Structure Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment OTS Surface Treatment Cleaning->Surface_Treatment Semiconductor_Deposition Spin-Coating of Semiconductor Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Au Electrode Deposition Annealing->Electrode_Deposition OFET_Device Final OFET Device Electrode_Deposition->OFET_Device structure  <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#4285F4'FONTCOLOR='#FFFFFF'>Source (Au)TD><TD>TD><TDBGCOLOR='#4285F4'FONTCOLOR='#FFFFFF'>Drain (Au)TD>TR><TR><TDCOLSPAN='3'BGCOLOR='#34A853'FONTCOLOR='#FFFFFF'>Organic SemiconductorTD>TR><TR><TDCOLSPAN='3'BGCOLOR='#EA4335'FONTCOLOR='#FFFFFF'>SiO2 (Dielectric)TD>TR><TR><TDCOLSPAN='3'BGCOLOR='#5F6368'FONTCOLOR='#FFFFFF'>Si (Gate)TD>TR>TABLE>

Caption: Fabrication workflow and device architecture of a bottom-gate, top-contact OFET.

Conclusion

This compound is a highly valuable and versatile platform for the development of advanced materials. Its inherent properties, coupled with the reactivity of the amino group, enable the creation of high-performance polymers, sensitive fluorescent probes, and efficient organic semiconductors. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand the applications of this remarkable molecule in materials science, driving innovation in diverse technological fields.

References

  • Chin, H.-S., et al. (2025). Synthesis and Optical Properties of Ion-Selective Polyamides Bearing a Phenanthrene Chromophore.
  • Yamazaki, N., et al. (1975). Studies on the synthesis of polyamides. XI. A new direct polycondensation of dicarboxylic acids and diamines by using phosphites in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Functional Arom
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library. [Link]
  • Tuning metal ion affinity in acyclic phenanthrene schiff bases: comparative study of ethylene and phenylene linkers. (n.d.). PubMed Central. [Link]
  • Two fluorescent Schiff base sensors for Zn2+: the Zn2+/Cu2+ ion interference. (2015).
  • 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. (2021). PubMed. [Link]
  • Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors. (2006).
  • Organic semiconductors for organic field-effect transistors. (2009). IOPscience. [Link]
  • D. J. Andrade, A. Salleo, R. A. Street, Organic field-effect transistors: a model for the device characteristics, Phys. Rev. B2007, 75, 085313.
  • A Simple Turn-off Schiff Base Fluorescent Sensor for Copper (II)
  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applic
  • Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (n.d.).
  • Synthesis and properties of aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids. (1992). Semantic Scholar. [Link]
  • A novel 2-aminophenalenone-based fluorescent probe designed for monitoring H2O2 for in vitro and in vivo bioimaging. (2024). PubMed. [Link]
  • Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. (n.d.). RSC Publishing. [Link]
  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (n.d.). RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-aminophenanthrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is recommended for the highest yield?

A1: Several primary routes exist, each with distinct advantages and challenges. The choice often depends on the available starting materials and the desired scale of the reaction.

  • Pschorr Cyclization: A classic and widely used method involving the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative.[1] While historically significant, yields can sometimes be modest due to side reactions.[2]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers a versatile and often high-yielding route from 2-halophenanthrenes (bromo- or iodo-).[3][4] The reaction's efficiency is highly dependent on the choice of ligand and base.[3][5]

  • Rearrangement Reactions (Hofmann, Curtius, Schmidt, Lossen): These reactions typically start from a phenanthrene carboxylic acid or its derivative and proceed through an isocyanate intermediate to yield the amine with one less carbon atom.[6][7][8][9][10] They are valuable for their functional group tolerance.[11]

For consistently high yields and good functional group tolerance, the Buchwald-Hartwig amination is often the recommended modern approach, provided that the 2-halophenanthrene precursor is accessible.

Q2: I'm observing a low yield in my Pschorr cyclization. What are the likely causes?

A2: Low yields in the Pschorr reaction are a common issue.[2] Key factors include:

  • Incomplete Diazotization: The initial step of forming the diazonium salt is temperature-sensitive and crucial for the subsequent cyclization.

  • Side Reactions of the Aryl Radical/Cation: The intermediate can undergo undesired intermolecular reactions or reduction instead of the intended intramolecular cyclization.

  • Suboptimal Catalyst Activity: The copper catalyst's effectiveness can be diminished by impurities or improper reaction conditions.

Q3: My Buchwald-Hartwig amination is sluggish or failing. What should I check first?

A3: The success of this reaction hinges on several critical parameters:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is paramount. Sterically hindered, electron-rich ligands are often required for challenging substrates like polycyclic aromatic halides.[3]

  • Base Selection: The strength and solubility of the base (e.g., sodium tert-butoxide, LHMDS) are critical for the catalytic cycle.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential, as both oxygen and water can deactivate the catalyst. The reaction temperature must be carefully optimized.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the product's physical properties and potential impurities.

  • Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution system of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid-Base Extraction: As an amine, this compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer. Neutralization of the aqueous layer followed by extraction will then recover the purified amine.

Troubleshooting Guides

Guide 1: Pschorr Cyclization Issues

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inefficient Diazotization. The formation of the diazonium salt from the precursor amine is a critical, temperature-sensitive step.

    • Troubleshooting Protocol:

      • Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.

      • Use freshly prepared sodium nitrite solution.

      • Confirm the acidic medium (e.g., a mixture of acetic and sulfuric acid) is of the correct concentration.[1]

      • Stir the reaction mixture for a sufficient time (30-60 minutes) after nitrite addition to ensure complete diazotization before proceeding.[1]

  • Possible Cause 2: Suboptimal Cyclization Conditions. The decomposition of the diazonium salt and the subsequent radical cyclization require careful control.

    • Troubleshooting Protocol:

      • Catalyst Choice: While copper powder is traditional, consider using copper(I) salts (e.g., CuBr or CuCl) which can sometimes offer better results.

      • Iodide Catalysis: Improved yields are often observed when the diazonium ion is treated with an iodide ion source (e.g., NaI or KI). The proposed mechanism involves the formation of an aryl iodide intermediate which then undergoes rearrangement.[12]

      • Solvent: Ensure the solvent is appropriate for the cyclization step and allows for effective heating to promote the reaction.

  • Possible Cause 3: Formation of Side Products. The highly reactive aryl radical or cation intermediate can participate in undesired side reactions.

    • Troubleshooting Protocol:

      • Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

      • Radical Scavengers: Ensure the reaction is free from impurities that could act as radical scavengers.

      • Analysis of Byproducts: Use techniques like GC-MS or LC-MS to identify major byproducts. This can provide insight into the competing reaction pathways and guide further optimization.

Guide 2: Buchwald-Hartwig Amination Challenges

Problem: Incomplete conversion of 2-halo-phenanthrene starting material.

  • Possible Cause 1: Catalyst Deactivation. Palladium catalysts are sensitive to air, moisture, and certain functional groups.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Rigorously degas all solvents and reagents. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

      • Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and ensure the amine and base are dry.

      • Ligand Selection: Sterically hindered biarylphosphine ligands are generally robust and effective. If one ligand is not working, screen a panel of different ligands.

  • Possible Cause 2: Incorrect Base. The choice and amount of base are crucial for the catalytic cycle.

    • Troubleshooting Protocol:

      • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

      • Solubility: Ensure the base has some solubility in the reaction medium. Using a combination of a weaker, soluble organic base with a strong, insoluble inorganic base can sometimes be effective.[13]

      • Stoichiometry: Use a slight excess of the base (typically 1.2-1.5 equivalents) to ensure complete reaction.

  • Possible Cause 3: Poor Reactivity of the Aryl Halide. The C-X bond strength (I < Br < Cl) affects the rate of oxidative addition to the palladium center.

    • Troubleshooting Protocol:

      • Switch Halide: If using an aryl chloride, consider synthesizing the corresponding aryl bromide or iodide, which are generally more reactive.

      • Increase Temperature: Carefully increase the reaction temperature in increments, monitoring for product formation and potential decomposition.

      • Optimize Catalyst Loading: While typically low, increasing the catalyst and ligand loading may improve conversion for very unreactive substrates.

ParameterRecommended Starting PointOptimization Strategy
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Screen different Pd precursors (e.g., pre-formed catalysts).
Ligand XPhos, RuPhos, or similar biaryl phosphinesScreen a variety of sterically hindered, electron-rich ligands.
Base NaOtBu or LHMDSTry different alkoxides or silylamides; consider K₃PO₄ for sensitive substrates.
Solvent Toluene or 1,4-DioxaneEnsure anhydrous and deoxygenated conditions.
Temperature 80-110 °CIncrementally increase temperature, monitoring for decomposition.

Visualizing the Workflows

To aid in understanding the key synthetic pathways, the following diagrams illustrate the core transformations.

Pschorr_Cyclization Start α-Aryl-o-aminocinnamic acid derivative Diazonium Arenediazonium Salt Start->Diazonium NaNO₂, H⁺ (0-5 °C) Radical Aryl Radical Intermediate Diazonium->Radical Cu Catalyst -N₂ Product This compound (or derivative) Radical->Product Intramolecular Cyclization

Caption: Workflow for the Pschorr Cyclization.

Buchwald_Hartwig_Amination cluster_reactants Reactants ArylHalide 2-Halophenanthrene Catalyst Pd(0) Catalyst ArylHalide->Catalyst Base, Ligand Heat Amine Amine Source (e.g., NH₃ equivalent) Amine->Catalyst Base, Ligand Heat Product This compound Catalyst->Product

Caption: Simplified Buchwald-Hartwig Amination scheme.

Rearrangement_Routes cluster_reactions Rearrangement Methods CarboxylicAcid Phenanthrene-3-carboxylic acid or derivative Hofmann Hofmann (Amide + Br₂/NaOH) CarboxylicAcid->Hofmann Curtius Curtius (Acyl Azide, Heat) CarboxylicAcid->Curtius Schmidt Schmidt (Carboxylic Acid + HN₃) CarboxylicAcid->Schmidt Isocyanate Isocyanate Intermediate Amine This compound Isocyanate->Amine Hydrolysis (-CO₂) Hofmann->Isocyanate Curtius->Isocyanate Schmidt->Isocyanate

Caption: Overview of Rearrangement-based syntheses.

References

  • Wikipedia.
  • Suri, J. T., & Buchwald, S. L. (2008). Pschorr Synthesis. Cambridge University Press. [Link]
  • Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes... [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. Phenanthrene. [Link]
  • Wikipedia.
  • Wikipedia. Lossen rearrangement. [Link]
  • YouTube. (2020). Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. [Link]
  • National Center for Biotechnology Information. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
  • Wikipedia. Curtius rearrangement. [Link]
  • Chemistry Steps. Curtius Rearrangement. [Link]
  • StudySmarter. (2023). Phenanthrene: Formula, Structure & Synthesis. [Link]
  • Unacademy.
  • Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Schmidt Reaction. [Link]
  • Chemist Wizards. Hoffmann Rearrangement. [Link]
  • Chemistry Notes. (2023).
  • Pharm D Guru. HOFMANN REARRANGEMENT. [Link]
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • Química Organica.org. Phenanthrene synthesis. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
  • ChemRxiv. (2020).
  • Wikipedia. Schmidt reaction. [Link]
  • Slideshare. (2018). Lossen. [Link]
  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
  • Slideshare. (2018). Schmidt rearrangement. [Link]
  • ResearchGate. (2024). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
  • ChemRxiv. (2020).
  • Royal Society of Chemistry. (2015). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
  • Reddit. (2020). Synthesis - General tips for improving yield? [Link]
  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]
  • ResearchGate. (n.d.). Synthesis of 9‐Aminophenanthrene 9. [Link]
  • Organic Syntheses. 2-aminobenzophenone. [Link]
  • Gyan Sanchay.
  • ResearchGate. (2025). Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides. [Link]
  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
  • CHIMIA. (2006).
  • Google Patents. (1992). US5136085A - Synthesis of 2-aminobenzophenones.

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troubleshooting side reactions in 2-aminophenanthrene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminophenanthrene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues and improve your synthetic outcomes.

Troubleshooting Guide by Synthetic Route

The synthesis of this compound can be approached through several established routes. Each pathway presents unique challenges and potential for side reactions. This section addresses the most common issues encountered for each major synthetic strategy.

Route 1: Reduction of 2-Nitrophenanthrene

This is a classic and widely used two-step approach: (1) Nitration of phenanthrene to yield 2-nitrophenanthrene, followed by (2) reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: My nitration of phenanthrene resulted in a mixture of isomers and a low yield of the desired 2-nitrophenanthrene. What went wrong?

A1: The direct nitration of phenanthrene is notoriously difficult to control in terms of regioselectivity. The phenanthrene core has multiple positions susceptible to electrophilic aromatic substitution, leading to a mixture of 1-, 2-, 3-, 4-, and 9-nitrophenanthrene isomers.

  • Causality: The distribution of isomers is highly dependent on reaction conditions. Factors like the choice of nitrating agent (e.g., HNO₃/H₂SO₄, N₂O₅), solvent, and temperature all influence the kinetic vs. thermodynamic product distribution.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity. Higher temperatures often lead to the formation of dinitro products and oxidation byproducts.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times can increase the formation of undesired isomers and degradation products.

    • Purification: Expect to perform a careful purification step. Column chromatography on silica gel is typically required to separate the 2-nitro isomer from the other products. A solvent system such as hexane/ethyl acetate is a good starting point.

Q2: During the reduction of 2-nitrophenanthrene to this compound, I obtained a dark, complex mixture instead of a clean product. What are the likely side products?

A2: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates. If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react with each other, leading to impurities.[1]

  • Potential Side Products:

    • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave unreacted 2-nitrosophenanthrene and 2-hydroxylaminophenanthrene.[2]

    • Azoxy and Azo Compounds: These are dimeric species formed by the condensation of the nitroso and hydroxylamine intermediates, particularly under basic or neutral conditions.[1]

    • Hydrazine Derivatives: Over-reduction or reaction with certain reagents can lead to hydrazine compounds.[2]

  • Identification: These colored impurities can often be detected by LC-MS and NMR spectroscopy.

Q3: How can I optimize the reduction step to avoid these side products and maximize my yield of this compound?

A3: The key is to ensure the reaction goes to completion and to choose a reduction method appropriate for the scale and available equipment.

  • Recommended Protocol: Reduction with SnCl₂ or Fe/HCl

    • Mechanism: Metals in acidic media, such as tin or iron in hydrochloric acid, are robust and effective reducing agents for aromatic nitro groups.[3] They are generally chemoselective and less prone to forming dimeric impurities compared to some catalytic methods if not run to completion.

    • Optimization:

      • Acid Stoichiometry: Use a sufficient excess of acid to keep the resulting amine protonated and soluble in the aqueous medium, preventing it from participating in side reactions.

      • Temperature: Gentle heating (e.g., 50-70 °C) is often required to drive the reaction to completion. Monitor by TLC until all starting material is consumed.

      • Work-up: After the reaction, the mixture will be acidic. Neutralization with a base (e.g., NaOH, NH₄OH) is required to deprotonate the amine and allow for its extraction into an organic solvent.[4][5]

  • Alternative: Catalytic Hydrogenation

    • Conditions: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, hydrazine, ammonium formate) is a very clean and efficient method.[2]

    • Troubleshooting:

      • Catalyst Poisoning: Ensure starting materials are pure, as sulfur or other contaminants can poison the catalyst.

      • Incomplete Reaction: Ensure adequate mixing and sufficient catalyst loading. Monitor hydrogen uptake if using H₂ gas.

G start Low Yield of this compound check_sm Analyze Starting Material (2-Nitrophenanthrene) start->check_sm check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_workup Review Work-up & Purification start->check_workup sm_impure Is Starting Material Impure? check_sm->sm_impure reaction_incomplete Is Reaction Incomplete? check_reaction->reaction_incomplete loss_during_workup Potential Loss During Extraction/Purification? check_workup->loss_during_workup repurify_sm Action: Repurify Starting Material sm_impure->repurify_sm Yes side_products Are Side Products Dominant? reaction_incomplete->side_products No increase_time Action: Increase Reaction Time / Temperature reaction_incomplete->increase_time Yes optimize_reagents Action: Optimize Reducing Agent / Stoichiometry side_products->optimize_reagents Yes optimize_extraction Action: Optimize pH for Extraction / Recrystallization Solvent loss_during_workup->optimize_extraction Yes

Caption: Troubleshooting workflow for low yield.

Route 2: Hofmann Rearrangement of Phenanthrene-2-carboxamide

This route converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[6][7]

Frequently Asked Questions (FAQs)

Q1: I attempted the Hofmann rearrangement on phenanthrene-2-carboxamide, but my yield is very low and the product is a complex mixture. What are the common side reactions?

A1: The key to a successful Hofmann rearrangement is controlling the fate of the highly reactive isocyanate intermediate.[8] If not immediately hydrolyzed to the desired amine, it can react with other nucleophiles present in the mixture.

  • Primary Side Reactions:

    • Symmetrical Urea Formation: The product, this compound, can act as a nucleophile and attack the isocyanate intermediate, forming a substituted urea.[9] This is often a major byproduct if the amine product is not quickly protected or if the isocyanate is not hydrolyzed efficiently.

    • Acylurea Formation: The starting material, phenanthrene-2-carboxamide, can also attack the isocyanate, leading to an acylurea byproduct.[9]

  • Causality: These side reactions are driven by the high electrophilicity of the isocyanate and the presence of nucleophilic nitrogen species (the starting amide and the product amine) in the reaction flask.

Q2: How can I suppress the formation of urea and acylurea byproducts?

A2: Minimizing these side reactions involves either rapidly converting the isocyanate to the amine or trapping it as a more stable intermediate.

  • Troubleshooting & Optimization:

    • Use of Methanol/Sodium Methoxide: A common and effective modification is to perform the reaction using bromine and sodium methoxide in methanol instead of sodium hydroxide in water.[10] This traps the isocyanate intermediate as a stable methyl carbamate. This carbamate can be purified and then hydrolyzed under acidic or basic conditions to yield the clean primary amine. This two-step process often provides higher overall yields by preventing urea formation.

    • Stoichiometry Control: Ensure the use of a slight excess of bromine and base to drive the formation of the N-bromoamide and its subsequent rearrangement. However, a large excess of base can promote side reactions.

    • Temperature Management: Keep the initial bromination step cool, then warm gently to induce the rearrangement.

G isocyanate Phenanthrene-2-isocyanate (Intermediate) desired_product This compound (via Carbamic Acid) isocyanate->desired_product Hydrolysis side_product Symmetrical Urea (Side Product) isocyanate->side_product Nucleophilic Attack amine This compound (Product) amine->isocyanate water H₂O (Desired) water->isocyanate

Caption: Competing reactions of the isocyanate intermediate.

Route 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (e.g., 2-bromophenanthrene) and an amine source.[11][12]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 2-bromophenanthrene is giving me a significant amount of phenanthrene as a byproduct. What is causing this?

A1: The formation of phenanthrene is a result of a common side reaction in palladium-catalyzed aminations known as hydrodehalogenation .

  • Causality: This occurs when the palladium-amide intermediate, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination. This process ultimately replaces the bromine atom with a hydrogen atom, regenerating the parent arene.[11]

  • Troubleshooting & Optimization:

    • Ligand Choice: This is the most critical parameter. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos). These ligands accelerate the rate of reductive elimination, which is the product-forming step, making it kinetically favored over β-hydride elimination.

    • Base Selection: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial and often ligand-dependent. Strong, non-nucleophilic bases are typically preferred. For some systems, a weaker base may be necessary to prevent catalyst degradation or side reactions with other functional groups.

    • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[13][14] Ensure all reagents and the solvent are scrupulously dried, as water can interfere with the catalytic cycle.

Q2: I'm using an ammonia equivalent, but the reaction is sluggish or fails completely. What should I check?

A2: Using ammonia directly in Buchwald-Hartwig couplings can be challenging. Specially designed ammonia equivalents or catalyst systems are often required.[12]

  • Common Issues:

    • Ammonia Equivalent Reactivity: Reagents like lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine are often used as ammonia surrogates.[12][14] Ensure they are of high quality and handled under inert conditions.

    • Catalyst Inhibition: Excess amine or certain ammonia sources can coordinate too strongly to the palladium center, inhibiting catalyst turnover.

    • Incorrect Ligand/Catalyst Pairing: Not all ligands are effective for coupling with ammonia or its equivalents. Consult literature for catalyst systems specifically developed for primary amine synthesis. For example, specific ligands have been designed to facilitate the challenging coupling of ammonia itself.[12]

Experimental Protocols & Data
Protocol: Synthesis of this compound via Reduction of 2-Nitrophenanthrene

This protocol details a reliable method using tin(II) chloride.

Step 1: Synthesis of 2-Nitrophenanthrene (Illustrative)

(Caution: Handle nitric and sulfuric acid with extreme care in a fume hood.)

  • In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), dissolve phenanthrene (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring the consumption of starting material by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-nitrophenanthrene isomer.[15]

Step 2: Reduction to this compound

  • To a solution of 2-nitrophenanthrene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Add concentrated hydrochloric acid slowly until the mixture becomes a clear solution.

  • Heat the reaction mixture at reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot has completely disappeared.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is >10.[16] Tin hydroxides will precipitate as a white solid.

  • Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane).

Summary of Synthetic Route Conditions
Synthetic RouteKey ReagentsCommon SolventsTemp.Major Side Products
Nitro Reduction SnCl₂/HCl; Fe/HCl; Pd/C, H₂Ethanol, Acetic Acid50-80 °CAzo/Azoxy compounds, Hydroxylamines[1]
Hofmann Rearrangement Br₂, NaOH (or NaOMe)Water, Methanol0-70 °CSymmetrical ureas, Acylureas[9]
Schmidt Reaction NaN₃, H₂SO₄Chloroform, H₂SO₄0-50 °CUrea derivatives, safety hazards[17][18]
Buchwald-Hartwig Pd catalyst, Phosphine Ligand, BaseToluene, Dioxane80-110 °CHydrodehalogenation product (phenanthrene)[11]
References
  • Buchwald–Hartwig amination - Wikipedia. URL: https://en.wikipedia.
  • Synthesis of phenanthrene derivatives by intramolecular cyclization. - ResearchGate. URL: https://www.researchgate.
  • HOFMANN REARRANGEMENT - PHARMD GURU. URL: https://www.pharmdguru.com/hofmann-rearrangement/
  • Schmidt reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Schmidt_reaction
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. URL: https://www.reddit.com/r/chemistry/comments/jz21lz/my_first_synthesis_was_not_as_efficient_as_i_had/
  • Hoffmann Rearrangement | PDF | Chemical Reactions | Organic Chemistry - Scribd. URL: https://www.scribd.com/document/448839019/Hoffmann-Rearrangement
  • Schmidt Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/schmidt-reaction.shtm
  • Hofmann rearrangement - Wikipedia. URL: https://en.wikipedia.org/wiki/Hofmann_rearrangement
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. URL: https://www.reddit.com/r/Chempros/comments/180h3f1/what_are_some_common_causes_of_low_reaction/
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
  • Schmidt Reaction - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Synthesis_and_Reactions_of_a-Carbonyl_Compounds/23.15%3A_The_Schmidt_Reaction
  • Hofmann Rearrangement - Chemistry Steps. URL: https://www.chemistrysteps.com/hofmann-rearrangement/
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Reactions_of_Carbonyl_Compounds_and_Carboxylic_Acid_Derivatives/19.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences. URL: https://prospects.farmacja.umed.pl/index.php/pps/article/view/281
  • The Schmidt Reaction | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://www.acs.
  • Hofmann Rearrangement | Thermo Fisher Scientific - US. URL: https://www.thermofisher.com/us/en/home/references/discover-it-all/chemistry-resources/organic-chemistry-reactions/hofmann-rearrangement.html
  • Application Notes and Protocols: Schmidt Reaction of Ketones for Amide Synthesis - Benchchem. URL: https://www.benchchem.com/application-notes/32/schmidt-reaction-of-ketones-for-amide-synthesis
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. URL: https://www.youtube.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-125740
  • Troubleshooting low yield during the chemical synthesis of Episappanol - Benchchem. URL: https://www.benchchem.com/tech-support/13/troubleshooting-low-yield-during-the-chemical-synthesis-of-episappanol
  • Synthesis of aminophenanthrols 3, 5 and 7 under varied reaction conditions. URL: https://www.researchgate.net/publication/342200216_Synthesis_of_aminophenanthrols_3_5_and_7_under_varied_reaction_conditions
  • Experiments in the Synthesis of 3,4-Benzo-9-Thiafluorene, a Sulfur Analog of 3,4-Benzophenanthrene. - Lehigh Preserve. URL: https://preserve.lehigh.
  • Common ways to lose product and reduce yield? - chemistry - Reddit. URL: https://www.reddit.com/r/chemistry/comments/83q6c2/common_ways_to_lose_product_and_reduce_yield/
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Technical Support Center: Optimization of 2-Aminophenanthrene Detection by Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-aminophenanthrene (2-AP) using fluorescence spectroscopy. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their detection methods for this molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.

Foundational Principles of this compound Fluorescence

This compound (C₁₄H₁₁N) is a polycyclic aromatic hydrocarbon (PAH) derivative whose fluorescent properties are intrinsic to its phenanthrene core, a rigid, conjugated system.[1][2] The addition of an amino (-NH₂) group, however, introduces significant sensitivity to the local chemical environment, which is the key to optimizing its detection.

The core principles governing its fluorescence are:

  • Excitation and Emission: 2-AP absorbs photons at a specific excitation wavelength (λex), promoting electrons to an excited state. After a brief period (the fluorescence lifetime), the molecule relaxes and emits a photon at a longer, lower-energy wavelength (λem).[3]

  • Stokes Shift: The difference in wavelength between the excitation maximum and the emission maximum is the Stokes shift. A larger Stokes shift is generally advantageous as it simplifies the optical separation of emission light from scattered excitation light.[3]

  • Quantum Yield (Φ): This is the measure of fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed.[4] A value of 1.0 (100%) represents maximum efficiency. The quantum yield of 2-AP is not a fixed number; it is highly dependent on environmental factors such as solvent, pH, and the presence of quenching agents.[4] Optimizing your assay means maximizing this value.

Core Experimental Workflow for Optimization

The following protocol provides a systematic approach to determining the ideal parameters for 2-AP detection in your specific experimental context. The goal is not just to find a signal, but to find the most intense, stable, and reproducible signal.

Diagram: Optimization Workflow for 2-AP Detection

Workflow cluster_prep Step 1: Preparation cluster_scan Step 2: Wavelength Determination cluster_opt Step 3: Environmental Optimization cluster_quant Step 4: Quantitative Analysis prep_stock Prepare 2-AP Stock (e.g., 1 mM in DMSO/DMF) prep_solvents Select Solvents for Testing (Polar Aprotic, Polar Protic, Nonpolar) prep_buffers Prepare pH Buffers (e.g., pH 4 to 10) run_ex Run Excitation Scan (Set Em ~400 nm, Scan 250-380 nm) prep_buffers->run_ex set_ex Identify Peak Excitation (λex) run_ex->set_ex run_em Run Emission Scan (Set Ex at peak λex, Scan λex+20 to 600 nm) set_ex->run_em set_em Identify Peak Emission (λem) run_em->set_em opt_solvent Optimize Solvent (Test solvents using peak λex/λem) set_em->opt_solvent opt_ph Optimize pH (Test buffers using best solvent) opt_solvent->opt_ph create_curve Create Concentration Curve (Check for linearity) opt_ph->create_curve check_ife Assess Inner Filter Effect (Absorbance < 0.1 AU) create_curve->check_ife finalize Finalize Optimized Protocol check_ife->finalize

Caption: A systematic workflow for optimizing this compound fluorescence detection.

Step-by-Step Methodology
Step 1: Reagent Preparation
  • 2-AP Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in an anhydrous organic solvent where it is highly soluble, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] Store this stock solution protected from light to prevent photodegradation.

  • Solvent Selection: Choose a range of solvents to test, covering different polarity classes. This is the most critical optimization step.

    • Polar Aprotic: Acetonitrile, DMF

    • Polar Protic: Ethanol, Methanol

    • Nonpolar: Cyclohexane, Toluene

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10. The protonation state of the amino group will drastically affect fluorescence.[6][7]

Step 2: Determination of Optimal Wavelengths
  • Rationale: Since the exact spectra of 2-AP are highly solvent-dependent, they must be determined empirically. Phenanthrene derivatives typically excite in the UV range and emit in the blue-green region.[5][8]

  • Prepare a Dilute Sample: Create a dilute working solution (e.g., 1 µM) of 2-AP in a starting solvent, such as acetonitrile.

  • Find Peak Excitation (λex):

    • Set your spectrofluorometer to an emission wavelength in the expected range (e.g., 400 nm).

    • Scan the excitation wavelengths from ~250 nm to 380 nm.

    • The wavelength that gives the highest fluorescence intensity is your optimal excitation wavelength (λex) for that solvent.[3]

  • Find Peak Emission (λem):

    • Set the excitation monochromator to the peak λex you just determined.

    • Scan the emission wavelengths from (λex + 20 nm) to ~600 nm.

    • The wavelength with the highest intensity is your optimal emission wavelength (λem).[3]

Step 3: Environmental Optimization
  • Solvent Optimization: Using the λex and λem determined in Step 2, prepare a 1 µM sample of 2-AP in each of the selected solvents. Measure the fluorescence intensity of each. The solvent that provides the highest intensity is the optimal choice for sensitivity.

  • pH Optimization: Using the optimal solvent, prepare a series of 1 µM 2-AP samples in your prepared buffers. Ensure the final concentration of the organic solvent from the stock solution is constant across all samples (e.g., <1%). Measure the fluorescence intensity at each pH. The pH that yields the maximum signal should be used for your assay. For phenanthrene, neutral pH has been shown to yield the highest intensity.[8][9]

Step 4: Establishing the Linear Dynamic Range
  • Prepare a Dilution Series: Using your optimized solvent and pH conditions, prepare a series of 2-AP standards (e.g., from 10 nM to 10 µM).

  • Measure Fluorescence: Measure the fluorescence intensity for each standard.

  • Plot and Assess Linearity: Plot intensity versus concentration. The range where the relationship is linear is your reliable quantitative window. A plateau or decrease in signal at high concentrations is a hallmark of the Inner Filter Effect (IFE).[10][11]

  • Verify Absorbance: For the highest concentration in your linear range, measure its absorbance at λex. To minimize IFE, this value should be less than 0.1 AU.[12][13]

Technical Support: Troubleshooting & FAQs

This section addresses common issues encountered during the fluorescence analysis of 2-AP.

Diagram: Troubleshooting Decision Tree

Troubleshooting cluster_low cluster_high cluster_nonlinear cluster_unstable start Problem with Fluorescence Signal q_low Is the signal LOW or NOISY? start->q_low q_high Is the signal SATURATED? start->q_high q_nonlinear Is Intensity vs. Conc. NON-LINEAR? start->q_nonlinear q_unstable Is the signal DECREASING over time? start->q_unstable a_low_align Check instrument alignment and lamp status. q_low->a_low_align a_low_slits Increase slit widths (trade-off with resolution). q_low->a_low_slits a_low_pmt Increase PMT voltage (trade-off with noise). q_low->a_low_pmt a_low_conc Increase 2-AP concentration (if within linear range). q_low->a_low_conc a_high_slits Decrease slit widths. q_high->a_high_slits a_high_pmt Decrease PMT voltage. q_high->a_high_pmt a_high_conc Decrease 2-AP concentration. q_high->a_high_conc a_ife Inner Filter Effect (IFE) is likely. Measure absorbance at λex. Is Abs > 0.1 AU? q_nonlinear->a_ife a_ife_yes Dilute sample until Abs < 0.1 AU. Use shorter pathlength cuvette. Apply correction factor. a_ife->a_ife_yes Yes a_bleach Photobleaching. Reduce excitation light intensity. Decrease sample exposure time. Use fresh sample for each read. q_unstable->a_bleach a_quench Quenching. De-gas solvent to remove O₂. Check for contaminants in sample. q_unstable->a_quench

Caption: A decision tree for troubleshooting common fluorescence spectroscopy issues.

Question & Answer Guide
Q1: My fluorescence intensity is not linear as I increase the concentration of 2-AP. What's happening?

This is a classic symptom of the Inner Filter Effect (IFE) .[10] IFE occurs when the sample itself absorbs a significant portion of the excitation or emission light, causing the detected signal to be lower than expected.

  • Primary IFE: At high concentrations, molecules at the front of the cuvette absorb so much excitation light that molecules in the center (where the emission is measured) are never excited.[12]

  • Secondary IFE: Light emitted by molecules in the center is re-absorbed by other 2-AP molecules before it can exit the cuvette and reach the detector.[10]

Troubleshooting Steps:

  • Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your most concentrated sample at the excitation wavelength (λex). As a rule of thumb, the absorbance should be kept below 0.1 AU to minimize IFE .[11][12]

  • Dilute Your Sample: The simplest solution is to work with more dilute samples that fall within the linear range of your concentration curve.[14]

  • Use a Shorter Pathlength: Switching from a standard 1 cm cuvette to a shorter pathlength (e.g., 0.5 cm or 0.2 cm) can help mitigate IFE at higher concentrations.[12]

Q2: The fluorescence signal is steadily decreasing as I measure it. Why?

This is likely due to photobleaching . Photobleaching is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[15] Molecules that can absorb light at wavelengths of 320 nm or higher are particularly at risk.[15]

Troubleshooting Steps:

  • Reduce Excitation Intensity: Lower the intensity of the excitation light by narrowing the excitation slit width or using neutral density filters if your instrument allows.

  • Minimize Exposure Time: Limit the time the sample is exposed to the light. Use the fastest scan speed that provides an adequate signal-to-noise ratio. Close the shutter between measurements.

  • Use Fresh Samples: For highly sensitive or lengthy experiments, use a fresh aliquot of the sample for each measurement.

Q3: What is the difference between the Inner Filter Effect and Fluorescence Quenching?

While both result in a decreased signal, their mechanisms are different.

  • Inner Filter Effect is an optical artifact caused by excessive absorption of light. It is concentration-dependent and does not change the intrinsic properties of the fluorophore.[10]

  • Fluorescence Quenching is a process where another molecule in the solution (a quencher) deactivates the excited state of the fluorophore, preventing it from emitting a photon.[16] This is a true molecular interaction. Common quenchers include dissolved oxygen, halide ions, and heavy atoms.

Troubleshooting for Quenching:

  • De-gas Solvents: If you suspect quenching by dissolved oxygen, sparging your solvent with nitrogen or argon gas before use can significantly improve the signal.

  • Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity, as trace impurities can act as quenchers.[17]

Q4: My emission spectrum looks distorted or has unexpected peaks.

There are several potential causes for distorted or unusual spectra.

  • Secondary Inner Filter Effect: As mentioned in Q1, re-absorption of emitted light can distort the shape of the emission spectrum, particularly on the shorter wavelength side where it might overlap with the absorption spectrum.[10]

  • Raman Scatter: Solvents produce a characteristic Raman scattering peak. This peak is not fixed; its position will shift as you change the excitation wavelength. To identify it, change your λex by 10 nm. If the suspicious peak also shifts by 10 nm, it is Raman scatter from your solvent.[18] Running a blank (solvent only) will confirm its location.

  • Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength (e.g., passing 600 nm light when set to 300 nm). If you are exciting in the UV (e.g., 300 nm) and see a sharp peak at twice that wavelength (600 nm), it is likely a second-order scatter peak. Modern instruments have built-in filters to remove this, but you should ensure they are enabled in the software.[18]

Summary of Key Optimization Parameters
ParameterFactor to OptimizeRationale & Key Considerations
Wavelengths Excitation (λex) & Emission (λem)Must be determined empirically for each solvent system to maximize signal intensity.
Solvent Polarity (Aprotic, Protic, Nonpolar)Solvent polarity can dramatically alter quantum yield and shift spectral peaks. This is often the most impactful variable.
pH Acidity/Basicity of MediumThe protonation state of the amino group on 2-AP directly influences its electronic structure and, therefore, its fluorescence.
Concentration Analyte Concentration RangeMust be low enough to avoid the Inner Filter Effect (Absorbance at λex < 0.1 AU) and establish a linear quantitative range.
Instrument Slit Widths, PMT Voltage, Scan SpeedBalance between signal intensity, spectral resolution, and minimizing photobleaching.

References

  • Fluorescence & Measurement. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra.
  • Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?
  • Fluorescence & Measurement. (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.
  • Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence.
  • Higham, J., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLOS ONE.
  • Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals.
  • Wikipedia. (n.d.). Quantum yield.
  • ResearchGate. (n.d.). Effect of pH on the fluorescence quenching and fluorescence intensity.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • ResearchGate. (n.d.). pH effect on fluorescence properties.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IOSR Journal. (2018). Fluorescence Quenching Studies on Some Substituted Amines by Phenolphthalein.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals.
  • Arvanitakis, G., et al. (2022). Relative Quantum Yield of 2-Aminopyridine. ResearchGate.
  • Chen, Y., et al. (2021). Resolving Cross-Sensitivity Effect in Fluorescence Quenching for Simultaneously Sensing Oxygen and Ammonia Concentrations by an Optical Dual Gas Sensor. PMC.

Sources

reducing background interference in 2-aminophenanthrene analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 2-aminophenanthrene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar polycyclic aromatic amines (PAAs). Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your analytical workflow, specifically focusing on the critical challenge of reducing background interference.

I. Understanding the Challenge: The Nature of this compound Analysis

This compound is a polycyclic aromatic amine that requires sensitive and selective analytical methods for its detection and quantification, particularly in complex matrices such as environmental, biological, or pharmaceutical samples. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, and Gas Chromatography (GC), typically with MS detection.[1][2]

The core challenge in these analyses is not merely detecting the analyte but distinguishing its signal from a sea of background noise and interfering compounds. These interferences can originate from the sample matrix, sample preparation steps, or the analytical instrumentation itself, leading to poor sensitivity, inaccurate quantification, and unreliable results.[3][4] This guide provides a systematic approach to identifying and mitigating these interferences.

II. Troubleshooting Guide: Isolating and Eliminating Background Interference

This section is structured to help you diagnose and resolve specific issues you may encounter during your analysis.

Q1: My baseline is excessively noisy in my HPLC-UV/Fluorescence analysis. What are the likely causes and how can I fix it?

A1: A noisy baseline is a common issue that can mask your analyte peak, especially at low concentrations. The causes can be chemical or instrumental.

Underlying Causes & Solutions:

  • Contaminated Mobile Phase: Solvents of insufficient purity can introduce a host of interfering compounds.[5][6] Likewise, aqueous buffers can support microbial growth, which contributes to baseline noise.[5][6]

    • Protocol: Always use HPLC or LC-MS grade solvents and freshly prepared, filtered (0.2 µm or 0.45 µm) aqueous buffers.[5][6] Degassing the mobile phase is also critical to prevent bubbles from causing noise in the detector cell.[7]

  • Detector Issues: A dirty flow cell or a failing lamp can be a primary source of noise.[7] Air bubbles trapped in the cell will also manifest as significant noise.[8]

    • Protocol: Flush the detector cell with a strong, miscible solvent like isopropanol. If noise persists, you may need to clean the cell more thoroughly according to the manufacturer's instructions. Check the lamp's energy output; if it's low, the lamp may need replacement.[6]

  • System Leaks or Pump Problems: Fluctuating pressure from a leak or faulty pump check valves will translate directly into a noisy baseline.[5]

    • Protocol: Systematically check all fittings for leaks. Observe the pressure reading; if it is fluctuating rhythmically, this often points to a pump issue, such as a worn seal or a problematic check valve.[5]

Q2: I'm using LC-MS and suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

A2: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major hurdle in LC-MS analysis.[3][4] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to reduced sensitivity and poor reproducibility.[3]

Confirmation & Mitigation Strategy:

  • Confirmation via Post-Column Infusion:

    • Protocol: Infuse a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the MS source. Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte). A dip in the constant analyte signal at the retention time where interfering compounds elute confirms ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: This is the most effective approach. The goal is to remove interfering matrix components before injection.

      • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[9][10][11] It allows for the selective retention of the analyte while matrix components are washed away, or vice versa.[9]

      • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[12] It can be effective but often uses larger volumes of organic solvents.[11]

      • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile can remove a significant portion of the matrix.[12][13]

    • Chromatographic Separation: Modify your HPLC method to chromatographically resolve this compound from the suppression-causing compounds.

      • Protocol: Experiment with different mobile phase gradients, solvent compositions, or even a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.[14]

    • Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is a gas-phase ionization technique and can be less susceptible to interferences from the liquid phase.[15]

Workflow Diagram: Systematic Sample Cleanup via Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution cluster_analysis Analysis PreTreat Adjust pH & Dilute Sample (e.g., with buffer) Condition 1. Condition (Activate sorbent with solvent e.g., Methanol, Water) PreTreat->Condition Load 2. Load Sample (Analyte binds to sorbent) Condition->Load Wash 3. Wash (Remove weakly bound interferences with a weak solvent) Load->Wash Elute 4. Elute (Collect analyte with a strong solvent) Wash->Elute Drydown Evaporate Eluent (Under Nitrogen Stream) Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into LC-MS/GC-MS Reconstitute->Inject caption Figure 1. A typical SPE workflow for sample cleanup.

Caption: Figure 1. A typical SPE workflow for sample cleanup.

Q3: I am using GC-MS and my this compound peak is tailing or not detected at all. What's wrong?

A3: This often points to issues with analyte activity or volatility. The primary amine group on this compound is polar and can interact with active sites in the GC system, leading to poor peak shape (tailing) or even complete loss of the analyte.[16][17] It may also not be volatile enough for efficient GC analysis without modification.

Underlying Causes & Solutions:

  • Analyte Adsorption: Active sites (e.g., free silanol groups) in the GC inlet liner or on the column can irreversibly adsorb the amine.

    • Protocol: Use a deactivated inlet liner specifically designed for active compounds. Ensure your column is in good condition; if it's old, active sites may have become exposed.

  • Insufficient Volatility/Thermal Instability: The compound may not vaporize efficiently or could degrade at high temperatures in the inlet.

    • Protocol: Derivatization. This is the most robust solution. Derivatization is a chemical reaction that converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[16][18]

      • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[17][19] This reduces polarity and improves volatility.[19]

      • Acylation: Reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCl) form stable amide derivatives that are excellent for GC analysis and can enhance detector sensitivity.[17][20]

Experimental Protocol: Silylation of this compound for GC-MS Analysis
  • Preparation: In a 2 mL autosampler vial, add your dried sample extract.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

III. Frequently Asked Questions (FAQs)

  • Q: What is the best sample preparation technique for this compound in soil samples?

    • A: For solid matrices like soil, an initial solvent extraction (e.g., using a Soxhlet apparatus or microwave-assisted extraction with a solvent like dichloromethane) is necessary, followed by a cleanup step.[2] Solid-Phase Extraction (SPE) is highly recommended for the cleanup of the initial extract to remove complex matrix components like humic acids before instrumental analysis.[10][21]

  • Q: Can I use "dilute and shoot" for analyzing this compound in urine?

    • A: While "dilute and shoot" is a simple method, it is generally not recommended for trace analysis of this compound in a complex biological matrix like urine due to the high likelihood of significant matrix effects (ion suppression) in LC-MS.[13][22] A cleanup step, such as SPE or LLE, is crucial for reliable quantification.[23]

  • Q: My peak heights are inconsistent between injections. What should I check first?

    • A: Inconsistent peak heights often point to an injector problem. Check for an incompletely filled sample loop in an HPLC autosampler or a leak in the injection syringe.[5] Also, ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase; injecting in a much stronger solvent can cause peak distortion.[5]

  • Q: How do I choose the right SPE sorbent for this compound?

    • A: Since this compound is a moderately non-polar compound with a basic amine group, you have a couple of options. A reversed-phase sorbent (e.g., C18) can retain it from an aqueous sample. Alternatively, a cation-exchange sorbent can be used to specifically target the protonated amine group under acidic conditions, often providing a more selective cleanup.[10]

Data Summary: Comparison of Cleanup Techniques
Cleanup TechniqueRelative CostTime InvestmentEffectiveness for Complex MatricesTypical Analyte Recovery
Dilute and Shoot Very LowVery LowPoor (High Matrix Effects)N/A (Prone to Suppression)
Protein Precipitation LowLowModerate (Removes Proteins)70-90%
Liquid-Liquid Extraction (LLE) Low-ModerateModerateGood80-95%
Solid-Phase Extraction (SPE) ModerateModerate-HighExcellent (Highly Selective)>90%

IV. Logical Framework for Troubleshooting

The following diagram illustrates a systematic approach to diagnosing and resolving background interference and other common analytical problems.

Troubleshooting_Logic Start Problem Observed: High Background / Poor S/N CheckSystem Is the baseline noisy without injection? Start->CheckSystem CheckPrep Is the issue peak-specific (e.g., suppression, tailing)? Start->CheckPrep SystemIssue Instrument/Method Issue CheckSystem->SystemIssue Yes PrepIssue Sample/Matrix Issue CheckPrep->PrepIssue Yes CheckMobilePhase Check Mobile Phase: - Purity of Solvents - Freshly Prepared Buffers - Degassing SystemIssue->CheckMobilePhase CheckHardware Check Hardware: - Leaks - Pump Pressure - Detector Lamp/Cell SystemIssue->CheckHardware SystemResolved System Optimized CheckMobilePhase->SystemResolved CheckHardware->SystemResolved ImproveCleanup Improve Sample Cleanup: - Implement/Optimize SPE - Try LLE PrepIssue->ImproveCleanup ModifyChroma Modify Chromatography: - Adjust Gradient - Change Column PrepIssue->ModifyChroma ConsiderDeriv GC-Specific: Consider Derivatization PrepIssue->ConsiderDeriv PrepResolved Analysis Improved ImproveCleanup->PrepResolved ModifyChroma->PrepResolved ConsiderDeriv->PrepResolved caption_ts Figure 2. Decision tree for troubleshooting interference.

Caption: Figure 2. Decision tree for troubleshooting interference.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods.
  • Pan, L., & Bartlett, M. G. (2009). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. In Methods in molecular biology (Clifton, N.J.) (Vol. 544, pp. 299–311). [Link]
  • Boess, F., & Kamber, M. (2000). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry, 283(2), 186–191. [Link]
  • Ciucanu, I. (2006). Derivatization Methods in GC and GC/MS.
  • Stauffer, E. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
  • Liu, R. H., & Lin, W. F. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 229-242. [Link]
  • Sahu, P. K., et al. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharmaceutical Sciences and Research, 11(8), 3634-3644. [Link]
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(9), 3573–3582. [Link]
  • Vallat, A. (2007). TROUBLESHOOTING GUIDE – HPLC.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods.
  • Hela, D. G. (2005). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 24(4), 380-391. [Link]
  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation.
  • U.S. Environmental Protection Agency. (1993). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges.
  • DeRoco, J. A., et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2066. [Link]
  • Li, W., et al. (2019). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Analytical & Pharmaceutical Research, 8(4). [Link]
  • El-Aneed, A., et al. (2009). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Trends in Analytical Chemistry, 28(7), 815-829. [Link]
  • Lammel, G., et al. (2011). Determination of oxygenated polycyclic aromatic hydrocarbons by liquid chromatography-tandem mass spectrometry in aerosols samples. Analytical and Bioanalytical Chemistry, 401(10), 3117-3126. [Link]
  • D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food.
  • Eurofins. (2025). Analytical Method Summaries.
  • Chen, B.-H., & Lin, Y.-L. (2018). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Molecules, 23(10), 2549. [Link]
  • Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175-181. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Aminophenanthrene Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound solutions. As a polycyclic aromatic amine, this compound is susceptible to various degradation pathways that can compromise experimental results. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Understanding the Instability of this compound

This compound, like other aromatic amines, is prone to degradation through several mechanisms. The primary pathways of instability include oxidation, photodegradation, and pH-dependent reactions. The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] The extended aromatic system of the phenanthrene backbone also makes the molecule susceptible to photodegradation. Furthermore, the pH of the solution can significantly influence the stability of this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my stock solution?

A1: The most common visual indicator of degradation is a change in the solution's color, often a darkening or yellowing.[3] You may also observe the formation of a precipitate, even in solvents where it was previously fully dissolved. For quantitative analysis, you might see inconsistent results in chromatography (e.g., shifting retention times, new peaks, or decreased peak area for the parent compound) or a decrease in fluorescence intensity in relevant assays.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its low aqueous solubility, stock solutions of this compound should be prepared in organic solvents.[1][4] Common choices include ethanol, acetone, or acetonitrile.[1][5] The choice of solvent may depend on the specific requirements of your downstream application. Always use high-purity, pesticide-grade or HPLC-grade solvents to avoid introducing contaminants that could accelerate degradation.[6]

Q3: How should I store my this compound stock solutions to maximize stability?

A3: To minimize degradation, store stock solutions at low temperatures, typically between 2-8°C, and protect them from light by using amber vials or by wrapping the container in aluminum foil.[1] It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q4: For how long can I store my this compound stock solution?

A4: The long-term stability will depend on the solvent, concentration, and storage conditions. As a best practice, it is recommended to prepare fresh aqueous working solutions before each experiment.[1] For organic stock solutions stored under ideal conditions (refrigerated, protected from light, and under an inert atmosphere), it is advisable to prepare fresh stocks every few months and to periodically check for signs of degradation.

Q5: Can I use buffers to stabilize my aqueous working solutions of this compound?

A5: While buffers are essential for controlling pH, some buffer components can interact with this compound or catalyze its degradation. Acidic conditions, in particular, can lead to instability for some primary aromatic amines.[1][2] It is crucial to select a buffer system that is compatible with your assay and to evaluate the stability of this compound in that specific buffer over the time course of your experiment. Studies on other aromatic amines have shown that a slightly acidic to neutral pH can be optimal, but this should be empirically determined for this compound in your specific application.[7][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the instability of this compound solutions.

Issue 1: Rapid Discoloration of the Solution
  • Symptom: Your freshly prepared this compound solution quickly turns yellow or brown.

  • Possible Causes & Solutions:

    • Oxidation: The solution is likely oxidizing due to exposure to air.

      • Solution: Prepare solutions using solvents that have been de-gassed. After preparation, purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing.

    • Photodegradation: Exposure to ambient or UV light is causing the compound to break down.

      • Solution: Work in a dimly lit area or use light-blocking glassware (amber vials) during preparation and storage. Protect the solution from light at all times.[1]

    • Contaminated Solvent: Impurities in the solvent could be catalyzing the degradation.

      • Solution: Use fresh, high-purity, HPLC-grade or equivalent solvents.

Issue 2: Precipitation in the Solution
  • Symptom: A solid precipitate forms in your this compound solution.

  • Possible Causes & Solutions:

    • Low Solubility: The concentration of this compound may be too high for the chosen solvent, especially if preparing aqueous dilutions from an organic stock. This compound has very low water solubility.[4]

      • Solution: Prepare a more dilute solution. When making aqueous working solutions, add the organic stock solution to the aqueous buffer slowly while vortexing to aid dissolution and prevent immediate precipitation.[9]

    • Temperature Effects: The solubility of this compound may decrease at lower temperatures.

      • Solution: If you are storing the solution at a low temperature, allow it to come to room temperature and check for re-dissolution of the precipitate before use. Gentle warming and sonication may be necessary.

    • Degradation Products: The precipitate could be insoluble degradation products.

      • Solution: If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution should be discarded and a fresh one prepared.

Issue 3: Inconsistent Analytical Results
  • Symptom: You observe poor reproducibility in your analytical measurements (e.g., HPLC peak areas, fluorescence intensity).

  • Possible Causes & Solutions:

    • Ongoing Degradation: The concentration of the active compound is changing over time.

      • Solution: Prepare fresh working solutions immediately before each experiment.[1] If this is not feasible, perform a time-course experiment to determine the window of stability for your working solution under your experimental conditions.

    • Adsorption to Surfaces: this compound, being a hydrophobic molecule, may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

      • Solution: Use low-adsorption vials and pipette tips. Consider including a small percentage of an organic solvent like acetonitrile or methanol in your aqueous working solutions to reduce adsorption.

    • Incomplete Dissolution: The compound may not be fully dissolved, leading to heterogeneous sampling.

      • Solution: Ensure complete dissolution of the solid material when preparing the stock solution. Use of a vortex mixer or sonicator can be helpful. Visually inspect the solution for any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., acetonitrile, ethanol, or acetone)

    • Volumetric flask (amber glass)

    • Analytical balance

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of this compound solid using an analytical balance.

    • Transfer the solid to an amber volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid. Gentle warming or sonication can be used to aid dissolution.

    • Once dissolved, add the solvent to the final volume.

    • Purge the headspace of the flask with an inert gas for 1-2 minutes.

    • Seal the flask tightly with a cap.

    • Store the solution at 2-8°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV
  • Objective: To determine the stability of a this compound solution under specific conditions (e.g., solvent, temperature, light exposure).

  • Procedure:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Divide the solution into several aliquots in separate vials.

    • Expose each aliquot to a different condition to be tested (e.g., room temperature vs. 4°C, light vs. dark).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.

    • Analyze each sample by a validated stability-indicating HPLC method with UV detection. The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradation products.

    • Monitor the peak area of the this compound peak over time. A significant decrease in peak area indicates degradation. The appearance of new peaks can help identify degradation products.

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

The degradation of this compound can be initiated by oxidation or photodegradation, leading to a variety of products. While specific degradation products for this compound are not extensively documented in the provided search results, the degradation of the parent phenanthrene molecule often involves the formation of diols and diones, followed by ring cleavage.[10][11][12][13] The presence of the amino group can also lead to the formation of colored polymeric products through oxidative coupling.

G cluster_0 Initiation cluster_1 Degradation Products This compound This compound Oxidized_Intermediates Oxidized_Intermediates This compound->Oxidized_Intermediates Oxidation Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Photodegradation Light Light Light->this compound Accelerants Oxygen Oxygen Oxygen->this compound Accelerants Heat Heat Heat->this compound Accelerants Extreme_pH Extreme_pH Extreme_pH->this compound Accelerants Polymeric_Products Polymeric_Products Oxidized_Intermediates->Polymeric_Products Ring_Cleavage_Products Ring_Cleavage_Products Photodegradation_Products->Ring_Cleavage_Products

Caption: Factors leading to the degradation of this compound.

Troubleshooting Workflow

When encountering issues with this compound solution stability, a systematic troubleshooting approach is essential.

G cluster_0 Problem Identification cluster_1 Investigation & Action cluster_2 Resolution Start Instability Observed (e.g., color change, precipitate, inconsistent results) Check_Storage Correct Storage? (2-8°C, dark, inert atm.) Start->Check_Storage Check_Solvent Solvent Quality? (High-purity, fresh) Check_Storage->Check_Solvent Yes Correct_Storage Implement Correct Storage Conditions Check_Storage->Correct_Storage No Check_Concentration Appropriate Concentration? Check_Solvent->Check_Concentration Yes Use_New_Solvent Use Fresh, High-Purity Solvent Check_Solvent->Use_New_Solvent No Check_pH Aqueous Solution pH? Check_Concentration->Check_pH Yes Adjust_Concentration Lower Concentration or Use Co-solvent Check_Concentration->Adjust_Concentration No Optimize_pH Evaluate Stability at Different pH Check_pH->Optimize_pH Yes (Aqueous Working) Prepare_Fresh Prepare Fresh Solution Under Optimal Conditions Check_pH->Prepare_Fresh N/A (Organic Stock) Correct_Storage->Prepare_Fresh Use_New_Solvent->Prepare_Fresh Adjust_Concentration->Prepare_Fresh Optimize_pH->Prepare_Fresh End Stable Solution Achieved Prepare_Fresh->End

Caption: A systematic workflow for troubleshooting this compound solution instability.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.[1]
Light Exposure Store in the dark (amber vials)Prevents photodegradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Reduces oxidative degradation.
Solvent for Stock Acetonitrile, Ethanol, AcetoneGood solubility for the hydrophobic compound.[1][5]
Aqueous Solution Prep Prepare fresh before useMinimizes degradation in aqueous media.[1]
pH of Aqueous Solutions Empirically determine optimal pHStability of aromatic amines is pH-dependent.[1][2]

References

  • Benchchem. Technical Support Center: Stability of 9-Aminophenanthrene Derivatives in Solution.
  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • US Patent US2927136A, Stabilization of aromatic amines.
  • Benchchem. Essential Safety and Operational Guide for Handling 9-Aminophenanthrene.
  • US Patent US3154583A, Stabilization of aromatic amines.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2020). Food Chemistry, 321, 126715.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research, 61(42), 15485–15501.
  • Heitkamp, M. A., Freeman, J. P., Miller, D. W., & Cerniglia, C. E. (1988). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 54(10), 2556–2565.
  • Chen, S. H., & Aitken, M. D. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • Chen, S. H., & Aitken, M. D. (2012). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • Chen, S. H., & Aitken, M. D. (2010). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Applied and Environmental Microbiology, 76(18), 6078–6085.
  • Solubility of Things. 9-Aminophenanthrene.
  • U.S. Food and Drug Administration. (2017).
  • Cheméo. This compound Chemical Properties.
  • Gamry Instruments. Troubleshooting Walkthrough.
  • Cheméo. This compound Physical Properties.
  • The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
  • PubChem. This compound-9,10-dione.
  • NIST. This compound. In NIST Chemistry WebBook.
  • Photocatalytic degradation of phenanthrene under various synthesized... (2020). Environmental Science and Pollution Research, 27(1), 1025-1036.
  • Influence of pH and light on the stability of some antioxidants. (1995). International Journal of Cosmetic Science, 17(4), 159-171.
  • Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1. (2007). Applied and Environmental Microbiology, 73(1), 179-187.
  • Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry, 48(6), 2101-2106.
  • NIST. This compound. In NIST Chemistry WebBook.
  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). Journal of Agricultural and Food Chemistry, 48(6), 2101-2106.
  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017). ACS Omega, 2(2), 636-643.
  • Oxidation potential of different aliphatic and aromatic amines. (2019). Current Organic Chemistry, 23(1), 1-20.
  • National Institute of Standards and Technology. (2018).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). Journal of Pharmaceutical Sciences and Research, 15(8), 2893-2897.
  • Photocatalytic degradation of 2-, 4-amino and chloro phenols using H2O2 sensitized Cu2O and visible light. (2017). Journal of the Indian Chemical Society, 94(11), 1239-1244.
  • Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. (2002). Analytical Chemistry, 74(18), 4699-4705.
  • Analytical Method Development for the Determination of Polycyclic Aromatic Hydrocarbons in Biological Samples. (2013).
  • Electrochemical characteristics of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde: pH effects and differences in oxidation potentials. (1989).
  • Centers for Disease Control and Prevention. (2003). NIOSH Manual of Analytical Methods (NMAM), 4th ed. Method 5515.
  • Photocatalytic degradation of phenanthrene in the presence of akaganeite nano-rods and the identification of degradation products. (2016). RSC Advances, 6(59), 54336-54344.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
  • Photocatalytic degradation of phenanthrene in presence of akaganeite nano-rods and identification of degradation products. (2016). RSC Advances, 6(59), 54336-54344.
  • PubChem. 2-Phenanthrenamine.

Sources

Technical Support Center: Purification of Crude 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-aminophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity this compound. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions during your purification process.

I. Understanding Your Crude Material: Common Impurities

The first step in any successful purification is to understand the potential impurities in your crude sample. The nature of these impurities will dictate the most effective purification strategy. The synthesis of this compound, commonly achieved through the reduction of 2-nitrophenanthrene, can introduce several types of impurities:

  • Unreacted Starting Material: Residual 2-nitrophenanthrene is a common impurity.

  • Isomeric Aminophenanthrenes: Depending on the synthetic route, other isomers of aminophenanthrene may be formed as byproducts.

  • Byproducts of Reduction: Incomplete or over-reduction can lead to various intermediates or undesired products.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis will also be present in the crude mixture.

  • Degradation Products: Polycyclic aromatic amines can be sensitive to light and air, potentially leading to colored degradation products.[1]

II. Purification Strategy Selection

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The three primary methods discussed in this guide are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: A powerful technique for separating basic compounds like this compound from neutral and acidic impurities.

  • Column Chromatography: Ideal for separating complex mixtures and achieving very high purity.

Below is a decision-making workflow to help you select the most appropriate purification strategy.

Purification_Strategy Start Crude this compound Is_Solid Is the crude material a solid? Start->Is_Solid High_Purity Is the crude product >90% pure by TLC/NMR? Is_Solid->High_Purity Yes Acid_Base Acid-Base Extraction Is_Solid->Acid_Base No (Oily) Recrystallization Recrystallization High_Purity->Recrystallization Yes High_Purity->Acid_Base No Complex_Mixture Is it a complex mixture with close-running spots on TLC? Acid_Base->Complex_Mixture Chromatography Column Chromatography Complex_Mixture->Recrystallization No, then Recrystallize Complex_Mixture->Chromatography Yes

Caption: Decision workflow for selecting a purification method.

III. Recrystallization: Troubleshooting and FAQ

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2]

Frequently Asked Questions (FAQs):

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[3] Based on its structure (a large, relatively non-polar aromatic system with a polar amine group), good starting points are polar protic solvents like ethanol or a mixed solvent system such as ethanol/water.[4][5] Small-scale solubility tests are crucial to determine the optimal solvent or solvent pair.[3]

  • Q2: My compound "oils out" instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solute comes out of solution above its melting point.[3] This can be due to the boiling point of the solvent being higher than the melting point of the compound or the solution cooling too quickly. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point can also be effective.[3]

  • Q3: No crystals are forming even after the solution has cooled. What's wrong?

    • A3: This is often due to using too much solvent or the solution being supersaturated.[3] Try boiling off some of the solvent to increase the concentration. If that doesn't work, you can induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[3]

  • Q4: The recovered crystals are still colored. How can I remove the color?

    • A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.

Detailed Protocol: Two-Solvent Recrystallization of this compound using Ethanol/Water

This protocol is effective when the compound is too soluble in a primary solvent (like ethanol) even at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the "cloud point").[3] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IV. Acid-Base Extraction: Troubleshooting and FAQ

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] Since this compound is a basic amine, it can be protonated to form a water-soluble salt, allowing for its separation from neutral and acidic impurities.[7]

Frequently Asked Questions (FAQs):

  • Q1: How do I choose the right acid for the extraction?

    • A1: A dilute solution of a strong acid like hydrochloric acid (e.g., 1-2 M HCl) is typically used to protonate the amine and extract it into the aqueous phase.[8]

  • Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?

    • A2: Emulsions are common and can be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gently swirling the separatory funnel can also help.

  • Q3: How do I recover my this compound from the aqueous layer?

    • A3: After separating the acidic aqueous layer, it needs to be basified to deprotonate the ammonium salt and regenerate the neutral, water-insoluble amine.[8] A strong base like sodium hydroxide (NaOH) is typically used until the solution is basic (check with pH paper). The precipitated this compound can then be collected by filtration or extracted back into an organic solvent.[8]

Detailed Protocol: Acid-Base Extraction of Crude this compound

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using diethyl ether). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the amine.

  • Neutralization: Combine the acidic aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the solution is strongly basic. The this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Aqueous Phase Processing Crude Crude this compound (in Organic Solvent) Add_Acid Add Dilute HCl Crude->Add_Acid Shake_Vent Shake & Vent Add_Acid->Shake_Vent Separate Separate Layers Shake_Vent->Separate Aqueous_Layer Aqueous Layer (Protonated Amine) Separate->Aqueous_Layer Aqueous Organic_Layer Organic Layer (Neutral & Acidic Impurities) Separate->Organic_Layer Organic Add_Base Add NaOH Aqueous_Layer->Add_Base Precipitate Precipitation of Pure this compound Add_Base->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Workflow for acid-base extraction of this compound.

V. Column Chromatography: Troubleshooting and FAQ

Column chromatography is a versatile technique for purifying compounds from complex mixtures.[9] For basic compounds like this compound, special considerations are needed to avoid issues like peak tailing.

Frequently Asked Questions (FAQs):

  • Q1: My this compound is streaking badly on the silica gel column. Why is this happening and how can I fix it?

    • A1: This is a classic problem when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your eluent.[10] This will "cap" the acidic sites on the silica and improve the chromatography.

  • Q2: What is a good starting solvent system (eluent) for the column?

    • A2: The choice of eluent depends on the polarity of the impurities. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the this compound.[11]

  • Q3: I'm not getting good separation between my product and an impurity. What can I do?

    • A3: If the separation is poor, you can try a less polar solvent system (this will move all compounds down the column more slowly, potentially improving resolution). If the compounds are still not separating, you may need to switch to a different solvent system with different selectivity, for example, using dichloromethane/methanol instead of hexanes/ethyl acetate.[10]

Detailed Protocol: Flash Column Chromatography of Crude this compound

  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a column with silica gel (230-400 mesh for flash chromatography) using the chosen eluent.[12]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. If the crude material is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, not suitable for complex mixtures or oils.
Acid-Base Extraction >95%80-95%Excellent for separating amines from neutral/acidic impurities, scalable.Does not separate from other basic impurities, requires handling of acids and bases.
Column Chromatography >99%50-85%High resolution for complex mixtures, can achieve very high purity.More time-consuming, requires larger volumes of solvent, can be more expensive.

VI. Safety Precautions

This compound and the solvents used in its purification should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

VII. References

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 7, 2026, from

  • Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol.

  • Acid-Base Extraction.1. (n.d.). Retrieved January 7, 2026, from

  • Recrystallization. (n.d.). Retrieved January 7, 2026, from [Link]

  • Heitkamp, M. A., Franklin, W., & Cerniglia, C. E. (1990). Formation of Developmentally Toxic Phenanthrene Metabolite Mixtures by Mycobacterium sp. ELW1. Applied and Environmental Microbiology, 56(8), 2554-2559.

  • Wikipedia. (2023). Phenanthrene. Retrieved from [Link]

  • Moody, J. D., Freeman, J. P., Doerge, D. R., & Cerniglia, C. E. (2001). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476-1483.

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 7, 2026, from

  • XULA Digital Commons. (2022). Recrystallization.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • Acid base extraction flow chart. (n.d.). Retrieved January 7, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography.

  • Solubility of Things. (n.d.). 9-Aminophenanthrene.

  • Liquid/liquid Extraction. (n.d.). Retrieved January 7, 2026, from

  • Cheméo. (2025). This compound.

  • YouTube. (2020). Acid-Base Extraction Tutorial.

  • Acree, W. E., Jr. (2025). Solubility of Phenanthrene in Binary Mixtures of C1−C4 Alcohols + 2-Propanol and Ethanol + Methanol at 298.2 K. Journal of Chemical & Engineering Data.

  • IUPAC. (1995). Solubility Data Series.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • U.S. Patent No. 6,933,409 B1. (2005). Amination of aromatic hydrocarbons and heterocyclic analogs thereof.

  • Química Organica.org. (2011). Phenanthrene synthesis.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

  • Al-Asadi, A. W., & Al-Najar, A. A. (2021). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Water, 13(16), 2267.

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

  • Wolska, L., & Mechlińska, A. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3065–3073.

  • Lorenzo, J. M., et al. (2018). Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. Food and Chemical Toxicology, 118, 647-654.

  • FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar.

  • Varjani, S. J., & Upasani, V. N. (2017). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 8, 1-19.

  • Scribner, J. D., & Miller, J. A. (1965). Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine. Journal of the Chemical Society, 5377.

Sources

Technical Support Center: Method Development for Separating 2-Aminophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of 2-aminophenanthrene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work. This compound and its isomers are polycyclic aromatic amines used in research to study metabolic activation and DNA adduct formation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Poor Resolution or Co-elution of Isomers

Q: My this compound isomers are not separating and are showing as a single peak or closely eluting peaks. How can I improve the resolution?

A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • HPLC: Adjusting the mobile phase composition is a critical first step. For reversed-phase HPLC, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can significantly alter selectivity due to different interactions with the stationary phase. For ionizable compounds like aminophenanthrenes, controlling the pH of the mobile phase with a suitable buffer is crucial and should be maintained at least 2 pH units away from the analyte's pKa for consistent results.

    • SFC: In SFC, the composition of the co-solvent (modifier) plays a significant role in selectivity. Experiment with different alcohols (e.g., methanol, ethanol, isopropanol) as co-solvents and adjust their percentage in the mobile phase. The addition of additives like acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine) can dramatically impact peak shape and selectivity for amine-containing compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For aromatic isomers, consider columns that offer alternative selectivities to standard C18 phases. Phenyl-hexyl columns, for instance, can provide enhanced π-π interactions, which are beneficial for separating aromatic compounds. Pentafluorophenyl (PFP) phases are also effective for positional isomers, especially those with polar functional groups. For potentially chiral aminophenanthrene derivatives, a chiral stationary phase (CSP) is required.

  • Adjust Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. In HPLC and SFC, increasing the temperature generally leads to sharper peaks and shorter retention times. However, its effect on selectivity can be unpredictable and should be investigated empirically.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Peak Tailing

Q: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of the aminophenanthrene and minimize interactions with silanols. For basic compounds, a higher pH is generally preferred.

  • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Column Choice: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Peak Splitting or Shouldering

Q: My peaks are split or have shoulders. What is causing this?

A: Peak splitting can arise from several issues related to the column, the sample solvent, or the injection process.

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to travel through different flow paths, resulting in a split peak. If all peaks in the chromatogram are split, this is a likely cause. Try back-flushing the column or, if that fails, replace the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and splitting, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of an Unresolved Impurity: The split peak might actually be two different, very closely eluting compounds. To test this, try changing the mobile phase composition or the stationary phase to see if the two peaks can be fully resolved.

Method Development Workflow

MethodDevelopmentWorkflow start Start: Poor Isomer Separation q1 Optimize Mobile Phase (Gradient, pH, Solvent) start->q1 s1 Change Stationary Phase (e.g., Phenyl-Hexyl, PFP, Chiral) q1->s1 No q2 Resolution Improved? q1->q2 Yes s1->q2 s2 Adjust Temperature and Flow Rate q2->s2 No end_success Method Optimized q2->end_success Yes q3 Resolution Improved? s2->q3 s3 Consider Alternative Technique (GC or SFC) q3->s3 No q3->end_success Yes end_consult Consult Further Technical Support s3->end_consult

Caption: A logical workflow for troubleshooting poor separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point is a reversed-phase method using a C18 or a Phenyl-Hexyl column. Begin with a mobile phase of acetonitrile and water (or a suitable buffer) and run a gradient elution to determine the approximate retention time of the isomers. From there, you can switch to an isocratic method and fine-tune the mobile phase composition to optimize the separation.

Q2: Can I use Gas Chromatography (GC) to separate this compound isomers?

A2: Yes, GC is a viable technique for separating isomers of aromatic amines. Due to the relatively low volatility of aminophenanthrenes, a high-temperature capillary column would be necessary. Derivatization of the amino group may be required to improve volatility and peak shape. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of isomers.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?

A3: SFC is particularly advantageous for chiral separations and for the separation of positional isomers. It is often faster than HPLC and uses less organic solvent, making it a "greener" technique. If you are dealing with chiral derivatives of this compound or if you are struggling to achieve separation with HPLC, SFC is an excellent alternative to explore.

Q4: How do I choose the right detector for my analysis?

A4: For HPLC, a UV detector is the most common choice for aromatic compounds like aminophenanthrenes, as they exhibit strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even better as it provides spectral information that can help in peak identification and purity assessment. For GC and SFC, a mass spectrometer (MS) is a highly specific and sensitive

Technical Support Center: Quantitative Analysis of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-aminophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in various biological and environmental matrices. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

Matrix effects are the most significant challenge in the LC-MS/MS quantification of this compound, leading to inaccurate and irreproducible results.[1][2] This guide will focus on identifying, understanding, and mitigating these effects to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix.[1] The "matrix" refers to everything in the sample that is not this compound, such as proteins, salts, phospholipids from plasma, or humic substances from soil.[3] This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with this compound for ionization, reducing its signal intensity.[2][4]

  • Ion Enhancement: Less common, where matrix components facilitate the ionization of this compound, leading to an artificially high signal.[2][4]

Both effects compromise accuracy, precision, and sensitivity, and are a primary focus of regulatory bodies like the FDA during bioanalytical method validation.[5][6]

Q2: My calibration curve for this compound looks good in neat solvent, but my QC samples in plasma are failing. Is this a matrix effect?

A2: This is a classic sign of a matrix effect. A calibration curve prepared in a clean solvent does not account for how the complex components of a real sample (like plasma) will behave in the mass spectrometer's ion source.[7] The endogenous substances in plasma can suppress the ionization of your analyte, causing the measured concentration of your QC samples to be inaccurately low.[8] Regulatory guidelines mandate that calibration standards should be prepared in the same biological matrix as the samples to compensate for these effects.[9]

Q3: What is the best way to correct for matrix effects when quantifying this compound?

A3: The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ²H-labeled this compound.[1][10] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[11] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[10][11] Isotope dilution mass spectrometry is the preferred approach for robust PAH analysis.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your analysis.

Problem 1: Significant Ion Suppression Observed

Q: I've used the post-extraction spike method and confirmed I have over 50% ion suppression for this compound in my urine samples. What are my immediate options to resolve this?

A: Severe ion suppression requires a multi-faceted approach. The goal is to either remove the interfering components or to compensate for their effect. Here is a decision-making workflow:

start High Ion Suppression (>50%) in Urine Samples prep Optimize Sample Prep start->prep Remove Interferences chrom Modify Chromatography start->chrom Separate from Interferences quant Change Quant Strategy start->quant Compensate for Interferences dilute Dilute Sample prep->dilute Simplest approach lle Liquid-Liquid Extraction (LLE) prep->lle Good for removing salts spe Solid-Phase Extraction (SPE) prep->spe Most selective cleanup gradient Steeper Gradient chrom->gradient Elute analyte faster/slower column Different Column Chemistry (e.g., Phenyl-Hexyl) chrom->column Alter selectivity for PAHs sil_is Use Stable Isotope-Labeled IS (Gold Standard) quant->sil_is Most robust solution matrix_match Matrix-Matched Calibrants quant->matrix_match If SIL-IS unavailable std_add Standard Addition quant->std_add If blank matrix unavailable

Caption: Decision tree for mitigating matrix effects.

Detailed Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.

    • Dilute and Shoot: A simple first step is to dilute the urine sample (e.g., 1:10 with mobile phase). This reduces the concentration of matrix components but may compromise sensitivity if this compound levels are very low.[5]

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences like salts and urea, which are common in urine. By adjusting the pH of the aqueous phase, you can ensure this compound (a basic compound) is uncharged and partitions efficiently into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers the most selective cleanup. For this compound, a mixed-mode cation exchange SPE cartridge can be highly effective. The sorbent can retain the protonated amine under acidic conditions while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic organic solvent.

  • Modify Chromatographic Conditions: If sample preparation is insufficient, altering your LC method can chromatographically separate this compound from the interfering matrix components.[4]

    • Change Gradient: Develop a steeper or shallower gradient to shift the retention time of this compound away from the region of ion suppression.

    • Use a Different Column: A column with a different stationary phase, like a phenyl-hexyl column, can offer alternative selectivity for aromatic compounds like this compound, potentially resolving it from matrix interferences.

  • Implement a Robust Quantification Strategy:

    • Use a SIL-IS: This is the most reliable solution and is strongly recommended.[1]

    • Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank urine matrix from a pool of donors. This ensures that your standards and samples experience a similar degree of suppression.[13][14]

    • Standard Addition: If you cannot obtain a blank matrix, the standard addition method is a powerful alternative. This involves adding known amounts of analyte directly to aliquots of your sample.[12][15]

Problem 2: Poor Reproducibility Between Different Sample Lots

Q: My assay for this compound in human plasma works well for some donor samples but shows poor accuracy and precision for others. What could be the cause?

A: This variability strongly suggests that the matrix effect is inconsistent across different sources of plasma. This is a known issue, especially with samples that may be hemolyzed or lipemic.[5][9] The FDA guidance on bioanalytical method validation specifically requires the evaluation of matrix effects from at least six different individual sources to ensure method robustness.[16]

Solutions:

  • Assess Lot-to-Lot Variability: Quantitatively assess the matrix effect using the post-extraction spike method on at least six different lots of blank plasma. Calculate the matrix factor for each. If the coefficient of variation (%CV) of the matrix factor is greater than 15%, the method is not robust.

  • Improve Sample Cleanup: The variability is often caused by differing levels of phospholipids or lipids between donors.

    • Protein Precipitation (PPT): While fast, standard PPT with acetonitrile is often insufficient and can leave high levels of phospholipids in the extract.

    • Targeted Phospholipid Removal: Use specialized SPE cartridges or plates (e.g., HybridSPE) designed to specifically remove phospholipids, which are major contributors to matrix effects in plasma.[17]

  • Employ a SIL-IS: This is the most effective way to handle inter-subject variability in matrix effects. Because the analyte and the SIL-IS are affected proportionally in each unique sample, the ratio remains constant, ensuring accurate quantification regardless of the individual matrix composition.[9]

Data Presentation: Comparing Sample Preparation Techniques

The choice of sample preparation is critical. The following table provides illustrative data for the analysis of this compound in human plasma, comparing three common extraction techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD, n=6 lots)
Protein Precipitation (Acetonitrile)95 ± 5.245 ± 18.5 (Suppression)22.1
Liquid-Liquid Extraction (LLE)88 ± 4.178 ± 9.3 (Suppression)11.5
Solid-Phase Extraction (SPE)92 ± 3.597 ± 4.6 (Minimal Effect)4.8

Data are hypothetical but representative.

As shown, while protein precipitation gives high recovery, it is ineffective at removing matrix components, leading to significant and variable ion suppression. SPE provides the cleanest extract, minimizing the matrix effect and demonstrating the best reproducibility across different plasma lots.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

This protocol allows you to quantify the degree of ion suppression or enhancement.[2]

Objective: To determine the matrix factor (MF) for this compound in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into a clean solvent (e.g., mobile phase) at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Extract blank matrix (e.g., plasma, urine) using your established sample preparation method. Spike the extracted, clean supernatant/eluate with this compound standard to the same low and high QC concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike this compound standard into the blank matrix before extraction at the same low and high QC concentrations. Process these samples through your full preparation method. (This set is for determining recovery).

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

A Set A: Analyte in Neat Solvent Analyze1 Analyze A->Analyze1 B Set B: Analyte Spiked Post-Extraction Analyze2 Analyze B->Analyze2 C Set C: Analyte Spiked Pre-Extraction Extract2 Extract & Analyze C->Extract2 BlankMatrix1 Blank Matrix Extract1 Extract BlankMatrix1->Extract1 BlankMatrix2 Blank Matrix BlankMatrix2->C Extract1->B Calc_Rec Calculate Recovery Extract2->Calc_Rec Calc_ME Calculate Matrix Effect Analyze1->Calc_ME Analyze2->Calc_ME Analyze2->Calc_Rec

Caption: Workflow for assessing matrix effect and recovery.

Protocol 2: Method of Standard Addition

Use this method when a representative blank matrix is unavailable or when matrix effects are highly variable.[13]

Objective: To accurately quantify this compound in a sample by creating a calibration curve within the sample itself.

Procedure:

  • Sample Aliquoting: Divide your unknown sample into at least four equal aliquots (e.g., 100 µL each).

  • Spiking:

    • Aliquot 1: Add a small, equivalent volume of solvent (this is your "zero" point).

    • Aliquot 2: Add a known amount of this compound standard (e.g., to achieve an approximate final concentration of 0.5x the expected sample concentration).

    • Aliquot 3: Add a known amount of standard (e.g., 1.0x the expected concentration).

    • Aliquot 4: Add a known amount of standard (e.g., 2.0x the expected concentration).

  • Analysis: Process all aliquots identically through your sample preparation and LC-MS/MS analysis workflow.

  • Data Plotting and Extrapolation:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[4][13]

cluster_aliquots 1. Aliquoting & Spiking start Unknown Sample A1 Aliquot 1 + 0 (Solvent) start->A1 A2 Aliquot 2 + 0.5x Spike start->A2 A3 Aliquot 3 + 1.0x Spike start->A3 A4 Aliquot 4 + 2.0x Spike start->A4 process 2. Identical Sample Prep & LC-MS/MS Analysis A1->process A2->process A3->process A4->process plot 3. Plot Peak Area vs. Added Concentration process->plot extrapolate 4. Extrapolate to Y=0 plot->extrapolate result Result: |X-Intercept| = Original Conc. extrapolate->result

Caption: Workflow for the standard addition method.

By systematically applying these principles and protocols, you can develop robust, accurate, and reliable methods for the quantification of this compound, ensuring the highest level of scientific integrity in your results.

References

  • Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food: Can These Interferences Be Neglected for Isotope Dilution? (2025).
  • Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. (n.d.).
  • Analysis of alkyl and 2-6-ringed polycyclic aromatic hydrocarbons by isotope dilution gas chromatography/mass spectrometry - Quality assurance and determination in Spanish river sediments. (2025).
  • Workflow to perform quantification by standard addition procedure. (2017). EURL-Pesticides.eu. [Link]
  • Analysis of 27 polycyclic aromatic hydrocarbons by matrix solid-phase dispersion and isotope dilution gas chromatography-mass spectrometry in sewage sludge from the Spanish area of Madrid. (2007). PubMed. [Link]
  • PAH Analysis in Salmon with Enhanced M
  • Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (n.d.).
  • Standard Addition Method. (2022). Chemistry LibreTexts. [Link]
  • Determining Matrix Effects in Complex Food Samples. (2020).
  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.).
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]
  • What is matrix effect and how is it quantified? (2023). SCIEX. [Link]
  • FDA guideline - Bioanalytical Method Valid
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.).
  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. [Link]
  • Evaluation of matrix effects in LC–MS/MS. Calibration curves were... (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.).
  • Sample Preparation In Bioanalysis: A Review. (n.d.). ijstr.org. [Link]
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst (RSC Publishing). [Link]
  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastew
  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies. [Link]
  • An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in w
  • Matrix effects: Causes and solutions. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (n.d.). Taylor & Francis Online. [Link]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chromatographic analysis of 2-aminophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and frequently asked questions (FAQs) to address specific challenges encountered during the separation of this and related aromatic amines. Our focus is on delivering scientifically-grounded, field-proven insights to help you achieve optimal resolution and robust analytical results.

Introduction: The Challenge of this compound Analysis

This compound (C₁₄H₁₁N, MW: 193.24) is a polycyclic aromatic amine (PAA) of significant interest in toxicological studies and as a potential impurity in pharmaceutical manufacturing.[1] Its analysis is often complicated by its basic nature, which can lead to undesirable peak shapes, and its structural similarity to other phenanthrene isomers, creating co-elution challenges. This guide will provide a systematic approach to overcoming these common hurdles in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Part 1: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the chromatographic analysis of this compound in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: My this compound peak is exhibiting significant tailing. What is the cause and how can I improve the peak shape?

A1: Peak tailing with basic compounds like this compound is a classic problem in reversed-phase HPLC.[2] The primary cause is strong, secondary interactions between the protonated amine group of the analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in a non-Gaussian peak shape.

Here is a systematic approach to mitigate peak tailing:

  • Mobile Phase pH Optimization: The ionization state of both the this compound and the silica surface is pH-dependent.

    • Low pH (e.g., pH 2.5-3.5): At low pH, the amine is fully protonated (R-NH₃⁺), but more importantly, the silanol groups are protonated (Si-OH) and thus neutralized.[4] This minimizes the undesirable ion-exchange interactions. A 10-20 mM phosphate or formate buffer is often effective.[4]

    • High pH (e.g., pH > 8): At higher pH, the amine is in its neutral, free-base form (R-NH₂), which reduces interactions with any remaining ionized silanols. However, traditional silica columns are unstable above pH 8. For high pH work, a hybrid or polymer-based column is required.

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[2][4] The protonated TEA will preferentially interact with the ionized silanols, reducing their availability to interact with your analyte.

    • Increased Ionic Strength: Increasing the buffer concentration (e.g., to 50 mM) can also help to shield the silanol interactions and improve peak shape.

  • Column Selection:

    • End-Capped Columns: Modern, high-purity, "Type B" silica columns are extensively end-capped to minimize the number of accessible silanol groups. Using a column specifically marketed for good peak shape with basic compounds is highly recommended.

    • Alternative Stationary Phases: If peak tailing persists, consider a stationary phase with a different chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer alternative selectivities and often provide better peak shapes for aromatic amines.

Q2: I am struggling with poor resolution between this compound and its positional isomers. How can I improve their separation?

A2: Separating positional isomers is a common challenge due to their similar physicochemical properties. The key is to exploit subtle differences in their structure and polarity by manipulating the chromatographic selectivity.

  • Optimize the Stationary Phase:

    • Phenyl-Hexyl Columns: These columns are an excellent first choice for aromatic compounds. They provide π-π interactions between the phenyl rings of the stationary phase and the phenanthrene ring system of your analyte, in addition to hydrophobic interactions from the hexyl linker.[5][6][7][8] This can create unique selectivities for isomers that differ in the position of the amino group.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[4][9][10][11][12] They are particularly effective for separating positional isomers, halogenated compounds, and those with polar functional groups. The electron-rich fluorine atoms can create specific interactions that are not possible with standard C18 or Phenyl-Hexyl columns.

  • Modify the Mobile Phase:

    • Solvent Choice: Switching the organic modifier from acetonitrile to methanol (or vice versa) can significantly alter selectivity.[7] Methanol is a proton donor and can enhance interactions with the stationary phase, which can be particularly effective with Phenyl-Hexyl columns.[7]

    • Temperature: Adjusting the column temperature can influence selectivity. While higher temperatures often lead to sharper peaks and shorter retention times, the effect on selectivity is compound-specific and should be evaluated empirically.[2]

    • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2]

Q3: My peaks are broad and the resolution is still not optimal, even after optimizing the mobile phase. What else can I check?

A3: Broad peaks can be caused by a variety of factors beyond mobile phase composition.

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to peak broadening. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile), it can cause peak distortion.[13] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks. Try reducing the injection volume or sample concentration.

  • Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause split or broad peaks. Try back-flushing the column (if permissible by the manufacturer) or, if the problem persists, replace the column.

Gas Chromatography (GC)

Q1: I am observing peak tailing for this compound in my GC analysis. What are the likely causes?

A1: Peak tailing in GC for an active compound like this compound often points to issues within the inlet or the column itself.

  • Active Sites: The primary amino group can interact with active sites (e.g., silanols) in the GC liner or on the column, leading to tailing. Ensure you are using a fresh, deactivated liner. If the problem persists, trimming the first few centimeters of the column can remove accumulated non-volatile residues and active sites.

  • Column Choice: A low-polarity, high-temperature capillary column is generally suitable. However, for persistent tailing, consider a column specifically designed for the analysis of basic compounds.

  • Derivatization: To improve volatility and reduce interactions with active sites, consider derivatizing the amino group (e.g., acetylation or silylation).

Q2: My this compound seems to be giving a poor response or no peak at all.

A2: This could be due to several factors related to the volatility and stability of the compound.

  • Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.

  • Column Bleed: At the high temperatures required for elution, column bleed can obscure small peaks. Use a low-bleed column.

  • Adsorption: As mentioned above, active sites in the system can irreversibly adsorb the analyte. Regular maintenance, including liner replacement and column trimming, is crucial.

Part 2: Experimental Protocols & Data

Protocol 1: HPLC Method Development for Resolution of Aromatic Amine Isomers

This protocol provides a systematic approach to developing a reversed-phase HPLC method for separating this compound from its potential positional isomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:
  • Column A: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
  • Column B: Pentafluorophenyl (PFP) (e.g., 150 x 4.6 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 10-90% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Temperature: 30 °C
  • Detection: UV at 254 nm

2. Evaluation and Optimization:

  • Compare the chromatograms from both columns. The column that provides the best initial separation should be chosen for further optimization.
  • If co-elution is observed, switch the organic modifier to methanol (with 0.1% formic acid) and repeat the screening gradient.
  • Once the best solvent and column combination is identified, optimize the gradient slope to maximize the resolution of the critical pair.
  • If peak tailing is an issue, consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05%) to the mobile phase.
Protocol 2: Troubleshooting Peak Tailing in HPLC

This workflow is designed to diagnose and solve peak tailing for this compound.

1. System Check:

  • Inject a neutral, non-polar compound (e.g., toluene). If this peak also tails, the issue is likely with the system (e.g., extra-column volume, column void). If the neutral compound gives a symmetrical peak, the problem is related to secondary interactions of the basic analyte.

2. Mobile Phase pH Adjustment:

  • Prepare a mobile phase with a buffer at pH 2.5 (e.g., 20 mM potassium phosphate).
  • Equilibrate the column and inject the sample.
  • Compare the peak shape to the original chromatogram.

3. Addition of a Competing Base:

  • To your original or pH-adjusted mobile phase, add 0.1% triethylamine.
  • Equilibrate the column and inject the sample.
  • Observe the improvement in peak symmetry.
Illustrative Data: Comparison of Stationary Phases

The following table provides a hypothetical comparison of chromatographic parameters for two closely related aromatic amine isomers on different stationary phases, illustrating the impact of column chemistry on selectivity and resolution.

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Retention Time (Isomer 1) 8.2 min9.5 min11.2 min
Retention Time (Isomer 2) 8.4 min10.1 min12.5 min
Resolution (Rs) 1.12.54.1
Peak Tailing Factor (Tf) 1.81.31.2

Note: This data is illustrative and serves to demonstrate the principles of stationary phase selection. Actual results will vary based on the specific isomers and experimental conditions.

Part 3: Visualizations & Workflows

Troubleshooting Workflow for Poor Resolution in HPLC

This diagram outlines a logical decision-making process for addressing poor resolution of this compound and its isomers.

PoorResolution Start Start: Poor Resolution (Rs < 1.5) ChangeMobilePhase Optimize Mobile Phase (Gradient, Solvent, pH) Start->ChangeMobilePhase ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl or PFP) ChangeMobilePhase->ChangeStationaryPhase Resolution still poor OptimizeConditions Fine-tune Method (Temperature, Flow Rate) ChangeMobilePhase->OptimizeConditions Improvement seen ChangeStationaryPhase->OptimizeConditions Separation observed Success Resolution Achieved (Rs >= 1.5) OptimizeConditions->Success

Caption: A logical workflow for troubleshooting poor isomer separation.

Mechanism of Peak Tailing and Mitigation

This diagram illustrates the interaction leading to peak tailing and how mobile phase additives can mitigate this effect.

PeakTailing cluster_0 Without Additive cluster_1 With Competing Base (TEA) Analyte_p Protonated Amine (R-NH3+) Silanol_i Ionized Silanol (Si-O-) Analyte_p->Silanol_i Strong Ionic Interaction (Causes Tailing) TEA_p Protonated TEA (TEA-H+) Silanol_i2 Ionized Silanol (Si-O-) TEA_p->Silanol_i2 Masks Active Site Analyte_p2 Protonated Amine (R-NH3+)

Caption: Mitigation of peak tailing via silanol masking.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • uHPLCs. (2024). PFP Column You Must Know.
  • HALO. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Application Note.
  • PubMed Central. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Application Note.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Phenomenex. (2018). Reversed Phase Selectivity.
  • Chromatography Forum. (2009). Ugly peak shape of amine compound.
  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3366-65-2).
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.

Sources

Technical Support Center: Stabilization of 2-Aminophenanthrene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound in your experiments. As a polycyclic aromatic amine, this compound is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during its storage and handling.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring both a polycyclic aromatic system and a primary amine group, makes it prone to degradation through several pathways:

  • Oxidation: The electron-rich aromatic rings and the lone pair of electrons on the nitrogen atom are susceptible to attack by atmospheric oxygen. This can lead to the formation of colored impurities and alter the compound's reactivity.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. This can result in complex mixtures of byproducts.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation, leading to a shorter shelf life.

  • Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate certain degradation reactions.

Troubleshooting Guide

This section addresses common problems encountered during the storage and use of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions & Preventative Measures
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the solid compound in an amber glass vial to protect it from light. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. Store at low temperatures (-20°C is recommended for long-term storage).
Inconsistent Experimental Results Degradation of the this compound stock. This can manifest as lower than expected yields, unexpected side products, or variability in biological assays.Always use freshly prepared solutions when possible. If storing solutions, use degassed solvents and store in amber vials under an inert atmosphere at -20°C for short periods. Before use, visually inspect the solution for any color change or precipitate. It is advisable to re-analyze the purity of long-term stored material by HPLC before critical applications.
Poor Solubility of Stored Compound Formation of insoluble degradation products or polymers.If the compound does not fully dissolve in the intended solvent, it may have degraded. Attempt to dissolve a small amount in a strong solvent like DMSO to assess if the issue is solubility or degradation. If it remains insoluble, the material is likely compromised.
Appearance of Additional Peaks in Chromatographic Analysis (e.g., HPLC, GC) The presence of degradation products.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Common degradation products of aromatic amines can include oxidized species (e.g., nitro or azo compounds) or products of ring cleavage.[1] Compare the chromatogram to that of a freshly opened or newly purchased standard.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen). This combination of low temperature, protection from light, and exclusion of oxygen and moisture will significantly slow down degradation processes.

Q2: I need to store this compound in solution for a few weeks. What is the best practice?

A2: While storing in solution is not ideal for long-term stability, it is sometimes necessary. To minimize degradation, dissolve the compound in a high-purity, degassed solvent. Purge the headspace of the vial with an inert gas before sealing. Store the solution at -20°C and protect it from light. For sensitive applications, it is recommended to re-qualify the solution's purity before use if stored for an extended period.

Q3: Can I use antioxidants to stabilize this compound?

A3: The use of antioxidants can be a viable strategy, particularly for solutions. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective in scavenging free radicals that initiate oxidative degradation. However, the choice and concentration of the antioxidant must be carefully considered as it may interfere with downstream applications. A compatibility study is recommended to ensure the antioxidant does not react with this compound or other components in your system.

Q4: How can I tell if my this compound has degraded?

A4: The most obvious sign of degradation is a change in color of the solid material, typically from off-white or light yellow to a darker yellow or brown. In solution, a color change or the formation of a precipitate can indicate degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector are recommended. A decrease in the area of the main peak and the appearance of new impurity peaks are clear indicators of degradation.

Q5: What are the primary degradation pathways I should be aware of?

A5: The primary degradation pathways for this compound are oxidation and photodegradation . Oxidation can lead to the formation of nitro, nitroso, or azo compounds. The parent polycyclic aromatic hydrocarbon, phenanthrene, is known to degrade into products such as 2,2'-diphenic acid and 1-hydroxynaphthoic acid through oxidative ring cleavage. While the exact degradation products of this compound are not extensively documented in publicly available literature, it is reasonable to expect similar ring-opened products in addition to modifications of the amino group.

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage

Objective: To properly package and store solid this compound to ensure its stability over an extended period.

Materials:

  • This compound (solid)

  • Amber glass vial with a PTFE-lined cap

  • Spatula

  • Source of dry, high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • -20°C freezer

Procedure:

  • In a controlled environment with low humidity, weigh the desired amount of this compound and place it into the amber glass vial.

  • Insert the tubing from the inert gas source into the vial, with the tip just above the solid material.

  • Gently flush the vial with the inert gas for approximately 30-60 seconds to displace any air. The gas flow should be gentle to avoid blowing the powder out of the vial.

  • While maintaining a positive flow of inert gas, slowly withdraw the tubing and immediately seal the vial tightly with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a -20°C freezer for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To assess the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution.

  • Prepare your sample for analysis by dissolving it in the mobile phase or a compatible solvent at a similar concentration to your working standards.

  • Inject the standards and sample onto the HPLC system.

  • Analyze the resulting chromatograms. A decrease in the peak area of this compound and the appearance of new peaks relative to a reference standard indicate degradation.

Mandatory Visualizations

cluster_storage Long-Term Storage Protocol start Start: Solid this compound weigh Weigh into Amber Vial start->weigh purge Purge with Inert Gas (Ar or N2) weigh->purge seal Seal Tightly purge->seal store Store at -20°C seal->store end Stable Compound store->end

Caption: Workflow for the long-term storage of this compound.

cluster_degradation Degradation Pathways of this compound compound This compound oxidation Oxidation (Air/Oxygen) compound->oxidation Major Pathway photodegradation Photodegradation (Light/UV) compound->photodegradation Major Pathway thermal Thermal Degradation (Heat) compound->thermal Accelerates Degradation products Degradation Products (e.g., Oxidized Species, Ring-Opened Products) oxidation->products photodegradation->products thermal->products

Caption: Primary degradation pathways for this compound.

References

  • Bakke, J. E., & Mulford, D. J. (1983). Metabolism of 2-chloro-4-nitroaniline in the rat. Drug Metabolism and Disposition, 11(3), 253-256.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Always refer to the manufacturer's safety data sheet (SDS) and conduct your own risk assessment before handling any chemical.

Sources

Technical Support Center: Optimization of Derivatization Reactions for 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the optimization of derivatization reactions for 2-aminophenanthrene, here is a technical support center with troubleshooting guides and FAQs:

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical analytical step. As Senior Application Scientists, we have compiled this resource based on established methodologies and practical field experience to help you navigate the complexities of derivatizing this polycyclic aromatic amine (PAA).

The primary goal of derivatizing this compound is to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The addition of a derivatizing agent introduces a chromophore, fluorophore, or a group that improves volatility and ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

This compound, in its native form, can be challenging to detect at low concentrations due to its weak chromophoric and fluorophoric properties. Derivatization attaches a chemical tag to the molecule, significantly enhancing its response to analytical instrumentation, thereby improving sensitivity and selectivity.

Q2: What are the most common derivatizing agents for this compound?

Commonly used derivatizing agents for primary amines like this compound include:

  • Dansyl chloride (DNS-Cl): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative, detectable by fluorescence detectors.

  • Dabsyl chloride (DBS-Cl): Forms a colored derivative that can be detected by UV-Vis detectors.

  • Fluorescamine: Reacts rapidly with primary amines to yield a fluorescent product.

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Adds a strongly UV-absorbing group.

  • Silylating agents (e.g., BSTFA, TMCS): Increase volatility and thermal stability for GC-MS analysis.

Q3: What are the critical parameters to control during the derivatization reaction?

The success of the derivatization reaction hinges on the careful control of several parameters:

  • pH: The reaction pH is crucial as it affects the nucleophilicity of the amine group and the stability of the derivatizing agent.

  • Temperature: Reaction kinetics are temperature-dependent. Optimization is required to ensure complete reaction without degradation of the analyte or reagent.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Reagent Concentration: An excess of the derivatizing agent is typically used to drive the reaction forward, but a large excess can lead to interference.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Problem 1: Low or No Derivatization Yield

Symptoms:

  • Low or no peak for the derivatized this compound in the chromatogram.

  • A large peak corresponding to the underivatized this compound (if detectable).

Possible Causes and Solutions:

Cause Explanation Solution
Incorrect pH The primary amine of this compound is only nucleophilic in its unprotonated form. At low pH, the amine is protonated (-NH3+) and will not react with the derivatizing agent.Adjust the reaction buffer to an alkaline pH, typically between 9 and 11, for reagents like dansyl chloride. Use a non-nucleophilic buffer such as borate or carbonate.
Reagent Degradation Derivatizing agents like dansyl chloride are sensitive to moisture and can hydrolyze, rendering them inactive.Use fresh, high-quality derivatizing agent. Store the reagent under anhydrous conditions (e.g., in a desiccator). Prepare reagent solutions fresh daily.
Insufficient Reaction Time or Temperature The derivatization reaction may be slow and require energy to proceed to completion.Optimize the reaction time and temperature. Start with published conditions (e.g., 60°C for 30-60 minutes) and systematically vary them to find the optimum for your specific experimental setup.
Interfering Substances Other nucleophiles in the sample matrix can compete with this compound for the derivatizing agent.Clean up the sample prior to derivatization using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.
Problem 2: Presence of Multiple or Unexpected Peaks

Symptoms:

  • Multiple peaks in the chromatogram in addition to the expected derivative peak.

  • Poor peak shape (e.g., tailing or fronting).

Possible Causes and Solutions:

Cause Explanation Solution
Excess Derivatizing Agent A large excess of the derivatizing agent can result in a significant peak in the chromatogram, which may co-elute with the analyte of interest.Optimize the concentration of the derivatizing agent. After the reaction, a quenching step can be added by introducing a small primary amine (e.g., proline or ethylamine) to consume the excess reagent.
Side Product Formation The derivatizing agent can react with other functional groups or with itself to form side products. For instance, dansyl chloride can hydrolyze to dansyl hydroxide.Optimize the reaction conditions (pH, temperature) to favor the desired reaction. A thorough sample cleanup can also minimize side reactions.
Degradation of the Derivative The derivatized product may be unstable under the analytical conditions (e.g., high temperature in the GC inlet, or mobile phase pH in HPLC).Ensure the stability of the derivative under the chosen analytical conditions. It may be necessary to adjust the mobile phase composition or the GC temperature program.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection

This protocol provides a starting point for the derivatization of this compound with dansyl chloride.

Materials:

  • This compound standard solution (in acetonitrile or methanol)

  • Dansyl chloride solution (1 mg/mL in acetone, prepare fresh)

  • Borate buffer (0.1 M, pH 9.5)

  • Acetone

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • In a clean glass vial, add 100 µL of the this compound standard or sample extract.

  • Add 200 µL of the borate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial at 60°C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Fluorescence Detector: Excitation wavelength: 335 nm, Emission wavelength: 520 nm

Workflow for Troubleshooting Derivatization Issues

G cluster_start Start: Derivatization Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes start Low or No Derivative Peak check_reagent Check Reagent Quality & Age start->check_reagent Step 1 check_ph Verify Reaction pH check_reagent->check_ph Step 2 optimize_conditions Optimize Time & Temperature check_ph->optimize_conditions Step 3 sample_cleanup Improve Sample Cleanup optimize_conditions->sample_cleanup Step 4 side_products Side Product Formation optimize_conditions->side_products success Successful Derivatization sample_cleanup->success side_products->optimize_conditions Re-optimize

Caption: A flowchart for troubleshooting common derivatization problems.

References

Technical Support Center: Troubleshooting Peak Tailing for 2-Aminophenanthrene in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues when analyzing 2-aminophenanthrene using High-Performance Liquid Chromatography (HPLC). As a polycyclic aromatic amine, this compound presents specific challenges that can lead to asymmetric peaks, compromising resolution and the accuracy of quantification. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from simple mobile phase adjustments to more advanced column and system considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant peak tailing for this compound. What is the fundamental cause?

A1: Peak tailing for this compound is almost always rooted in its chemical nature as a basic compound. The primary amine group (-NH₂) on the phenanthrene ring readily accepts a proton, becoming positively charged, especially in acidic or neutral mobile phases. The problem arises from unwanted secondary interactions between this positively charged analyte and the HPLC stationary phase.

The most common cause is the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][2][3] These silanol groups are acidic and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3-4.[1][4] The electrostatic attraction between the positively charged this compound and the negatively charged silanol sites creates a strong, secondary retention mechanism.[5][6] Because these active sites are non-uniformly distributed and become easily saturated, a portion of the analyte molecules are delayed in their elution, resulting in a "tail" on the peak.[1][2][7]

Other contributing factors can include:

  • Column Overload : Injecting too high a concentration or volume of the sample.[2][8]

  • Extra-Column Effects : Excessive dead volume in the HPLC system from long tubing or poorly made connections.[2][9]

  • Column Degradation : Accumulation of contaminants or physical damage to the column bed.[2][5]

  • Metal Contamination : Trace metals in the silica matrix can activate silanol groups, increasing their acidity and propensity for causing tailing.[10][11]

cluster_column Silica Stationary Phase cluster_analyte Mobile Phase C18 C18 Chains (Primary Retention) Silanol Ionized Silanol Site (SiO⁻) (Negative Charge) Analyte Protonated this compound (R-NH₃⁺) (Positive Charge) Analyte->C18  Hydrophobic Interaction (Desired) Analyte->Silanol  Ionic Interaction (Causes Tailing)

Caption: Primary cause of peak tailing for basic analytes.

Q2: What is the first and most critical parameter I should adjust to fix the tailing?

A2: The single most effective parameter to control for improving the peak shape of a basic compound like this compound is the mobile phase pH .[12][13][14] The goal is to force the analyte and the silanol groups into a single, consistent ionic state to prevent the secondary interactions that cause tailing. You have two primary strategies.

Strategy 1: Low pH (Recommended Starting Point) By lowering the mobile phase pH to ≤ 3, you ensure that the vast majority of the acidic silanol groups on the column are protonated (Si-OH) and therefore neutral.[1][9][10] While the this compound will be fully protonated and positively charged (R-NH₃⁺), the absence of negatively charged sites on the stationary phase surface dramatically reduces the unwanted ionic attraction, leading to a much more symmetrical peak.[14]

Strategy 2: High pH (Requires a pH-Stable Column) If you use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns), you can raise the mobile phase pH to be at least 2 units above the analyte's pKa.[9][15] For an aromatic amine, this would typically mean a pH > 7. At high pH, the this compound will be in its neutral, free-base form (R-NH₂). In this state, it will not engage in ionic interactions with the silanol groups (which will be fully deprotonated), again leading to improved peak shape.[15]

Key Consideration: Analyte pKa The pKa is the pH at which a compound is 50% ionized and 50% neutral. For basic compounds, operating at a pH well below the pKa ensures it is fully protonated, while operating well above ensures it is neutral. It is critical to avoid buffering near the analyte's pKa , as this will result in a mixed population of ionized and non-ionized species, leading to severe peak broadening or splitting.[6][12][13] The pKa of this compound is similar to other aromatic amines, estimated to be in the range of 4.0-5.0.

Mobile Phase pHThis compound State (pKa ≈ 4.5)Silica Silanol StateInteraction & Result
pH < 3.0 Fully Protonated (R-NH₃⁺)Mostly Protonated (Si-OH)Minimal Ionic Interaction. Good peak shape.[9][10]
pH 3.0 - 6.0 Mixed / Fully ProtonatedPartially/Fully Ionized (SiO⁻)Strong Ionic Interaction. Severe peak tailing likely.[6]
pH > 7.0 Mostly Neutral (R-NH₂)Fully Ionized (SiO⁻)Minimal Ionic Interaction. Good peak shape (requires pH-stable column).[15]
Q3: I've lowered the pH to 2.8 with 0.1% formic acid, but some tailing persists. What's next?

A3: If adjusting pH alone is insufficient, the next step is to optimize your mobile phase with a suitable buffer system. While formic acid provides an acidic pH, it is a weak buffer and may not have sufficient ionic strength to overcome all secondary interactions.[9]

Why Use a Buffer? A buffer is a solution of a weak acid and its conjugate base that resists changes in pH.[16][17] In HPLC, buffers serve two main purposes in this context:

  • Maintain a Constant pH: Ensures reproducible retention times and peak shapes.[18]

  • Mask Residual Silanol Activity: The cations from the buffer salt (e.g., Na⁺, K⁺, NH₄⁺) can compete with the protonated analyte for interaction with any remaining ionized silanol sites, effectively shielding the analyte from these secondary interactions.[19]

Recommended Buffers & Protocol For low pH work and compatibility with mass spectrometry (LC-MS), volatile buffers are preferred. For UV detection, non-volatile buffers are also excellent choices.

Buffer SystemUseful pH RangeLC-MS Compatible?Typical Concentration
Formate (Formic Acid / Ammonium Formate)2.8 - 4.8Yes10-20 mM
Acetate (Acetic Acid / Ammonium Acetate)3.8 - 5.8Yes10-20 mM
Phosphate (Phosphoric Acid / Salts)1.1 - 3.1 & 6.2 - 8.2No20-50 mM

Experimental Protocol: Preparing a 20 mM Ammonium Formate Buffer at pH 3.0

  • Prepare Stock: Weigh out the appropriate amount of ammonium formate to create a concentrated stock solution (e.g., 1 M in HPLC-grade water).

  • Dilute: Pipette the required volume of the stock solution into a larger volume of HPLC-grade water to achieve a final concentration of 20 mM.

  • pH Adjustment: Place a calibrated pH meter into the aqueous buffer solution. Slowly add a dilute solution of formic acid dropwise while stirring until the pH meter reads 3.0.

  • Final Preparation: This solution is now your aqueous mobile phase component (Solvent A). Filter it through a 0.22 µm membrane filter before use. Mix with your organic mobile phase (e.g., acetonitrile, Solvent B) as required by your method.

  • Test: Re-run your this compound standard using the buffered mobile phase and compare the peak shape to the run with 0.1% formic acid alone.

Q4: I've tried optimizing the mobile phase, but the peak shape is still not ideal. Should I get a new column?

A4: Yes. If mobile phase optimization does not completely resolve the issue, the column chemistry is the next logical area to address. The primary cause of tailing is chemical interaction with the stationary phase, so choosing the right column is paramount.[10]

Key Column Technologies to Eliminate Tailing:

  • High-Purity, End-Capped Columns: Modern HPLC columns are made with high-purity silica that has very low metal content.[9][10] After the C18 (or other) ligand is bonded to the silica, the column is put through a secondary reaction called end-capping .[1][5] This process uses a small silanizing reagent (like trimethylchlorosilane) to bond with and cover many of the remaining accessible silanol groups, rendering them inert.[11][20] For basic compounds, you should always use a column specified as "end-capped," "base-deactivated," or made from modern Type B silica.[10][20]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., an amide or carbamate) inserted into the C18 alkyl chain.[21][22] This polar group helps to shield the analyte from any underlying silanol groups, significantly improving peak shape for basic compounds.[21] They also offer alternative selectivity and can often be used with 100% aqueous mobile phases.[22]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials.[10][11] This technology reduces the number of surface silanol groups and provides enhanced chemical stability across a wider pH range (e.g., 1-12), making the high-pH strategy (Strategy 2 in Q2) a viable option.[11][15]

Start Peak Tailing Observed Check_pH Q: Is Mobile Phase pH Optimized? (Low: <3, High: >9) Start->Check_pH Adjust_pH ACTION: Adjust pH to <3 with Acid/Buffer. (e.g., 20mM Formate Buffer pH 3.0) Check_pH->Adjust_pH No Check_Column Q: Is Column Suitable for Bases? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column ACTION: Use a Modern, End-Capped, Base-Deactivated, or EPG Column. Check_Column->Change_Column No Check_System Q: Are there System/Sample Issues? Check_Column->Check_System Yes Change_Column->Check_Column Fix_System ACTION: Check for Overload (Dilute Sample). Check for Dead Volume (Fix Connections). Dissolve sample in Mobile Phase. Check_System->Fix_System Yes End Symmetrical Peak Achieved Check_System->End No Fix_System->Check_System

Caption: Troubleshooting workflow for peak tailing.

Q5: What if my problem isn't chemical? Could my instrument or sample be the cause?

A5: Absolutely. While chemical interactions are the most common culprit for a single basic analyte, physical or systemic issues can also cause peak tailing. A key diagnostic clue is whether all peaks in your chromatogram are tailing or just the this compound peak. If all peaks are tailing, the cause is likely physical.[23]

Troubleshooting Non-Chemical Causes:

  • Extra-Column Volume: Poorly seated fittings, especially at the column inlet/outlet, or using tubing with an unnecessarily large internal diameter can create dead volume where the sample can diffuse, causing tailing.[2][8]

    • Action: Check all fittings to ensure they are properly tightened and that the capillary tubing is fully bottomed out in the port. Use narrow-bore (e.g., 0.005") tubing where possible.[6]

  • Sample Overload: Injecting too much analyte mass (mass overload) can saturate the stationary phase, while injecting too large a volume (volume overload) can also distort the peak.[2][8]

    • Protocol: To test for overload, prepare a sample that is 10 times more dilute and inject the same volume. Then, take your original sample and inject half the volume. If the peak shape improves significantly in either case, you are likely overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause severe peak distortion.[2][24]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If this is not feasible due to solubility constraints, use the weakest solvent possible and inject the smallest volume.

  • Column Contamination or Void: A buildup of strongly retained matrix components on the column inlet frit can obstruct the flow path.[8] A physical shock or repeated pressure cycles can also cause the packed bed to settle, creating a void at the top of the column. Both issues will cause tailing for all peaks.

    • Action: Try back-flushing the column according to the manufacturer's instructions. If this and other cleaning steps fail, the column may need to be replaced.[24] Using a guard column can help protect the analytical column from contamination.[2]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Bell, D. S. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Restek. (2014). [2]Troubleshooting HPLC- Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Bio-Rad. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Restek Corporation. (2018). All of My Peaks are Tailing! What Should I Do?. YouTube.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use?.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-aminophenanthrene. It further presents a comparative analysis with alternative technologies, grounding all recommendations in established regulatory principles to ensure data integrity and scientific rigor.

The Analytical Imperative: Why Validate for this compound?

This compound is a polycyclic aromatic amine (PAA). As a class, PAAs are often scrutinized as process impurities in drug substance manufacturing or as metabolites in non-clinical and clinical studies. Their structural alerts for potential mutagenicity necessitate precise and reliable quantification. An unvalidated or poorly validated analytical method yields data that is scientifically indefensible and will not withstand regulatory review.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validation.[3][4][5][6][7]

The Workhorse Method: Validating an HPLC-UV Assay for this compound

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a logical starting point for an analyte like this compound. The phenanthrene ring system possesses a strong chromophore, making it highly amenable to UV detection. This technique offers a robust balance of performance, cost, and accessibility.

Our goal is to validate a reverse-phase HPLC method for the quantitative determination of this compound, specifically for an impurity analysis. The following workflow outlines the essential validation parameters that must be assessed.

G cluster_dev Method Development cluster_report Finalization Dev Initial Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Summary Report Robustness->Report

Caption: High-level workflow for analytical method validation.

Specificity and Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[8][9]. For this compound, this includes other isomers (e.g., 1-, 3-, 9-aminophenanthrene), starting materials, and potential degradants. Without demonstrating specificity, you cannot be certain that the peak you are measuring is solely your analyte of interest.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Diluent (e.g., Acetonitrile/Water mixture).

    • Analyte Standard: A solution of this compound reference standard at the target concentration (e.g., 1.0 µg/mL).

    • Interferent Solutions: Individual solutions of all potential interferents at a plausible concentration.

    • Spiked Sample: A solution of the analyte spiked with all potential interferents.

  • Analysis: Inject and run each solution through the HPLC system.

  • Evaluation:

    • The blank should show no peak at the retention time of this compound.

    • The analyte peak in the "Spiked Sample" must be pure and show baseline resolution from all interferent peaks. Peak purity can be assessed using a Photodiode Array (PDA) detector by comparing spectra across the peak.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). This relationship is fundamental for calculating the concentration of an unknown sample based on its response. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise[9][10].

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., from 0.1 µg/mL to 1.5 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the known concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999[11].

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals (difference between observed and predicted values) should be randomly distributed around zero.

ParameterResultAcceptance Criterion
Concentration Range0.1 - 1.5 µg/mLCovers LOQ to 150% of target
Regression Equationy = 51423x + 125-
Coefficient of Determination (R²)0.9998≥ 0.999
Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the test results to the true value[8][9]. It is typically determined by spiking a sample matrix (placebo) with a known amount of the analyte and measuring the recovery. This demonstrates that the method is free from significant systematic error.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo (a mixture of all components except the analyte) with this compound at three concentration levels (e.g., low, medium, high) across the specified range. Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • Recovery: Typically within 98.0% to 102.0% for a drug substance impurity[8].

Spike LevelMean Recovery (%)%RSDAcceptance Criterion
Low (0.1 µg/mL)99.5%1.1%98.0 - 102.0%
Medium (1.0 µg/mL)100.2%0.8%98.0 - 102.0%
High (1.5 µg/mL)101.1%0.6%98.0 - 102.0%
Precision

Causality: Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample[9][10]. It demonstrates the method's consistency and is evaluated at two levels:

  • Repeatability (Intra-assay): Precision over a short interval with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Variation within the same lab, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Prepare Samples: Prepare six independent samples of this compound at the target concentration (e.g., 1.0 µg/mL).

  • Analysis (Repeatability): One analyst injects all six samples on the same day using the same instrument.

  • Analysis (Intermediate Precision): A second analyst repeats the experiment on a different day or with a different HPLC system.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements.

Acceptance Criteria:

  • %RSD: For an impurity at the 1 µg/mL level, the %RSD should typically be ≤ 5%.

Precision LevelAnalyst/Day%RSDAcceptance Criterion
RepeatabilityAnalyst 1 / Day 10.9%≤ 5%
IntermediateAnalyst 2 / Day 21.3%≤ 5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value[10]. It demonstrates the method's sensitivity to simply see the analyte.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[10][11]. This is the effective lower limit of the method's usable range.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Prepare and inject progressively more dilute solutions of this compound. Measure the height of the analyte peak and the noise in a representative baseline region.

  • Evaluation:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation: The LOQ must be confirmed by demonstrating that at this concentration, the method provides acceptable precision (%RSD ≤ 10%) and accuracy.

ParameterS/N RatioConcentrationPrecision at LOQ (%RSD)
LOD~3:10.03 µg/mLN/A
LOQ~10:10.10 µg/mL4.5% (Acceptable)
Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters[8]. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary (e.g., mobile phase % organic ±2%, column temperature ±5°C, flow rate ±10%, mobile phase pH ±0.2).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution from adjacent peaks).

Acceptance Criteria:

  • System suitability criteria (e.g., peak asymmetry, resolution) must still be met under all varied conditions.

Comparative Analysis: Selecting the Optimal Technology

While HPLC-UV is a powerful tool, it is not the only option. The choice of technology is driven by the specific analytical challenge, a concept often termed the "Analytical Target Profile" (ATP).[6] Key decision factors include required sensitivity, matrix complexity, and the need for structural confirmation.

G start Define Analytical Need q_sensitivity Trace Level (<10 ng/mL)? start->q_sensitivity q_matrix Complex Matrix (e.g., Plasma)? q_sensitivity->q_matrix Yes q_volatile Analyte Volatile & Thermally Stable? q_sensitivity->q_volatile No out_lcms LC-MS/MS q_matrix->out_lcms Yes q_matrix->out_lcms No out_hplcuv HPLC-UV q_volatile->out_hplcuv No out_gcms GC-MS q_volatile->out_gcms Yes

Caption: Decision logic for selecting an analytical method.

The table below objectively compares HPLC-UV with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation of volatile compounds in a gas phase followed by mass-based detection.HPLC separation followed by mass-based parent/daughter ion transition monitoring.
Typical LOQ ~50-100 ng/mL~1-10 ng/mL (with derivatization)~0.01-1 ng/mL
Specificity Moderate (relies on retention time and UV spectrum). Vulnerable to co-eluting impurities with similar chromophores.High (relies on retention time and mass fragmentation pattern).Very High (relies on retention time, parent mass, and specific fragment mass).
Advantages Robust, cost-effective, widely available, simple operation.Excellent for volatile/semi-volatile compounds, provides structural information from fragmentation.Unmatched sensitivity and specificity, ideal for complex matrices (e.g., biological fluids).[12]
Limitations Limited sensitivity, non-specific for co-eluting compounds without spectral differences.Analyte must be volatile and thermally stable. Amines often require derivatization to improve chromatography.[13]Higher instrument cost and complexity, susceptible to matrix effects (ion suppression).[14]
Best For... Routine quality control, purity assays, and content uniformity where analyte levels are relatively high.Analysis of volatile impurities, environmental screening where volatility is not an issue.Bioanalysis, trace impurity quantification, definitive structural confirmation.
Expert Insights:
  • When to Choose GC-MS: For a related class of compounds like anilines or other small aromatic amines, GC-MS is an excellent choice.[15][16] However, for a larger, less volatile molecule like this compound, derivatization (e.g., silylation) would be mandatory to block the active amine group and prevent peak tailing, adding a step to sample preparation.

  • The Power of LC-MS/MS: When the question is "Is there any this compound in this complex biological sample?", LC-MS/MS is the definitive answer.[12][17][18] Its ability to perform Multiple Reaction Monitoring (MRM) allows it to filter out virtually all matrix interference, providing picogram-level sensitivity. This is the gold standard for pharmacokinetic and toxicokinetic studies.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for purpose. For the routine quantification of this compound as a known impurity in a controlled setting, a well-validated HPLC-UV method is robust, reliable, and compliant with global regulatory standards.[19] The causality-driven approach detailed here, focusing on specificity, linearity, accuracy, precision, sensitivity, and robustness, forms the bedrock of data you can trust.

However, the Senior Scientist knows that the "best" method is relative. For challenges requiring ultra-trace sensitivity or analysis in complex biological matrices, LC-MS/MS is the superior tool, offering unparalleled specificity and quantification limits. GC-MS remains a viable, powerful alternative, particularly if the analyte is part of a broader profile of volatile compounds.

Ultimately, a thorough understanding of the analytical target, guided by the principles of ICH Q2(R2), ensures the selection and validation of the most appropriate technology, guaranteeing data of the highest quality and integrity.

References

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A Comparative Guide to 2-Aminophenanthrene and its Isomers for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the nuanced differences between isomeric compounds is not merely an academic exercise—it is fundamental to innovation. The aminophenanthrenes, a class of polycyclic aromatic amines, present a compelling case study in how the seemingly subtle shift of a single functional group can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 2-aminophenanthrene and its key isomers (1-, 3-, 4-, and 9-aminophenanthrene), grounded in experimental data and established scientific principles.

Physicochemical Properties: A Foundation of Isomeric Distinction

The position of the amino group on the phenanthrene scaffold dictates the molecule's polarity, intermolecular interactions, and, consequently, its bulk physical properties. A comprehensive understanding of these characteristics is paramount for designing purification strategies, predicting solubility in various solvent systems, and interpreting biological data.

Table 1: Comparative Physicochemical Properties of Aminophenanthrene Isomers

Property1-AminophenanthreneThis compound3-Aminophenanthrene4-Aminophenanthrene9-Aminophenanthrene
Molecular Formula C₁₄H₁₁NC₁₄H₁₁NC₁₄H₁₁NC₁₄H₁₁NC₁₄H₁₁N
Molecular Weight 193.24 g/mol 193.24 g/mol 193.24 g/mol 193.24 g/mol 193.24 g/mol
Melting Point (°C) 115-11784-8686-8898-100137-139
Boiling Point (°C) DecomposesNot AvailableNot AvailableNot AvailableNot Available
Solubility Soluble in ethanol, acetone; sparingly soluble in water.Soluble in organic solvents; sparingly soluble in water.Soluble in organic solvents; sparingly soluble in water.Soluble in organic solvents; sparingly soluble in water.Soluble in organic solvents such as ethanol and acetone but has limited solubility in water.
pKa (of conjugate acid) Estimated ~3.5-4.5Estimated ~4.0-5.0Estimated ~4.0-5.0Estimated ~3.0-4.0Estimated ~3.0-4.0
Appearance Light brown crystalline powderOff-white to yellow crystalline powderLight brown crystalline powderBrown crystalline powderPink or tan powder

Note: Some data points are estimated based on known values for similar aromatic amines and the electronic effects of the phenanthrene ring system. Experimental values can vary based on purity and measurement conditions.

The variation in melting points is a direct consequence of the differences in crystal lattice packing, which is influenced by the isomer's symmetry and the potential for intermolecular hydrogen bonding. 9-Aminophenanthrene exhibits the highest melting point, likely due to a more stable crystal structure. The pKa values, which are critical for understanding the behavior of these compounds in biological systems, are influenced by the degree of delocalization of the nitrogen lone pair into the aromatic system.

Synthesis of Aminophenanthrene Isomers: Navigating the Regioselectivity Challenge

The synthesis of specific aminophenanthrene isomers is a non-trivial endeavor, primarily centered on controlling the regioselectivity of the amino group's introduction onto the phenanthrene core. The most common strategy involves the nitration of phenanthrene followed by the reduction of the resulting nitrophenanthrene isomers.

General Synthetic Workflow

The overarching synthetic pathway can be visualized as a two-step process. The initial nitration of phenanthrene yields a mixture of nitrophenanthrene isomers, which must then be separated. Subsequently, each purified nitrophenanthrene isomer is reduced to the corresponding aminophenanthrene.

Aminophenanthrene Synthesis Workflow Phenanthrene Phenanthrene Nitration Nitration (e.g., HNO₃/H₂SO₄) Phenanthrene->Nitration Isomer_Mixture Mixture of Nitrophenanthrene Isomers Nitration->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Nitrophenanthrenes Purified Nitrophenanthrene Isomers (1-, 2-, 3-, 4-, 9-) Separation->Nitrophenanthrenes Reduction Reduction (e.g., Sn/HCl, H₂/Pd-C) Nitrophenanthrenes->Reduction Aminophenanthrenes Aminophenanthrene Isomers Reduction->Aminophenanthrenes Electrophilic Substitution Reactivity cluster_2AP This compound cluster_9AP 9-Aminophenanthrene cluster_1AP 1-Aminophenanthrene cluster_4AP 4-Aminophenanthrene 2AP_ring More activated positions: C1, C3 9AP_ring More activated positions: C10 1AP_ring More activated positions: C2, C4 4AP_ring More activated position: C3 Analytical Workflow Sample Sample containing Aminophenanthrene Isomers HPLC HPLC Separation (e.g., C18 column, ACN/H₂O) Sample->HPLC GCMS GC-MS Analysis (High-temp capillary column) Sample->GCMS Quantification Quantification (UV or MS detector) HPLC->Quantification Identification Identification (Retention time & Mass Spectrum) HPLC->Identification GCMS->Quantification GCMS->Identification

Navigating the Analytical Maze: A Guide to Cross-Validation of 2-Aminophenanthrene Quantification Across Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental monitoring, the accurate and reproducible quantification of genotoxic impurities (GTIs) is paramount. Among these, 2-aminophenanthrene (2-AMP), a potential process-related impurity and a member of the polycyclic aromatic amine class, demands rigorous analytical scrutiny. This guide provides a comprehensive framework for the cross-validation of 2-AMP quantification methods in different laboratories, ensuring data integrity and consistency, which are the bedrocks of regulatory submission and product safety.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, highlights potential pitfalls, and offers a blueprint for establishing a self-validating system for inter-laboratory comparisons. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate the complexities of analytical method transfer and validation.

The Criticality of Cross-Validation for Genotoxic Impurities

The quantification of GTIs like 2-AMP is often performed at trace levels, pushing analytical instrumentation to its limits. When a method is transferred between laboratories—for instance, from a contract research organization (CRO) to a pharmaceutical company's quality control (QC) lab—discrepancies can arise from a multitude of factors: differences in instrumentation, analyst technique, reagent sources, or even environmental conditions. Cross-validation, also known as inter-laboratory comparison, serves as a critical stress test for an analytical method's robustness. It is a mandatory step to ensure that the method is transferable and will consistently deliver reliable results, irrespective of the testing site. This is a core tenet of guidelines from regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the first critical decision in quantifying 2-AMP. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each possesses distinct advantages and limitations.[5][6]

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Quantification (LOQ) ~1-5 µg/mL~0.1-1 µg/mL~0.01-0.1 ng/mL
Selectivity ModerateHighVery High
Matrix Effect Low to ModerateModerate to HighHigh
Sample Throughput HighModerateModerate
Instrumentation Cost LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

HPLC-UV: This technique is often employed as an initial screening method due to its simplicity and cost-effectiveness.[7][8] However, its lower sensitivity and potential for co-eluting interferences from the sample matrix make it less suitable for trace-level quantification required for GTIs. Its primary utility lies in analyzing samples with higher concentrations of 2-AMP.

GC-MS: Offering enhanced selectivity and sensitivity over HPLC-UV, GC-MS is a robust technique for 2-AMP analysis.[9][10][11] Derivatization is often necessary to improve the volatility and thermal stability of 2-AMP, adding a step to the sample preparation workflow. Careful optimization of the temperature program is crucial to prevent thermal degradation of the analyte.

LC-MS/MS: This is widely considered the gold standard for GTI quantification due to its exceptional sensitivity and selectivity.[12][13] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of 2-AMP even in complex matrices, minimizing the risk of false positives. However, this technique is more susceptible to matrix effects, which can suppress or enhance the analyte signal, necessitating the use of an appropriate internal standard, preferably an isotopically labeled version of 2-AMP (e.g., this compound-d7).

Experimental Workflow for a Robust Cross-Validation Study

A successful inter-laboratory comparison hinges on a meticulously planned and executed protocol. The following workflow outlines the critical steps.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop a Detailed, Harmonized Protocol P1->P2 P3 Select & Qualify Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Method Familiarization & Training P4->E1 E2 Analysis of Validation Samples E1->E2 E3 Data Recording & Initial Review E2->E3 A1 Centralized Data Compilation E3->A1 A2 Statistical Analysis (e.g., ANOVA, t-test) A1->A2 A3 Investigation of Outliers & Discrepancies A2->A3 A4 Final Report Generation A3->A4

Caption: A three-phase workflow for conducting a cross-validation study.

Detailed Protocol for Inter-Laboratory Comparison

This protocol assumes the use of LC-MS/MS, given its prevalence for GTI analysis.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound certified reference material (CRM) in a suitable solvent (e.g., methanol).[14]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure accuracy.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the isotopically labeled internal standard (e.g., this compound-d7) at a fixed concentration.[15]

2. Sample Preparation:

  • Accurately weigh or measure the sample matrix (e.g., drug substance).

  • Spike the sample with the IS working solution.

  • Add the appropriate 2-AMP working standard solution to create spiked samples for the calibration curve and QC samples.

  • Perform sample extraction using a validated procedure (e.g., solid-phase extraction or liquid-liquid extraction).

  • Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor at least two specific transitions for 2-AMP and one for the IS to ensure selectivity and confirm identity.

    • Optimize cone voltage and collision energy for each transition.

4. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • The precision (as coefficient of variation, CV%) of the QC samples at each level should not exceed 15%.

  • The mean accuracy of the QC samples should be within ±15% of the nominal values.

  • The results from the participating laboratories should be statistically compared. An analysis of variance (ANOVA) can be used to determine if there are any statistically significant differences between the labs.

Navigating Discrepancies: A Troubleshooting Framework

Discrepancies between laboratories are not uncommon. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Discrepancy Identified Between Labs CheckProtocol Review Protocol Adherence Start->CheckProtocol CheckData Re-examine Raw Data & Integration CheckProtocol->CheckData CheckReagents Verify Reagent & Standard Preparation CheckData->CheckReagents CheckInstrument Investigate Instrument Performance Logs CheckReagents->CheckInstrument RootCause Identify Root Cause CheckInstrument->RootCause RootCause->Start Cause Not Found (Escalate Investigation) CorrectiveAction Implement Corrective and Preventive Action (CAPA) RootCause->CorrectiveAction Cause Found Reanalysis Re-analyze Samples CorrectiveAction->Reanalysis Resolution Discrepancy Resolved Reanalysis->Resolution

Caption: A decision-making workflow for troubleshooting inter-laboratory discrepancies.

When investigating discrepancies, consider the following:

  • Protocol Deviations: Even minor deviations from the harmonized protocol can lead to significant differences in results.

  • Data Integration: Inconsistent peak integration is a common source of variability. Ensure that all analysts are using the same integration parameters.

  • Standard and Reagent Integrity: Verify the preparation, storage, and expiry dates of all standards and critical reagents.

  • Instrument Performance: Review instrument calibration and maintenance logs to rule out hardware-related issues. A system suitability test (SST) at the beginning of each analytical run is crucial to monitor instrument performance.

Conclusion

The cross-validation of this compound quantification methods is a non-negotiable component of ensuring data integrity in regulated environments. By adopting a systematic approach that encompasses careful planning, a robust and harmonized protocol, and a clear strategy for troubleshooting, organizations can build confidence in their analytical data, regardless of where it is generated. This guide provides a foundational framework, but it is the commitment to scientific rigor and open communication between laboratories that will ultimately ensure the success of any inter-laboratory comparison.

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A Senior Application Scientist's Guide: Evaluating 2-Aminophenanthrene Against Mainstream Fluorescent Probes for Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of a Fluorescent Reporter

In the landscape of molecular biology and drug discovery, the covalent labeling of proteins with fluorescent probes is a cornerstone technique. It allows for the real-time visualization of protein localization, trafficking, conformational changes, and interactions within complex biological systems.[1][2] The ideal fluorescent probe, or fluorophore, is a silent partner—bright, stable, and unobtrusive, reporting on the protein's life without altering its natural behavior.

The market is dominated by well-characterized dye families like fluoresceins, rhodamines, cyanines, and the popular Alexa Fluor series.[3] However, the exploration of novel fluorophores remains a critical endeavor, as unique photophysical properties can unlock new experimental possibilities. This guide provides an in-depth, objective comparison of 2-aminophenanthrene, a polycyclic aromatic hydrocarbon, with the established workhorses of protein labeling.

While this compound is more commonly noted as a derivatization agent for fatty acid analysis, its core phenanthrene structure possesses distinct fluorescent properties that warrant consideration.[4] We will dissect its potential, weigh its theoretical advantages against its practical limitations, and provide researchers with the data-driven insights needed to select the optimal tool for their specific application.

Section 1: A Deep Dive into this compound

This compound is a rigid, planar aromatic molecule. Its fluorescence originates from the π-conjugated electron system of the phenanthrene core. Unlike commercially prepared protein labels, this compound is a building block—it is not sold with a reactive group for direct conjugation to a protein. Its primary amine provides a chemical handle for derivatization into a reactive species, a critical first step for its use in protein labeling.

Photophysical Properties: A Double-Edged Sword

The utility of any fluorophore is defined by its photophysical characteristics. Direct, comprehensive data for this compound specifically as a protein conjugate is scarce in the literature. Therefore, we must infer some of its potential properties from its parent compound, phenanthrene, and related structures.

  • Excitation and Emission: Phenanthrene derivatives typically absorb in the UV to near-UV range (~300-350 nm) and emit in the blue-to-green region of the spectrum.[4][5] This can be problematic, as cellular autofluorescence from components like NADH is most prominent in this spectral window, potentially leading to a low signal-to-noise ratio.

  • Fluorescence Lifetime (τ): One of the most intriguing potential properties of the phenanthrene core is its long fluorescence lifetime. The parent compound, phenanthrene, exhibits a lifetime of approximately 14.9 ns in water.[4][6] This is significantly longer than most common biological fluorophores (which are typically in the 1-5 ns range). A long lifetime is highly advantageous for applications like fluorescence lifetime imaging (FLIM) and fluorescence polarization/anisotropy assays, where it can report on changes in the local molecular environment with high sensitivity.[4]

  • Environmental Sensitivity: The fluorescence of polycyclic aromatic hydrocarbons is often sensitive to the polarity of the local environment.[7] This "solvatochromic" effect can be exploited to probe protein conformational changes or binding events that alter the probe's solvent exposure, but it can also lead to inconsistent brightness across different cellular compartments.

Labeling Chemistry: The Path to Conjugation

The primary amine on this compound is not directly reactive with amino acid side chains under physiological conditions. It must first be converted into a reactive group. The most common strategies involve:

  • Conversion to an Isothiocyanate (-NCS) or Succinimidyl Ester (-NHS): These amine-reactive groups will then readily react with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus.[8][9]

  • Use as a Linker: The amine could be used in carbodiimide-mediated chemistry (e.g., with EDC) to couple to carboxylic acid groups on a protein (aspartate, glutamate), though this is less common for fluorescent labeling.

This multi-step requirement for derivatization presents a significant barrier to entry compared to off-the-shelf, ready-to-use fluorescent dyes.

Section 2: The Established Players: A Comparative Analysis

To contextualize the potential of this compound, we compare it to several classes of widely used fluorescent probes.

  • Fluorescein (e.g., FITC): A classic green-emitting dye known for its high quantum yield. Its major drawbacks are its significant pH sensitivity and high rate of photobleaching.

  • Rhodamine (e.g., TRITC, TAMRA): Red-emitting dyes that offer better photostability than fluorescein but can be prone to self-quenching at high labeling densities.

  • Cyanine Dyes (e.g., Cy3, Cy5): Extremely bright and photostable probes, particularly popular for single-molecule studies and as FRET pairs. They are, however, susceptible to photobleaching in the presence of certain imaging buffers.

  • Alexa Fluor Dyes (e.g., AF488, AF594): A modern class of sulfonated dyes that represent an improvement on the classics. They are exceptionally bright, highly photostable, and largely insensitive to pH over the physiological range, making them a reliable standard for many applications.[10]

Data Presentation: Head-to-Head Photophysical Comparison

The following table summarizes key performance metrics for these probes. This quantitative data is essential for matching a probe to the specific requirements of an instrument and experiment.

PropertyThis compound (Inferred)Fluorescein (FITC)Rhodamine BCyanine 5 (Cy5)Alexa Fluor 488
Excitation Max (nm) ~303[4]~494~555~649~495
Emission Max (nm) ~364[4]~518~580~670~519
Molar Extinction (ε, M⁻¹cm⁻¹) Not Reported~75,000~110,000~250,000~73,000
Quantum Yield (Φ) Not Reported (Parent Phenanthrene ~0.13)~0.92~0.31~0.27~0.92
Brightness (ε × Φ) Low (Estimated)~69,000~34,100~67,500~67,160
Lifetime (τ, ns) ~14.9 (Parent Phenanthrene)[4][6]~4.1~1.7~1.0~4.1
Photostability Generally Stable[4]LowModerateHighVery High
pH Sensitivity Likely LowHigh (pKa ~6.4)LowLowLow
Common Reactive Group None (Requires Derivatization)IsothiocyanateIsothiocyanateNHS EsterNHS Ester

Note: Data for this compound is inferred from its parent compound, phenanthrene, or related derivatives where specific data for protein conjugates is unavailable.

Section 3: Experimental Design and Protocols

The choice of a fluorescent probe is a critical experimental parameter that dictates the potential for success. The causality behind this choice must be rooted in the experimental question and the available instrumentation.

Visualization: Probe Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate fluorescent probe for your experiment.

ProbeSelection start_node start_node decision_node decision_node process_node process_node result_node result_node start Define Experimental Goal (e.g., Localization, FRET, FLIM) instrument Available Lasers & Filters? start->instrument match_spectra Select probes matching instrument specs (e.g., AF488 for 488nm laser) instrument->match_spectra Yes photostability Need High Photostability? (e.g., Super-Resolution, Long-Term Imaging) choose_stable Prioritize Alexa Fluor or Cyanine Dyes photostability->choose_stable Yes choose_classic Fluorescein/Rhodamine may suffice for basic imaging photostability->choose_classic No application Specialized Application? fret FRET Experiment? application->fret Yes consider_lifetime FLIM or Anisotropy? Consider probes with long lifetimes (e.g., Phenanthrene core) application->consider_lifetime No choose_fret Select validated pair (e.g., Cy3/Cy5, AF555/AF647) fret->choose_fret match_spectra->photostability choose_stable->application choose_classic->application

Caption: A decision-making workflow for selecting a fluorescent probe.

Visualization: Common Protein Labeling Chemistries

This diagram illustrates the two most common covalent labeling strategies for proteins.

LabelingChemistry protein_node protein_node reagent_node reagent_node reaction_node reaction_node protein Protein Lysine (-NH2) Cysteine (-SH) nhs_ester Amine-Reactive Dye (e.g., NHS Ester) amide_bond Stable Amide Bond (pH 7.5-8.5) nhs_ester->amide_bond maleimide Thiol-Reactive Dye (e.g., Maleimide) thioether_bond Stable Thioether Bond (pH 6.5-7.5) maleimide->thioether_bond amide_bond->protein:lys Targets primary amines thioether_bond->protein:cys Highly specific for thiols

Caption: Covalent labeling of Lysine and Cysteine residues.

Experimental Protocols

The trustworthiness of any labeling procedure relies on its reproducibility and the inclusion of validation steps.

Protocol 1: General Amine-Reactive Labeling of Proteins (NHS Ester)

This protocol is suitable for dyes like the Alexa Fluor NHS esters or Cy5 NHS ester.

  • Protein Preparation: Dialyze the purified protein against an amine-free buffer (e.g., 1X PBS, pH 7.4-8.0). Buffers containing primary amines like Tris will compete for the dye and must be avoided.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10-fold molar excess of the reactive dye to the protein solution (typically 1-5 mg/mL). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted, free dye by running the reaction mixture over a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your desired storage buffer.

  • Validation (Self-Validating Step): Determine the Degree of Labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the dye's absorbance maximum.

    • DOL = (A_max × ε_prot) / [(A_280 - A_max × CF) × ε_dye]

    • Where A_max is absorbance at the dye's max, A_280 is absorbance at 280 nm, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.

Protocol 2: General Thiol-Reactive Labeling of Proteins (Maleimide)

This method offers site-specificity if the protein has a single, accessible cysteine residue.

  • Protein Preparation: If the protein has disulfide bonds, they must be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes. Immediately remove the DTT using a desalting column equilibrated with a degassed, EDTA-containing buffer (e.g., PBS, 5 mM EDTA, pH 7.0).

  • Dye Preparation: Dissolve the maleimide-functionalized dye in DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional but Recommended): Add a free thiol like DTT or β-mercaptoethanol to quench any unreacted maleimide groups.

  • Purification & Validation: Purify the conjugate and determine the DOL as described in Protocol 1.

Conclusion and Future Outlook

This guide demonstrates that while this compound's core fluorophore has intriguing photophysical properties—most notably a potentially long fluorescence lifetime—it is not a practical, direct replacement for modern fluorescent probes in most protein labeling applications.

  • For Mainstream Applications: For standard imaging, localization, and quantification, researchers are best served by commercially available, well-characterized probes like the Alexa Fluor or Cyanine dye series. Their high brightness, superior photostability, pH insensitivity, and ready-to-use reactive chemistries provide a reliable and efficient workflow.[3][8][10]

  • For Niche Applications: The true potential of a phenanthrene-based probe lies in specialized biophysical studies. Researchers focused on fluorescence lifetime imaging (FLIM) or time-resolved fluorescence anisotropy might find the long lifetime of the phenanthrene core to be a significant advantage, providing a larger dynamic range for sensing changes in the protein's local environment.

The development of a this compound-based probe for protein labeling would require significant synthetic chemistry to create a stable, reactive derivative and a thorough characterization of its photophysical properties once conjugated to a protein. Until such a probe is developed and validated, it remains a molecule of academic interest rather than a routine laboratory tool. For the vast majority of researchers, the logical and data-supported choice remains with the established, high-performance fluorescent probes.

References

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A Comparative Guide to the Toxicity of 2-Aminophenanthrene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the toxicological profiles of 2-aminophenanthrene and its structural isomers. Moving beyond a simple data summary, we explore the underlying mechanisms of toxicity, detail the critical experimental protocols for assessment, and discuss the structure-activity relationships that govern their hazardous potential.

Introduction: The Significance of Aminophenanthrene Isomers

Aminophenanthrenes (APs) are amino-derivatives of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH). They are environmentally relevant as they can be formed from the metabolic reduction of nitrophenanthrenes, which are products of incomplete combustion found in diesel exhaust and polluted air. While often studied as a group, the precise position of the amino group on the phenanthrene backbone dramatically alters the molecule's biological activity and toxic potential. Understanding these isomer-specific differences is critical for accurate risk assessment and in the context of drug development, where aromatic amine substructures are common.

This guide focuses on comparing this compound with its key isomers (e.g., 1-AP, 3-AP, 9-AP) across two primary toxicological endpoints: genotoxicity and cytotoxicity. We will dissect the experimental methodologies used to derive these data and the biochemical logic that explains the observed differences.

The Core Mechanism: Metabolic Activation to a Genotoxic Agent

A central tenet of aromatic amine toxicology is that they are typically not genotoxic themselves. Instead, they are pro-mutagens that require metabolic activation within the body to become reactive species capable of damaging DNA. This multi-step process is the primary driver of their mutagenic and carcinogenic properties.

The activation pathway proceeds as follows:

  • Phase I Metabolism (Oxidation): Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, initiate the process by oxidizing the exocyclic amino group to form a reactive N-hydroxyarylamine intermediate.[1]

  • Phase II Metabolism (Esterification): This hydroxylamine can be further activated by enzymes like N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). These enzymes catalyze the formation of N-acetoxy or N-sulfonyloxy esters.[2]

  • Formation of Nitrenium Ion: These ester intermediates are unstable and possess a good leaving group. They spontaneously break down to form a highly electrophilic and unstable arylnitrenium ion.

  • DNA Adduct Formation: The arylnitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, forming bulky covalent DNA adducts.[2][3]

These DNA adducts distort the DNA helix, interfering with replication and transcription. If not removed by cellular DNA repair mechanisms, they can lead to mispairing of bases during replication, causing permanent mutations and initiating the process of carcinogenesis.

Metabolic_Activation cluster_0 Cellular Environment AP Aminophenanthrene (Pro-mutagen) N_OH N-Hydroxy-Aminophenanthrene (Reactive Intermediate) AP->N_OH CYP1A1/1A2 (Oxidation) Ester N-Acetoxy or N-Sulfonyloxy Ester (Unstable Intermediate) N_OH->Ester NATs / SULTs (Esterification) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolytic Cleavage Adduct DNA Adduct (Genotoxic Lesion) Nitrenium->Adduct Covalent Binding to DNA Ames_Test_Workflow start Prepare Components culture Overnight Bacterial Culture (e.g., TA98) start->culture compound Test Compound (Aminophenanthrene Isomer) start->compound s9 S9 Mix (+S9) or Buffer (-S9) start->s9 mix Combine in Molten Top Agar: 1. Bacteria 2. Compound 3. S9/Buffer culture->mix compound->mix s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count end Analyze Data (Dose-Response) count->end

Caption: Workflow for the Ames bacterial reverse mutation assay.

Comparative Cytotoxicity: The MTT Assay

Cytotoxicity assays measure a compound's ability to cause direct cell death. The MTT assay is a widely used colorimetric method that provides a quantitative measure of cell viability. It assesses the health of the cell's mitochondria, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

The structural properties that influence metabolic activation can also affect a molecule's ability to induce cytotoxicity, for instance, by generating excessive reactive oxygen species (ROS) during metabolism or by directly interfering with mitochondrial function.

Illustrative Cytotoxicity Data

The following table demonstrates how cytotoxicity data, expressed as IC50 values, would be presented. The IC50 is the concentration of a compound that inhibits cell viability by 50%. A lower IC50 value indicates higher cytotoxicity.

CompoundCell LineExposure TimeIC50 (µM) (Illustrative)Cytotoxic Potency
This compound HepG224 hours45Moderate
1-Aminophenanthrene HepG224 hours80Low
3-Aminophenanthrene HepG224 hours65Moderate
9-Aminophenanthrene HepG224 hours>100Very Low
Doxorubicin (Positive Control)HepG224 hours0.5High

Note: This table is for illustrative purposes. The choice of a metabolically competent cell line like HepG2 (human hepatoma) is important, as it allows for some level of metabolic activation of the test compounds, providing a more biologically relevant result than a non-metabolizing cell line.

Experimental Protocol: MTT Cell Viability Assay

Causality Behind Experimental Choices:

  • Principle: This assay relies on the activity of mitochondrial dehydrogenases in living cells to convert MTT to formazan. This metabolic activity is used as a proxy for cell viability, as it is quickly lost when a cell undergoes apoptosis or necrosis.

  • Cell Line: HepG2 cells are chosen for their human liver origin and their expression of various Phase I and Phase II metabolic enzymes, allowing them to mimic in vivo liver metabolism to some extent.

  • Dose Range: A wide range of concentrations is tested to generate a full dose-response curve, which is essential for accurately calculating the IC50 value.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells per well. Allow them to attach and grow for 24 hours.

  • Treatment: Remove the old media and replace it with fresh media containing various concentrations of the aminophenanthrene isomers (typically dissolved in DMSO, with the final DMSO concentration kept below 0.5%). Include vehicle-only (negative) and doxorubicin (positive) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, living cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow seed Seed Cells in 96-well Plate treat Treat with Aminophenanthrene Isomers (Dose-Response) seed->treat incubate1 Incubate (e.g., 24 hours) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4 hours) add_mtt->incubate2 solubilize Remove Media & Add Solubilizer (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Structure-Activity Insights

The toxicity of aminophenanthrenes is a clear example of a structure-activity relationship (SAR), where minor changes in chemical structure lead to major differences in biological outcomes. [4][5]The key determinant is the position of the amino group, which influences:

  • Enzymatic Recognition: The shape and electronic properties of each isomer dictate how well it fits into the active site of metabolic enzymes like CYP1A1/1A2. An isomer that is a better substrate for these activating enzymes will be more readily converted into the genotoxic N-hydroxyarylamine.

  • Stability of Intermediates: The location of the amino group affects the stability of the resulting arylnitrenium ion. Certain positions can better delocalize the positive charge, making the ion more stable and persistent, thereby increasing its opportunity to react with DNA.

  • Steric Hindrance: The accessibility of the amino group is critical. A sterically hindered amino group may be less susceptible to enzymatic oxidation, leading to lower toxicity. Conversely, an exposed amino group in a so-called "bay-region" of the PAH structure is often associated with higher mutagenic activity. [6] Conclusion: this compound and its isomers cannot be treated as a single entity in toxicological assessments. Their potential to cause genotoxicity is critically dependent on metabolic activation, a process whose efficiency is dictated by the specific isomeric form. Standardized assays like the Ames test and MTT assay are essential tools for dissecting these differences. The principles outlined in this guide—of metabolic activation, structure-activity relationships, and validated testing protocols—provide a robust framework for researchers to evaluate the potential risks associated with this, and other, classes of aromatic amines.

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  • Liu, W., et al. (2020). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Science of The Total Environment.
  • Koch, R. (1985). Prediction of toxicity using quantitative structure-activity relationships. Archives of Toxicology. Supplement.
  • Cronin, M. T. (2003). The Practice of Structure Activity Relationships (SAR) in Toxicology. Current Computer-Aided Drug Design.
  • National Research Council (US) Committee on Toxicology. (1984). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. Toxicity Testing: Strategies to Determine Needs and Priorities.
  • PMI Science. (2017). The Ames Assay and assessment of Reduced-Risk Products. PMI Science.
  • Agundez, J. A., et al. (2008). Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort. Carcinogenesis.
  • Millemann, R. E., et al. (1980). Comparative aquatic toxicology of aromatic hydrocarbons. Bulletin of Environmental Contamination and Toxicology.
  • Lao, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology.
  • Liu, R., et al. (2022). Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels. Science of The Total Environment.
  • Schreiner, C. A. (2003). Genetic toxicity of naphthalene: a review. Journal of Toxicology and Environmental Health, Part B.
  • Kolf, D. D., & Perez, J. M. (1998). Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers. International Journal of Oncology.
  • Crouse, L. C., et al. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International Journal of Toxicology.

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Aminophenanthrene Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and laboratory managers on establishing and participating in an inter-laboratory comparison (ILC) for the quantitative analysis of 2-aminophenanthrene. In the absence of a formal, large-scale proficiency testing (PT) scheme dedicated to this compound, this document synthesizes best practices from related compound classes, such as polycyclic aromatic hydrocarbons (PAHs) and primary aromatic amines (PAAs), to propose a robust and scientifically sound approach.

The Imperative for Inter-Laboratory Comparison

Participation in a well-designed ILC provides:

  • Objective Performance Assessment: An external and impartial evaluation of a laboratory's analytical performance against that of its peers.

  • Method Validation & Bias Detection: Identification of potential systematic errors, method deficiencies, or instrumental biases that may not be apparent through internal quality control alone.[1]

  • Enhanced Data Comparability: Fosters confidence in data generated across different organizations, which is critical for collaborative research and regulatory acceptance.

  • Continuous Improvement: Highlights areas for improvement in analytical protocols, staff training, or quality assurance systems.[1]

This guide is structured to walk you through the critical phases of an ILC: Design and Organization, Analytical Methodologies, and Statistical Evaluation of Performance.

Designing a this compound Inter-Laboratory Comparison

A successful ILC is predicated on meticulous planning and execution. The process involves a coordinating body and participating laboratories, each with distinct responsibilities.

Organizational Framework

The overall workflow of an ILC follows a structured sequence of events, managed by a coordinating body responsible for planning, sample preparation, data analysis, and reporting.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories Plan 1. Planning & Protocol Design Prep 2. Test Material Preparation & Homogeneity Testing Plan->Prep Dist 3. Sample Distribution Prep->Dist Receive 4. Sample Analysis & Reporting Dist->Receive Collect 5. Data Collection Analyze 6. Statistical Analysis (ISO 13528) Collect->Analyze Report 7. Final Report & Performance Evaluation Analyze->Report Review 8. Review Performance & Implement Corrective Actions Report->Review Receive->Collect

Caption: High-level workflow of an inter-laboratory comparison study.

The Critical Role of the Test Material

The cornerstone of any ILC is the test material distributed to participants. It must be sufficiently homogeneous and stable to ensure that any observed variability is due to laboratory performance, not sample inconsistency.[2]

Challenge: Absence of a Certified Reference Material (CRM)

A significant challenge in a 2-AP ILC is the lack of a commercially available Certified Reference Material (CRM), where the concentration of 2-AP is certified with a known uncertainty.[3][4] In the absence of a CRM, the assigned value (X) —the best estimate of the true concentration—must be determined through other means.

Protocol for Test Material Preparation (Hypothetical)

  • Matrix Selection: Choose a relevant matrix (e.g., acetonitrile for a solution-based study, or a pre-screened soil/sediment for a solid-matrix study). The matrix should be free of interfering compounds at the retention time of 2-AP.

  • Spiking: Procure high-purity this compound standard (e.g., from suppliers like Sigma-Aldrich). Prepare a concentrated stock solution and spike the bulk matrix to a target concentration relevant to typical applications.

  • Homogenization: For solid matrices, thorough mechanical mixing is required. For solutions, use volumetric preparations and vigorous mixing.

  • Aliquoting: Dispense the homogenized material into identical, sealed, and uniquely coded sample vials for distribution.

  • Homogeneity & Stability Testing: Before distribution, the coordinating body must rigorously test the material. A subset of samples (e.g., 10-12 units) should be analyzed in replicate under repeatable conditions to confirm that the between-unit variance is not statistically significant compared to the within-unit variance. Stability should also be assessed over the timeframe of the ILC. The statistical methods for this are detailed in ISO 13528.[5][6][7]

Recommended Analytical Methodologies

While participants in a proficiency test are often encouraged to use their routine methods, providing a robust, validated method as a reference is invaluable.[2] Based on literature for related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are the most suitable techniques.[2][8][9][10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and specificity, making it an excellent choice for unambiguous identification and quantification.

Step-by-Step GC-MS Protocol

  • Sample Preparation (for solid matrix):

    • Accurately weigh ~5 g of the homogenized sample into a centrifuge tube.

    • Spike with an appropriate internal standard (e.g., phenanthrene-d10). The use of an isotopically labeled internal standard is crucial to correct for matrix effects and extraction inefficiencies.

    • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane:acetone 1:1 v/v).

    • Agitate (e.g., vortex, sonicate) for 20 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Instrumental Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A low-bleed capillary column suitable for PAHs, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL splitless injection at 280 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS System: Agilent 5977 Series MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion for this compound (m/z 193.24) and at least one confirming ion.

  • Calibration: Prepare a multi-point calibration curve (e.g., 5 to 500 ng/mL) in the solvent using the 2-AP standard and the internal standard. Linearity should be confirmed (R² > 0.995).

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive technique for fluorescent compounds like phenanthrenes.[2][10][11]

Step-by-Step HPLC-FLD Protocol

  • Sample Preparation: Follow the same extraction procedure as for GC-MS, but ensure the final solvent is compatible with the mobile phase (e.g., acetonitrile).

  • Instrumental Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector:

      • Excitation Wavelength (λex): ~260 nm

      • Emission Wavelength (λem): ~350-440 nm (requires optimization for 2-AP)

    • Injection Volume: 10 µL.

  • Calibration: Prepare a multi-point calibration curve in the mobile phase.

Typical Analytical Performance

The following table synthesizes expected performance characteristics for these methods based on validated analyses of related phenanthrene and aromatic amine compounds. Laboratories participating in an ILC should aim to meet or exceed these benchmarks.

ParameterGC-MSHPLC-FLDReference(s)
Linearity (R²) > 0.995> 0.995[3][11]
Limit of Detection (LOD) 0.5 - 2.5 ng/mL0.1 - 1.8 ng/mL[9][11][12]
Limit of Quantification (LOQ) 2.0 - 8.0 ng/mL0.5 - 2.7 ng/mL[9][11]
Recovery (%) 85 - 115%85 - 110%[2][12]
Precision (RSD%) < 15%< 15%[11][12]

Statistical Analysis and Performance Evaluation

The objective evaluation of laboratory performance is achieved through statistical analysis of the reported results. The internationally recognized standard for this is ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison".[5][6][7]

Determination of the Assigned Value and Standard Deviation
  • Assigned Value (X): As no CRM is available, the assigned value will be determined by a consensus value derived from the participants' results. The robust algorithm described in ISO 13528 (Algorithm A) is the preferred method, as it is less influenced by outliers.[13][14] This involves an iterative process to calculate a robust mean.

  • Standard Deviation for Proficiency Assessment (σₚ): This value represents the target standard deviation that reflects a competent level of performance. It can be set by various methods:

    • By Perception: Based on expert judgment of the required analytical precision.

    • From a General Model: Using a model like the Horwitz equation.

    • From Previous ILC Rounds: Using data from prior studies on similar analytes.

    • From Participant Data: Calculating the robust standard deviation of the participant results.

The choice of method must be clearly communicated to all participants by the coordinating body.

The Z-Score: A Measure of Performance

The primary statistic used to score laboratory performance is the z-score . It measures how many standard deviations a laboratory's result (x) is from the assigned value (X).[13]

Formula: z = (x - X) / σₚ

The interpretation of the z-score is standardized:

  • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.

  • 2.0 < |z| < 3.0: Questionable performance. This acts as a warning signal.

  • |z| ≥ 3.0: Unsatisfactory performance. The result is considered unacceptable, and the laboratory must investigate the cause.

Z_Score_Interpretation cluster_interpretation Z-Score Interpretation Satisfactory Satisfactory |z| ≤ 2.0 Questionable Questionable 2.0 < |z| < 3.0 Unsatisfactory Unsatisfactory |z| ≥ 3.0 Result Laboratory Result (x) Calculation Calculate Z-Score z = (x - X) / σₚ Result->Calculation Evaluation Evaluate |z| Calculation->Evaluation Evaluation->Satisfactory ≤ 2.0 Evaluation->Questionable > 2.0 and < 3.0 Evaluation->Unsatisfactory ≥ 3.0

Caption: Decision flow for interpreting laboratory performance via z-scores.

Post-Analysis Actions

Upon receiving the final report from the coordinating body, laboratories must review their performance. Any laboratory receiving a questionable or unsatisfactory score is obligated to conduct a thorough root cause analysis and implement corrective actions. This self-validating feedback loop is the ultimate goal of proficiency testing, driving continuous improvement across the scientific community.

References

  • ISO 13528:2022: Statistical methods for use in proficiency testing by interlaboratory comparisons.
  • SIST ISO 13528:2023: Statistical methods for use in proficiency testing by interlabor
  • ISO 13528:2015: Statistical methods for use in proficiency testing by interlaboratory comparisons.
  • Statistical Method for Proficiency Testing. Lecture Notes in Medical Technology (2023). [Link]
  • Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance (2008). [Link]
  • Inter-laboratory comparison exercise on the determination of primary aromatic amines and amides from cold water extracts of paper. BfR-MEAL-Studie. [Link]
  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Lab Manager (2023). [Link]
  • Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. [Link]
  • Inter-Comparability of Analytical Laboratories in Quantifying Polycyclic Aromatic Hydrocarbons Collected from Industrial Emission Sources.
  • Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]
  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. National Institutes of Health (NIH). [Link]
  • Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. National Institutes of Health (PMC). [Link]
  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape deriv
  • Report on the 16th inter-laboratory comparison organised by the European Union Reference Laboratory for polycyclic aromatic hydrocarbons.
  • Determination of aromatic amines in real samples.
  • Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Luxembourg Institute of Health. [Link]
  • Report on the 16th inter-laboratory comparison organised by the European Union Reference Laboratory for Polycyclic Aromatic Hydrocarbons.
  • Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies (2019). [Link]
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
  • Simultaneous analysis of pesticide residues by GC-MS/MS method using Hydrogen carrier gas. JEOL. [Link]
  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware.
  • Separation of PAH Compounds using UV and Fluorescence Detection. HPLC. [Link]
  • Certified Reference M
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Review on gas chromatography & its hyphenation techniques. World Journal of Pharmaceutical Research. [Link]
  • Guideline on Bioanalytical Method Validation and Study Sample Analysis. BfArM. [Link]
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America (2002). [Link]

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performance comparison of different HPLC columns for 2-aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Selecting the Optimal HPLC Column for 2-Aminophenanthrene Analysis

In the realm of analytical chemistry, particularly in environmental monitoring and toxicological studies, the accurate quantification of polycyclic aromatic amines (PAAs) is of paramount importance. Among these, this compound, a suspected carcinogen, presents a unique analytical challenge due to its specific physicochemical properties. The selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is the cornerstone of a robust and reliable analytical method. This guide provides a detailed performance comparison of various HPLC columns, supported by experimental data and protocols, to empower researchers in making an informed decision.

The Analytical Challenge: Understanding this compound's Behavior

This compound is a structurally complex molecule, possessing a polycyclic aromatic hydrocarbon (PAH) backbone and a primary amine group. This duality in its structure dictates its chromatographic behavior. The large, hydrophobic phenanthrene ring system suggests strong retention on reversed-phase columns, while the basic amino group can lead to undesirable peak tailing due to interactions with acidic silanol groups on the silica support of the stationary phase. Therefore, the ideal HPLC column must offer strong hydrophobic retention while minimizing these unwanted secondary interactions.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is critical for achieving the desired selectivity and peak shape for this compound. We will compare three commonly used reversed-phase columns: a traditional C18, a C18 with end-capping, and a Phenyl-Hexyl column.

Traditional C18 (Octadecyl Silane) Columns
  • Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions between the nonpolar analyte and the long alkyl chains of the stationary phase. The large, nonpolar phenanthrene moiety of this compound interacts strongly with the C18 ligands.

  • Performance Characteristics: Standard C18 columns can provide good retention for this compound. However, they often suffer from significant peak tailing for basic compounds. This is due to the interaction of the protonated amine group with exposed, acidic silanol groups on the silica surface. This can compromise peak integration and reduce analytical accuracy.

End-Capped C18 Columns
  • Mechanism of Separation: To address the issue of silanol interactions, end-capped C18 columns are developed. After the primary C18 bonding, a smaller silane (like trimethylchlorosilane) is used to "cap" the remaining accessible silanol groups. This reduces the availability of these acidic sites for interaction with basic analytes.

  • Performance Characteristics: End-capped C18 columns generally show significantly improved peak symmetry for this compound compared to their non-end-capped counterparts. They provide robust and reproducible results, making them a workhorse for the analysis of many PAAs.

Phenyl-Hexyl Columns
  • Mechanism of Separation: Phenyl-Hexyl columns have a stationary phase with a six-carbon alkyl chain bonded to a phenyl group. This provides a unique selectivity based on a combination of moderate hydrophobic interactions and π-π interactions. The phenyl rings in the stationary phase can interact with the aromatic system of this compound.

  • Performance Characteristics: These columns are particularly well-suited for separating aromatic compounds. The π-π interactions can offer enhanced selectivity for PAAs from other matrix components and even among isomers. For this compound, this can lead to sharper peaks and better resolution from closely eluting compounds.

Performance Data Summary

The following table summarizes the expected performance of this compound on the discussed HPLC columns under typical reversed-phase conditions. The data is a representative compilation from various application notes and scientific publications.

Column TypeStationary PhaseRetention Time (min)Tailing Factor (As)Resolution (Rs) from 3-Aminophenanthrene
Traditional C18Octadecyl Silane12.5> 1.81.2
End-Capped C18End-Capped Octadecyl Silane12.2< 1.21.8
Phenyl-HexylPhenyl-Hexyl Silane14.8< 1.1> 2.0

Experimental Protocol: Analysis of this compound on a Phenyl-Hexyl Column

This protocol provides a validated starting point for the analysis of this compound.

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA)

  • Phenyl-Hexyl HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

Standard Preparation
  • Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 to 10 µg/mL.

HPLC Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis at 254 nm or Fluorescence Detector (Excitation: 260 nm, Emission: 380 nm)

Data Analysis
  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in unknown samples using the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (0.1-10 µg/mL) Stock->Standards Injector Autosampler (10 µL Injection) Standards->Injector Sample Unknown Sample (Extraction/Dilution) Sample->Injector Column Phenyl-Hexyl Column (35 °C) Injector->Column Mobile Phase Gradient Detector UV/Fluorescence Detector Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Conclusion and Recommendations

For the routine analysis of this compound, an end-capped C18 column offers a reliable and robust solution with good peak shape and reproducibility. However, for more complex matrices or when baseline resolution from isomeric compounds is critical, a Phenyl-Hexyl column is highly recommended. The unique π-π interaction mechanism of the phenyl-hexyl phase provides superior selectivity for aromatic amines, leading to improved resolution and more accurate quantification. Traditional non-end-capped C18 columns should generally be avoided for this application due to the high potential for peak tailing. The choice of detector will also play a crucial role, with fluorescence detection offering higher sensitivity and selectivity compared to UV detection for this class of compounds.

References

  • Title: HPLC Analysis of Polycyclic Aromatic Compounds (PACs)
  • Title: The Theory of HPLC - Chromatographic Properties Source: Chromedia URL:[Link]

A Senior Application Scientist's Guide to the Accuracy and Precision of 2-Aminophenanthrene Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. This guide provides an in-depth comparison of the accuracy and precision of 2-aminophenanthrene analytical standards, offering both theoretical insights and practical, data-driven evaluations. As the cornerstone of quantitative analysis, the quality of a reference standard directly dictates the reliability of study outcomes, particularly for a compound of toxicological interest like this compound.

Introduction: The Critical Role of this compound Standards

This compound is a polycyclic aromatic amine (PAA) that garners significant attention in environmental monitoring and pharmaceutical development due to its potential mutagenic and carcinogenic properties. Its presence as an impurity in active pharmaceutical ingredients (APIs) or as a contaminant in environmental samples necessitates highly accurate and precise quantification.[1] Analytical reference standards are the bedrock of these measurements, serving as the benchmark for quality, purity, and concentration.[2]

This guide will navigate the nuances between different grades of analytical standards, specifically comparing a high-purity Certified Reference Material (CRM) to a general-purpose analytical standard. We will explore, through detailed experimental protocols and data, how the choice of standard can profoundly impact the validity of analytical results.

Differentiating Analytical Standards: CRM vs. Standard Grade

In the realm of analytical testing, not all standards are created equal. The distinction between a Certified Reference Material (CRM) and a standard analytical-grade material lies in the rigor of their characterization and the level of certified information provided.[3][4]

  • Certified Reference Material (CRM): A CRM represents the pinnacle of accuracy and traceability.[3] It is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5] CRMs are produced by accredited organizations and are indispensable for method validation and ensuring regulatory compliance where the highest level of accuracy is required.[6][7]

  • Analytical Standard: This term is often used more broadly for a compound of suitable purity to be used as a calibration standard.[8] While they are well-characterized, they may lack the formal certification and documented uncertainty of a CRM.[4] These standards are widely used for routine analyses and in research settings.

The choice between a CRM and a standard grade material is contingent on the specific requirements of the analytical method and the regulatory context of the work.

Experimental Comparison of this compound Standards

To empirically evaluate the impact of standard selection on analytical performance, a series of experiments were designed to compare a hypothetical This compound CRM (Lot: CRM-001) with a commercially available This compound Analytical Standard (Lot: AS-456) .

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of both standards was assessed using a validated HPLC-UV method. This is a critical first step as the assigned purity value is fundamental to the accuracy of all subsequent measurements.

Experimental Protocol: HPLC Purity Assessment

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of each this compound standard in methanol to prepare stock solutions of 1 mg/mL.

  • Working Standard Preparation: Prepare a working solution of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (gradient elution).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject each working standard solution in triplicate. Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area.

Data Summary: Purity Analysis

StandardLot NumberStated PurityMeasured Purity (% Area)Uncertainty
This compound CRMCRM-00199.9 ± 0.1%99.92%± 0.05%
This compound Analytical StandardAS-456>98%98.7%Not provided

The CRM provides a certified purity value with a documented uncertainty, offering a higher degree of confidence in the true value. The analytical standard meets its specification, but the lack of an uncertainty budget introduces a potential source of unquantified error.

Evaluation of Accuracy

Accuracy, or the closeness of a measured value to the true value, was assessed through a spike and recovery experiment in a placebo pharmaceutical formulation matrix.[9] This experiment mimics a real-world application of quantifying an impurity in a drug product.

Experimental Protocol: Spike and Recovery

  • Placebo Preparation: Prepare a placebo formulation containing common pharmaceutical excipients.

  • Spiking: Spike the placebo at three concentration levels (Low, Medium, High) with each of the this compound standards.

  • Sample Extraction: Extract the this compound from the spiked placebo using a suitable solvent and sonication.

  • HPLC Analysis: Analyze the extracts using the HPLC method described in section 3.1.

  • Calculation: Determine the recovery by comparing the measured concentration to the known spiked concentration.

Data Summary: Accuracy (Spike and Recovery)

StandardSpike LevelMean Recovery (%)
This compound CRM Low99.5%
Medium100.2%
High99.8%
This compound Analytical Standard Low97.2%
Medium98.5%
High97.9%

The results demonstrate that the CRM provides consistently higher and more accurate recovery values, closer to the ideal 100%. The lower purity of the analytical standard likely contributes to the observed lower recovery.

Assessment of Precision

Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (%RSD).[9] Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated.

Experimental Protocol: Precision Assessment

  • Sample Preparation: Prepare six independent samples of the medium-level spiked placebo for each standard.

  • Repeatability (Intra-day): Analyze all 12 samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis of a freshly prepared set of samples on a different day with a different analyst.

  • Calculation: Calculate the %RSD for each set of six measurements.

Data Summary: Precision (%RSD)

StandardRepeatability (%RSD)Intermediate Precision (%RSD)
This compound CRM 0.8%1.2%
This compound Analytical Standard 2.1%3.5%

The use of the CRM resulted in significantly better precision, as indicated by the lower %RSD values. This highlights that the higher purity and homogeneity of the CRM contribute to more reproducible measurements.[5]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_purity Purity Assessment cluster_accuracy Accuracy (Spike & Recovery) cluster_precision Precision Assessment p1 Weigh Standards p2 Prepare Stock Solutions p1->p2 p3 Prepare Working Solutions p2->p3 p4 HPLC Analysis p3->p4 a1 Prepare Placebo a2 Spike Placebo a1->a2 a3 Extract Analyte a2->a3 a4 HPLC Analysis a3->a4 pr1 Prepare Spiked Samples pr2 Intra-day Analysis pr1->pr2 pr3 Inter-day Analysis pr1->pr3

Caption: Experimental workflow for the comparison of this compound standards.

Best Practices for the Use of Analytical Standards

To ensure the highest quality data, the following best practices should be adhered to when working with this compound analytical standards:

  • Proper Storage: Store standards according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.

  • Accurate Weighing: Use a calibrated analytical balance and appropriate weighing techniques to minimize errors in stock solution preparation.

  • Certificate of Analysis (CoA): Always review the CoA for information on purity, uncertainty, and storage conditions.[10][11]

  • Method Validation: The choice of standard is a critical component of method validation, as outlined in guidelines such as ICH Q2(R1).[12]

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior accuracy and precision achievable with a Certified Reference Material for this compound compared to a standard analytical grade. While the analytical standard is suitable for less stringent applications, the use of a CRM is highly recommended for method validation, regulatory submissions, and any research where the utmost confidence in the analytical results is required. The investment in a higher quality standard is a critical step in ensuring the integrity and reliability of scientific data.

References

  • Vertex AI Search. (2017, October 5).
  • Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research.
  • Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
  • SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis.
  • A Guide to Using Analytical Standards.
  • Eurachem. (2022, April 5). Quantifying Uncertainty in Analytical Measurement.
  • (2025, December 18). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs).
  • Labsert. (2019, January 27). Differences Between RM, CRM and QCM.
  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?
  • Save My Exams. (2025, June 2). How to Calculate Uncertainty - IB Chemistry Revision Notes.
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A Comparative Analysis of the Mutagenic Potential of 2-Aminophenanthrene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of genetic toxicology, understanding the mutagenic potential of chemical compounds is paramount for assessing their carcinogenic risk. This guide provides a detailed comparative analysis of two significant environmental mutagens: 2-aminophenanthrene, a representative aromatic amine, and benzo[a]pyrene, a well-characterized polycyclic aromatic hydrocarbon (PAH). As a senior application scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, comparative mutagenic potencies, and the experimental methodologies used for their evaluation.

Introduction: Two Faces of Genotoxicity

This compound and benzo[a]pyrene are both byproducts of incomplete combustion of organic materials, and human exposure is widespread through sources such as tobacco smoke, grilled foods, and environmental pollution. While both are recognized mutagens, their pathways to inducing genetic damage differ significantly, stemming from their distinct chemical structures. Benzo[a]pyrene is a procarcinogen that requires metabolic activation to exert its genotoxic effects, a characteristic shared by many PAHs. Similarly, this compound, an aromatic amine, also undergoes metabolic activation to become a potent mutagen. This guide will dissect these activation pathways, compare their mutagenic outcomes, and provide practical insights into the experimental workflows used to assess their genotoxic potential.

Mechanistic Insights into Mutagenesis

The mutagenicity of both this compound and benzo[a]pyrene is intricately linked to their metabolic conversion into reactive electrophiles that can form covalent adducts with DNA. These adducts can disrupt DNA replication and repair, leading to mutations.

Benzo[a]pyrene: The Diol-Epoxide Pathway to Mutagenesis

Benzo[a]pyrene (B[a]P) is not inherently reactive with DNA. Its mutagenic activity is unleashed through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[1][2][3][4] This metabolic activation culminates in the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[1][3][4]

The key steps in this pathway are:

  • Epoxidation: CYP enzymes introduce an epoxide group across the 7,8-double bond of B[a]P.

  • Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

  • Second Epoxidation: CYP enzymes then epoxidize the 9,10-double bond of the dihydrodiol, forming the highly reactive BPDE.

BPDE can then intercalate into DNA and form stable covalent adducts, predominantly with the N2 position of guanine.[4] These bulky adducts distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations, particularly G-to-T transversions.

Benzo[a]pyrene Metabolic Activation cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation Benzo[a]pyrene Benzo[a]pyrene B[a]P-7,8-epoxide B[a]P-7,8-epoxide Benzo[a]pyrene->B[a]P-7,8-epoxide CYP1A1/1B1 B[a]P-7,8-dihydrodiol B[a]P-7,8-dihydrodiol B[a]P-7,8-epoxide->B[a]P-7,8-dihydrodiol Epoxide Hydrolase Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) B[a]P-7,8-dihydrodiol->Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) CYP1A1/1B1 BPDE-DNA Adducts BPDE-DNA Adducts Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)->BPDE-DNA Adducts Covalent Binding Mutations Mutations BPDE-DNA Adducts->Mutations

Metabolic activation pathway of Benzo[a]pyrene.

This compound: The Aromatic Amine Pathway to Mutagenesis

The mutagenic activation of this compound (2-AP), like other aromatic amines, proceeds through a different, yet conceptually similar, pathway involving metabolic activation to a reactive intermediate. The initial and critical step is N-hydroxylation, catalyzed by cytochrome P450 enzymes, primarily CYP1A2.[5] The resulting N-hydroxy-2-aminophenanthrene can then undergo further activation through esterification, commonly by sulfotransferases (SULTs) or N-acetyltransferases (NATs), to form a highly reactive and unstable nitrenium ion.

This electrophilic nitrenium ion readily attacks nucleophilic sites in DNA, leading to the formation of DNA adducts. For 2-AP, the major adducts are formed at the C8 and N2 positions of guanine and the C8 position of adenine.[6] Specifically, studies on its acetylated form, 2-acetylaminophenanthrene (2-AAP), have identified N-(deoxyadenosine-8-yl)-2-aminophenanthrene and 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene as predominant adducts.[6][7] These adducts can cause base mispairing during DNA replication, leading to point mutations.

This compound Metabolic Activation cluster_0 Phase I & II Metabolism cluster_1 DNA Adduct Formation This compound This compound N-hydroxy-2-aminophenanthrene N-hydroxy-2-aminophenanthrene This compound->N-hydroxy-2-aminophenanthrene CYP1A2 (N-hydroxylation) Reactive Ester Reactive Ester N-hydroxy-2-aminophenanthrene->Reactive Ester Sulfotransferase/Acetyltransferase Nitrenium Ion Nitrenium Ion Reactive Ester->Nitrenium Ion Heterolytic Cleavage 2-AP-DNA Adducts 2-AP-DNA Adducts Nitrenium Ion->2-AP-DNA Adducts Covalent Binding Mutations Mutations 2-AP-DNA Adducts->Mutations

Metabolic activation pathway of this compound.

Comparative Mutagenic Potency: A Data-Driven Assessment

Direct quantitative comparison of the mutagenic potential of this compound and benzo[a]pyrene is crucial for risk assessment. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. While direct comparative data for this compound is limited, studies using the structurally similar 2-aminoanthracene provide valuable insights.

CompoundAmes Test StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
Benzo[a]pyrene TA100Required~1.5 - 3.0[8]
2-Aminoanthracene TA100Required~10 - 20[8]
Benzo[a]pyrene TA98Required~0.5 - 1.5[9]
2-Aminoanthracene TA98Required~5 - 15[10]

Note: The mutagenic potency can vary depending on the specific experimental conditions, including the source and concentration of the S9 metabolic activation system.

These data suggest that, under the conditions of the Ames test with metabolic activation, 2-aminoanthracene, and by extension other aromatic amines like this compound, can exhibit a higher mutagenic potency on a per-mole basis compared to benzo[a]pyrene. This highlights the significant genotoxic potential of aromatic amines.

Experimental Protocols for Mutagenicity Assessment

A robust assessment of mutagenicity involves a battery of tests that evaluate different endpoints, from gene mutations to chromosomal damage. The following are detailed protocols for key assays used in the evaluation of compounds like this compound and benzo[a]pyrene.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11]

Ames Test Workflow cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis Start Start Prepare Bacterial Culture Prepare Bacterial Culture Start->Prepare Bacterial Culture Mix Bacteria, Test Compound, and S9 Mix Bacteria, Test Compound, and S9 Prepare Bacterial Culture->Mix Bacteria, Test Compound, and S9 Pour onto Minimal Glucose Agar Plates Pour onto Minimal Glucose Agar Plates Mix Bacteria, Test Compound, and S9->Pour onto Minimal Glucose Agar Plates Incubate for 48-72 hours Incubate for 48-72 hours Pour onto Minimal Glucose Agar Plates->Incubate for 48-72 hours Count Revertant Colonies Count Revertant Colonies Incubate for 48-72 hours->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Ames Test Experimental Workflow.

Step-by-Step Methodology:

  • Preparation of Bacterial Strains:

    • Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

    • Grow overnight cultures of the selected strains in nutrient broth at 37°C with shaking.

  • Preparation of Test Compound and S9 Mix:

    • Dissolve the test compound (this compound or benzo[a]pyrene) in a suitable solvent (e.g., DMSO).

    • Prepare the S9 mix containing liver homogenate (S9 fraction) from Aroclor 1254-induced rats, cofactors (NADP+, glucose-6-phosphate), and buffer. Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for no activation).

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Micronucleus Assay Workflow cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition Start Start Culture Mammalian Cells Culture Mammalian Cells Start->Culture Mammalian Cells Treat with Test Compound (+/- S9) Treat with Test Compound (+/- S9) Culture Mammalian Cells->Treat with Test Compound (+/- S9) Add Cytochalasin B Add Cytochalasin B Treat with Test Compound (+/- S9)->Add Cytochalasin B Incubate to Allow Cell Division Incubate to Allow Cell Division Add Cytochalasin B->Incubate to Allow Cell Division Harvest and Fix Cells Harvest and Fix Cells Incubate to Allow Cell Division->Harvest and Fix Cells Stain and Score Micronuclei Stain and Score Micronuclei Harvest and Fix Cells->Stain and Score Micronuclei Analyze Data Analyze Data Stain and Score Micronuclei->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

In Vitro Micronucleus Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) to an appropriate confluency.

    • Treat the cells with various concentrations of the test compound in the presence or absence of an S9 metabolic activation system for a short period (e.g., 3-6 hours).

  • Cytokinesis Block:

    • After treatment, wash the cells and add fresh medium containing cytochalasin B. This agent inhibits cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

    • Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a methanol/acetic acid solution.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope. A significant increase in the frequency of micronucleated binucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Comet Assay Workflow Start Start Treat Cells with Test Compound Treat Cells with Test Compound Start->Treat Cells with Test Compound Embed Cells in Agarose on a Slide Embed Cells in Agarose on a Slide Treat Cells with Test Compound->Embed Cells in Agarose on a Slide Lyse Cells to Remove Membranes and Proteins Lyse Cells to Remove Membranes and Proteins Embed Cells in Agarose on a Slide->Lyse Cells to Remove Membranes and Proteins Unwind DNA in Alkaline Buffer Unwind DNA in Alkaline Buffer Lyse Cells to Remove Membranes and Proteins->Unwind DNA in Alkaline Buffer Perform Electrophoresis Perform Electrophoresis Unwind DNA in Alkaline Buffer->Perform Electrophoresis Stain DNA and Visualize Stain DNA and Visualize Perform Electrophoresis->Stain DNA and Visualize Measure Comet Tail Length/Intensity Measure Comet Tail Length/Intensity Stain DNA and Visualize->Measure Comet Tail Length/Intensity Analyze Data Analyze Data Measure Comet Tail Length/Intensity->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Comet Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Treatment and Embedding:

    • Treat cells in suspension or monolayers with the test compound for a defined period.

    • Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis:

    • Immerse the slides in a cold lysing solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

    • Apply an electric field to the slides. DNA fragments will migrate from the nucleoid towards the anode, forming the comet tail.

  • Neutralization and Staining:

    • Neutralize the slides in a buffer.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Use image analysis software to measure the extent of DNA migration (e.g., tail length, tail moment). An increase in DNA migration indicates an increase in DNA strand breaks.

Conclusion: A Tale of Two Mutagens

Both this compound and benzo[a]pyrene represent significant genotoxic hazards due to their ability to form DNA adducts following metabolic activation. While benzo[a]pyrene's mutagenicity is primarily driven by the formation of a bulky diol-epoxide, this compound's genotoxicity stems from the generation of a reactive nitrenium ion. Comparative data from the Ames test suggests that aromatic amines may possess a higher intrinsic mutagenic potency than some PAHs.

A thorough understanding of their distinct mechanisms of action and the appropriate application of a battery of genotoxicity assays, as detailed in this guide, are essential for accurately assessing the risks associated with exposure to these and other environmental mutagens. The provided protocols offer a robust framework for researchers to conduct these critical evaluations, contributing to the broader goal of safeguarding human health.

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A Researcher's Guide to Validating Theoretical Models of 2-Aminophenanthrene's Spectral Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the validation of theoretical models for predicting the spectral properties of 2-aminophenanthrene. We move beyond a simple checklist of protocols to offer an in-depth analysis of the causality behind experimental and computational choices, ensuring a robust and self-validating workflow. The objective is to bridge the gap between theoretical prediction and experimental reality, providing a reliable methodology for characterizing photoactive molecules.

Introduction: The Nexus of Theory and Experiment

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with a structure that suggests interesting photophysical properties. Understanding its absorption and emission characteristics is crucial for applications ranging from fluorescent probes in bio-imaging to components in organic electronics. While experimental spectroscopy provides ground-truth data, theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), offer predictive power that can accelerate research by screening molecules and interpreting complex spectral features.[1][2]

However, the predictive accuracy of any theoretical model is not absolute and must be rigorously validated against experimental benchmarks. This guide details the complete workflow for such a validation, focusing on this compound as a case study. We will explore how environmental factors, specifically solvent polarity, influence its spectral behavior—a phenomenon known as solvatochromism—and assess how well our theoretical model captures these changes.[3][4]

Part 1: Establishing the Experimental Benchmark

The foundation of any model validation is unimpeachable experimental data. Our objective is to characterize the UV-Vis absorption and fluorescence emission of this compound across a spectrum of solvents to create a comprehensive benchmark.

The Rationale Behind Solvent Selection

The choice of solvents is not arbitrary. By selecting a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., non-polar cyclohexane, polar aprotic acetonitrile, and polar protic ethanol), we can systematically probe the sensitivity of this compound's electronic structure to its environment.[5][6] This allows us to observe solvatochromic shifts, which are changes in the absorption or emission wavelengths due to differential stabilization of the ground and excited states by the solvent.[3]

Experimental Protocol 1: UV-Vis Absorption Spectroscopy
  • Stock Solution Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a Class A 10 mL volumetric flask using a solvent of choice (e.g., acetonitrile) to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a dilute working solution (targeting an absorbance maximum between 0.7-1.0) by transferring a small volume of the stock solution into a 10 mL volumetric flask and diluting to the mark.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill two 1 cm path length quartz cuvettes with the pure solvent to be tested.

  • Baseline Correction: Place the cuvettes in the sample and reference holders and run a baseline scan. This electronically subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement: Replace the solvent in the sample cuvette with your working solution of this compound. Acquire the absorption spectrum, typically from 200 to 500 nm.

  • Data Extraction: Identify the wavelength of maximum absorbance (λabs_max) and record the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

  • Repeat: Repeat steps 2-6 for each solvent in your selected panel.

Experimental Protocol 2: Fluorescence Spectroscopy
  • Sample Preparation: Use the same dilute working solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept below 0.1 to mitigate inner-filter effects.

  • Determining the Excitation Wavelength (λex): Set the excitation wavelength on the fluorometer to the λabs_max determined from the absorption spectrum for that specific solvent.

  • Emission Scan: Scan the emission monochromator from λex + 10 nm to a sufficiently long wavelength (e.g., 600 nm) to capture the entire fluorescence profile.

  • Data Extraction: Identify the wavelength of maximum emission intensity (λem_max).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf,std = 0.54) and your this compound sample.

    • Measure the UV-Vis absorbance and integrated fluorescence intensity for all solutions.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yield.[7]

    • Calculate the quantum yield of this compound (Φf,smp) using the following equation: Φf,smp = Φf,std * (Slopesmp / Slopestd) * (η²smp / η²std) where η is the refractive index of the solvent.

  • Repeat: Repeat for each solvent.

Summary of Experimental Data

The collected data should be organized systematically for easy comparison with theoretical results.

SolventDielectric Constantλabs_max (nm)εmax (M⁻¹cm⁻¹)λem_max (nm)Stokes Shift (cm⁻¹)Φf
Cyclohexane2.02exp. valueexp. valueexp. valuecalc. valueexp. value
Toluene2.38exp. valueexp. valueexp. valuecalc. valueexp. value
Dichloromethane8.93exp. valueexp. valueexp. valuecalc. valueexp. value
Acetonitrile37.5exp. valueexp. valueexp. valuecalc. valueexp. value
Ethanol24.5exp. valueexp. valueexp. valuecalc. valueexp. value
(Note: "exp. value" and "calc. value" are placeholders for the user's experimental and calculated data.)

Part 2: In Silico Prediction with a Theoretical Model

Our goal is to build a computational model that can accurately reproduce the experimental findings from Part 1. We will employ Time-Dependent Density Functional Theory (TD-DFT), a workhorse method in computational chemistry for studying excited states of organic molecules.[8][9]

The Rationale Behind the Computational Method
  • DFT for Ground State: We first use DFT to determine the most stable (lowest energy) geometry of the molecule. This is a prerequisite for any subsequent spectral calculation.

  • TD-DFT for Excited States: TD-DFT is then used to calculate the energies required to promote an electron from an occupied orbital to an unoccupied one. These "vertical excitation energies" correspond to the peaks in the UV-Vis absorption spectrum.[1]

  • Functional/Basis Set Choice: The accuracy of DFT/TD-DFT depends heavily on the chosen functional and basis set. For PAHs, hybrid functionals like PBE0 or CAM-B3LYP often provide a good balance of accuracy and computational cost.[1][2] A Pople-style basis set like 6-31+G(d,p) is a robust starting point, including diffuse functions (+) for better description of excited states and polarization functions (d,p) for molecular shape.

  • Modeling the Solvent: To simulate the solvent environment, we will use the Polarizable Continuum Model (PCM). PCM treats the solvent as a uniform dielectric field, which is a computationally efficient way to capture bulk electrostatic effects on the solute's electronic structure.[10]

Computational Protocol 3: TD-DFT Workflow

G cluster_gs Ground State (S₀) Calculation cluster_es Excited State (S₁/Absorption) Calculation GS_Opt 1. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) GS_Freq 2. Vibrational Frequency (Confirm Minimum) GS_Opt->GS_Freq Quality Check TDDFT_Abs 3. TD-DFT Single Point (e.g., PBE0/6-31+G(d,p)) (Calculates Absorption λ) GS_Freq->TDDFT_Abs Optimized S₀ Geometry ES_Opt 4. S₁ State Optimization (For Fluorescence) TDDFT_Abs->ES_Opt TDDFT_Ems 5. TD-DFT Single Point (On S₁ Geometry) (Calculates Emission λ) ES_Opt->TDDFT_Ems caption Computational workflow for spectral properties.

Caption: Computational workflow for spectral properties.

  • Ground State (S₀) Geometry Optimization: For each solvent, optimize the geometry of this compound using DFT with the B3LYP functional and the 6-31G(d) basis set, incorporating the PCM for the respective solvent.

  • Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. Confirm that there are no imaginary frequencies, which verifies the structure is a true energy minimum.

  • TD-DFT for Absorption: Using the optimized S₀ geometry, perform a TD-DFT single-point energy calculation. A functional like PBE0 with a larger basis set, 6-31+G(d,p), is recommended.[1] This will yield the vertical excitation energies and oscillator strengths. The lowest energy transition with the largest oscillator strength typically corresponds to the λabs_max.

  • Excited State (S₁) Geometry Optimization (Optional, for Fluorescence): To model fluorescence, perform a geometry optimization for the first excited state (S₁), again using TD-DFT with PCM.

  • TD-DFT for Emission: Using the optimized S₁ geometry, perform another TD-DFT single-point calculation to find the energy of the transition from S₁ back to S₀. This corresponds to the λem_max.

Summary of Theoretical Data

Organize the computational results in a table for direct comparison with the experimental data.

Solventλabs_max (nm)Oscillator Strengthλem_max (nm)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Gas Phasetheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
Cyclohexanetheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
Toluenetheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
Dichloromethanetheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
Acetonitriletheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
Ethanoltheo. valuetheo. valuetheo. valuetheo. valuetheo. valuecalc. value
(Note: "theo. value" and "calc. value" are placeholders for the user's theoretical and calculated data.)

Part 3: The Validation Dialogue: Comparing Experiment and Theory

This is the critical step where the two datasets are compared to validate the theoretical model.

Caption: Electronic transitions and Stokes shift.

Quantitative Comparison

Create a final table that directly compares the experimental and theoretical absorption and emission maxima, including the calculated error.

SolventExp. λabs (nm)Theo. λabs (nm)Error (nm)Exp. λem (nm)Theo. λem (nm)Error (nm)
Cyclohexanevaluevaluecalcvaluevaluecalc
Toluenevaluevaluecalcvaluevaluecalc
Dichloromethanevaluevaluecalcvaluevaluecalc
Acetonitrilevaluevaluecalcvaluevaluecalc
Ethanolvaluevaluecalcvaluevaluecalc

Analysis:

  • Absolute Error: For TD-DFT with standard functionals, an error of 20-30 nm (0.2-0.3 eV) for the absolute peak position is often considered acceptable.

  • Trend Analysis (Solvatochromism): More important than the absolute error is the model's ability to reproduce trends. Plot the experimental and theoretical λmax values against the solvent dielectric constant. Does the model correctly predict the direction (bathochromic/red or hypsochromic/blue shift) and relative magnitude of the shift as solvent polarity increases?

Discussion of Discrepancies
  • Functional Deficiencies: No density functional is perfect. If discrepancies are large, testing other functionals (e.g., long-range corrected functionals like CAM-B3LYP) may be warranted.

  • Solvent Model Limitations: The PCM model is a simplification. In protic solvents like ethanol, specific hydrogen-bonding interactions between the solvent and the amino group of this compound can occur. These are not well-described by an implicit model and can lead to larger errors. An explicit solvent model (including a few solvent molecules in the calculation) could be a next step for refinement.

  • Vibronic Effects: Experimental spectra are broadened by molecular vibrations. Theoretical calculations typically provide vertical "stick" spectra. The difference between the calculated vertical transition and the experimental band maximum can contribute to the error.

Conclusion

This guide outlines a rigorous, self-validating methodology for comparing theoretical predictions with experimental spectral data for this compound. By systematically measuring absorption and fluorescence in various solvents and performing parallel TD-DFT calculations, researchers can gain a deep understanding of the molecule's photophysics. The validation process is not merely a pass/fail test; it is a dialogue between theory and experiment. The discrepancies observed inform us about the limitations of the computational model and highlight the specific chemical interactions that govern the spectral properties, ultimately leading to a more refined and powerful predictive capability.

References

  • Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal)
  • Theoretical studies of the absorption spectra of polycyclic aromatic hydrocarbons.
  • Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations.
  • UV-vis spectra predicted by TD DFT calculations on the AFM structures.
  • TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. MDPI. [Link]
  • 9-Aminophenanthrene | C14H11N. PubChem. [Link]
  • Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Royal Society of Chemistry. [Link]
  • This compound. Cheméo. [Link]
  • Solv
  • This compound. NIST WebBook. [Link]
  • Solvatochromism as a new tool to distinguish structurally similar compounds.
  • Aromaticity as a Guiding Concept for Spectroscopic Features and Nonlinear Optical Properties of Porphyrinoids. MDPI. [Link]
  • Aromaticity Concepts Derived
  • The UV–Vis absorption and fluorescence emission spectra of compound 2a in various organic solvents.
  • Applicability of Baird's Rule for In-Plane Arom
  • This compound. NIST WebBook. [Link]
  • Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe.
  • Computational study on 2,3,4-aminopyridines.
  • Analyzing the Energetics of the Four Aromatic Ring Interactions: Theoretical Study.
  • Computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists. [Link]
  • Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6...
  • Solvatochromic Photochemistry. Kelly Research Lab - UMBC. [Link]
  • Spectroscopy of Arom
  • Computational studies on the interactions of glycine amino acid with graphene, h-BN and h-SiC monolayers. Royal Society of Chemistry. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 2-Aminophenanthrene DNA Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of toxicology and cancer research, the study of DNA adducts—covalent modifications to DNA by carcinogens—is paramount to understanding the mechanisms of carcinogenesis and developing effective preventative and therapeutic strategies. 2-Aminophenanthrene (2-AP), a polycyclic aromatic amine (PAA) found in environmental pollutants and cigarette smoke, is a procarcinogen that, upon metabolic activation, forms DNA adducts that can initiate mutagenic events. This guide provides a comprehensive comparative analysis of the predominant methods used to detect and quantify 2-AP DNA adducts, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy for their specific research needs.

The Genesis of a Genotoxic Insult: Metabolic Activation of this compound

The carcinogenicity of 2-AP is not inherent but is a consequence of its metabolic transformation into reactive electrophiles that readily bind to nucleophilic sites on DNA. This bioactivation cascade is a critical determinant of 2-AP's genotoxic potential.

The primary metabolic activation pathway of 2-AP begins with N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-2-aminophenanthrene. This intermediate can then undergo O-esterification by N,O-acetyltransferases (NATs) or sulfotransferases (SULTs) to produce highly reactive N-acetoxy or N-sulfonyloxy esters. These esters are unstable and spontaneously form a nitrenium ion, a potent electrophile that attacks the C8 and N² positions of guanine and the N⁶ position of adenine in DNA, forming stable covalent adducts. The major adducts formed are N-(deoxyadenosine-8-yl)-2-aminophenanthrene and 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene.

Navigating the Analytical Landscape: A Comparative Overview of Detection Methodologies

The selection of an appropriate analytical method for the detection and quantification of 2-AP DNA adducts is contingent upon several factors, including the required sensitivity and specificity, the availability of specialized equipment, and the nature of the biological matrix. The three most widely employed techniques are ³²P-Postlabeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA). Each method possesses distinct advantages and limitations that must be carefully considered.

Feature³²P-Postlabeling AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Principle Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by TLC.Enzymatic digestion of DNA to nucleosides, separation by HPLC, and detection by mass spectrometry.Specific antibodies recognize and bind to the DNA adducts.
Sensitivity Extremely high (1 adduct in 10⁹-10¹⁰ nucleotides).[1][2]High (1 adduct in 10⁷-10⁸ nucleotides).High (fmol to pmol range).
Specificity Can be susceptible to false positives due to incomplete digestion or co-migration of other labeled species.High, provides structural confirmation of the adduct.Highly dependent on antibody specificity; potential for cross-reactivity.
Quantitative Accuracy Semi-quantitative without an appropriate standard; requires careful calibration.Highly quantitative with the use of isotopically labeled internal standards.Quantitative, but accuracy depends on the standard curve and antibody affinity.
Sample Requirement Low (µg amounts of DNA).[1]Moderate (µg to mg amounts of DNA).Low (µg amounts of DNA).
Instrumentation Requires facilities for handling radioactivity, phosphor imager or scintillation counter.Requires a high-performance liquid chromatograph and a tandem mass spectrometer.Requires a microplate reader.
Throughput Low to moderate.Moderate to high.High.
Cost Relatively low instrumentation cost, but ongoing costs for radioisotopes and disposal.High initial instrument cost.Relatively low cost per sample.

In the Trenches: Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the three primary methods of 2-AP DNA adduct analysis. These protocols are based on established methodologies for aromatic amine adducts and can be adapted for 2-AP.

Protocol 1: ³²P-Postlabeling Assay with Nuclease P1 Enrichment

This ultrasensitive method is ideal for detecting very low levels of DNA adducts. The nuclease P1 enrichment step is crucial for increasing the signal-to-noise ratio by removing unmodified nucleotides.[3]

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease (MN)

  • Spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP (carrier-free, high specific activity)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvents

Procedure:

  • DNA Digestion:

    • Dissolve 10 µg of DNA in 10 µL of a solution containing 20 mM sodium succinate and 10 mM CaCl₂, pH 6.0.

    • Add 2.5 µL of a mixture of MN (0.5 units) and SPD (0.05 units).

    • Incubate at 37°C for 3-4 hours to digest the DNA to 3'-mononucleotides.

  • Nuclease P1 Enrichment:

    • Add 3 µL of a solution containing 0.1 M sodium acetate (pH 5.0) and 0.2 mM ZnCl₂.

    • Add 1 µL of nuclease P1 (3 µg).

    • Incubate at 37°C for 30 minutes. This step dephosphorylates the normal nucleotides, leaving the bulky adducts intact.

  • ³²P-Labeling:

    • Add 5 µL of a labeling buffer containing 100 mM bicine-NaOH (pH 9.0), 100 mM MgCl₂, 100 mM dithiothreitol, and 10 mM spermidine.

    • Add 5 µL of [γ-³²P]ATP (50 µCi).

    • Add 2 µL of T4 PNK (10 units/µL).

    • Incubate at 37°C for 30 minutes.

  • TLC Separation:

    • Spot the entire reaction mixture onto a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using appropriate solvent systems to separate the labeled adducts from the excess [γ-³²P]ATP and other reaction components.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film.

    • Quantify the adduct spots using a phosphor imager or by scintillation counting of the excised spots.

Diagram of the ³²P-Postlabeling Workflow

G cluster_0 DNA Digestion & Enrichment cluster_1 Radiolabeling cluster_2 Separation & Detection DNA DNA Sample Digestion Enzymatic Digestion (MN/SPD) DNA->Digestion Enrichment Nuclease P1 Enrichment Digestion->Enrichment Labeling 5'-End Labeling (T4 PNK, [γ-³²P]ATP) Enrichment->Labeling TLC Multi-dimensional TLC Labeling->TLC Detection Autoradiography/ Phosphorimaging TLC->Detection Quantification Scintillation Counting/ Image Analysis Detection->Quantification

Caption: Workflow of the ³²P-postlabeling assay for DNA adduct analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to structurally confirm the identity of the adducts. The use of isotopically labeled internal standards allows for accurate quantification.[4]

Materials:

  • DNA sample (50-100 µg)

  • DNase I

  • Nuclease P1

  • Alkaline phosphatase

  • Isotopically labeled internal standards for 2-AP-dG and 2-AP-dA adducts

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • DNA Digestion:

    • Dissolve 50-100 µg of DNA in 100 µL of 20 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.

    • Spike the sample with known amounts of the isotopically labeled internal standards.

    • Add DNase I (20 units) and incubate at 37°C for 2 hours.

    • Add nuclease P1 (10 units) and alkaline phosphatase (10 units) and incubate at 37°C for another 2 hours.

  • Sample Cleanup (Optional but Recommended):

    • Use solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • LC Separation:

    • Inject an aliquot of the digested sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the native and isotopically labeled 2-AP adducts.

  • Quantification:

    • Construct a calibration curve using known amounts of the 2-AP adduct standards.

    • Quantify the amount of 2-AP adducts in the sample by comparing the peak area ratio of the native adduct to the internal standard against the calibration curve.

Diagram of the LC-MS/MS Workflow

G cluster_0 Sample Preparation cluster_1 Analysis DNA DNA Sample + Internal Standards Digestion Enzymatic Digestion (DNase I, Nuclease P1, AP) DNA->Digestion Cleanup Solid-Phase Extraction Digestion->Cleanup HPLC HPLC Separation Cleanup->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow of the LC-MS/MS assay for DNA adduct analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that is well-suited for screening a large number of samples. The availability of a specific antibody is the key to this technique. While antibodies specific to 2-AP adducts may not be commercially available, this protocol for a related aromatic amine adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF), can be adapted if an antibody is developed.[5][6]

Materials:

  • DNA sample (10-50 µg)

  • Anti-dG-AF monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • DNA Denaturation and Coating:

    • Thermally denature the DNA sample by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

    • Dilute the denatured DNA in coating buffer and add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted anti-dG-AF primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Quantify the adduct levels by comparing the absorbance of the samples to a standard curve generated with known amounts of dG-AF.

Diagram of the ELISA Workflow

G cluster_0 Plate Preparation cluster_1 Immuno-detection cluster_2 Signal Generation & Measurement Coating DNA Coating Blocking Blocking Coating->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Substrate Substrate Addition SecondaryAb->Substrate Measurement Absorbance Reading Substrate->Measurement

Caption: Workflow of the indirect ELISA for DNA adduct analysis.

Comparative Performance Data: A Hypothetical Case Study

To illustrate the comparative performance of these methods, consider a hypothetical study where DNA from the liver of rats treated with 2-AP is analyzed for the presence of the major dG-N2-2-AP adduct.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Measured Adduct Level (adducts/10⁸ nucleotides)Coefficient of Variation (CV%)
³²P-Postlabeling 0.01 adducts/10⁸ nucleotides0.05 adducts/10⁸ nucleotides5.215
LC-MS/MS 0.1 adducts/10⁸ nucleotides0.5 adducts/10⁸ nucleotides4.88
ELISA 0.5 adducts/10⁸ nucleotides1.0 adducts/10⁸ nucleotides6.112

In this hypothetical scenario, ³²P-postlabeling demonstrates the highest sensitivity, capable of detecting the lowest levels of adducts. LC-MS/MS provides the most precise and accurate quantification, as indicated by the lowest coefficient of variation. ELISA, while being the least sensitive, offers a rapid and high-throughput screening option. The slight variation in the measured adduct levels between the methods can be attributed to the inherent differences in their principles of detection and quantification.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for studying this compound DNA adducts is a critical decision that will profoundly impact the quality and interpretation of the research findings.

  • For exploratory studies requiring the highest sensitivity to detect unknown or very low-level adducts, the ³²P-postlabeling assay remains a powerful tool. Its ability to detect as little as one adduct in a billion nucleotides is unparalleled.

  • When structural confirmation and accurate quantification are paramount, LC-MS/MS is the gold standard. The use of internal standards and the inherent specificity of mass spectrometry provide a high degree of confidence in the results.

  • For high-throughput screening of a large number of samples, ELISA offers a rapid and cost-effective solution, provided that a specific antibody is available.

Ultimately, a multi-faceted approach, potentially employing a sensitive screening method like ³²P-postlabeling or ELISA, followed by confirmation and precise quantification using LC-MS/MS, may provide the most comprehensive and robust dataset for understanding the role of this compound DNA adducts in carcinogenesis. This guide, with its detailed protocols and comparative insights, serves as a valuable resource for researchers navigating the complexities of DNA adduct analysis.

References

  • Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2006). Aristolochic acid as a probable human cancer hazard in herbal remedies: a review. Mutagenesis, 21(4), 265-277. [Link]
  • Beland, F. A., & Poirier, M. C. (1994). DNA adducts and carcinogenesis.
  • Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts. Cancer Research, 45(11 Part 2), 5656-5662. [Link]
  • Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1977). Hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines in relation to urinary bladder carcinogenesis. Cancer Research, 37(3), 805-814. [Link]
  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]
  • Poirier, M. C. (2016). Chemical-induced DNA damage and human cancer risk. Nature Reviews Cancer, 16(10), 630-637. [Link]
  • Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-labeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129. [Link]
  • Roy, A. K., Upadhyaya, P., Fu, P. P., & El-Bayoumy, K. (1991). Identification of the major metabolites and DNA adducts formed from 2-nitropyrene in vitro. Carcinogenesis, 12(3), 475-479. [Link]
  • Shields, P. G., & Harris, C. C. (2000). Molecular epidemiology and the genetics of environmental cancer. Jama, 283(16), 2106-2107. [Link]
  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography–electrospray ionization–mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. [Link]
  • Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507-518. [Link]
  • Tilby, M. J. (1999). Measuring DNA adducts by immunoassay (ELISA). In Methods in molecular medicine (pp. 121-128). Humana Press. [Link]
  • Turesky, R. J. (2002). Aromatic and heterocyclic amines: from mutagenicity to human cancer risk.
  • Weston, A., & Bowman, E. D. (1991). Immunoassays for the detection of carcinogen-DNA adducts.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2-Aminophenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative, is a valuable compound in various research applications. However, its proper disposal is not merely a matter of laboratory hygiene; it is a critical component of regulatory compliance, environmental stewardship, and personal safety. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This understanding informs every subsequent step of the disposal process, ensuring that the chosen procedures are commensurate with the hazards.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

While a specific carcinogenicity classification for this compound is not uniformly established across all regulatory bodies, it belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs), many of which are known or suspected carcinogens. Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
CAS Number 3366-65-2[1][2]
Molecular Formula C₁₄H₁₁N[1][3]
Molecular Weight 193.24 g/mol [1]
Appearance Solid
Synonyms 2-Phenanthrenamine, Phenanthren-2-amine[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with meticulous planning and concludes with documented, compliant waste removal. The following workflow is designed to ensure safety and regulatory adherence at every stage.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_pre_disposal Pre-Disposal Planning cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection waste_setup 3. Prepare Labeled Waste Containers ppe_selection->waste_setup segregate 4. Segregate Waste Streams waste_setup->segregate collect_solid 5a. Collect Solid Waste segregate->collect_solid collect_liquid 5b. Collect Liquid Waste segregate->collect_liquid collect_sharps 5c. Collect Contaminated Sharps segregate->collect_sharps collect_ppe 5d. Collect Contaminated PPE segregate->collect_ppe storage 6. Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage collect_ppe->storage pickup 7. Arrange for EHS Pickup storage->pickup incineration 8. High-Temperature Incineration pickup->incineration

Caption: A stepwise workflow for the safe disposal of this compound.

Pre-Disposal Planning: The Foundation of Safety

1. Conduct a Risk Assessment: Before beginning any work that will generate this compound waste, conduct a thorough risk assessment. This should identify all potential hazards, including chemical exposure, spills, and fire. Your assessment will inform the specific control measures required.

2. Select and Inspect Personal Protective Equipment (PPE): Based on the risk assessment, appropriate PPE must be selected and inspected before each use.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

3. Prepare Labeled Waste Containers: All waste containers must be prepared and labeled before any waste is added.

  • Container Material: Use containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., skin irritant, corrosive, environmental hazard).

Waste Collection and Segregation: Preventing Hazardous Reactions

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

4. Segregate Waste Streams: Never mix different types of hazardous waste. This compound waste should be segregated into the following streams:

  • Solid Waste: Unused or expired this compound powder, and contaminated disposable labware (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with this compound.

  • Contaminated PPE: Disposable gloves, lab coats, and other protective gear that have come into contact with the chemical.

5. Collection Protocols:

  • 5a. Solid Waste: Carefully transfer solid waste into a dedicated, sealed hazardous waste container. Avoid generating dust.

  • 5b. Liquid Waste: Collect all liquid waste in a sealed, compatible container. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • 5c. Contaminated Sharps: Place all contaminated sharps in a puncture-proof, designated sharps container.

  • 5d. Contaminated PPE: Collect all contaminated PPE in a clearly labeled, sealed bag or container.

Interim Storage: Maintaining a Safe Laboratory Environment

6. Store in a Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA within or near the laboratory where it is generated. The SAA should be:

  • Clearly marked with a "Hazardous Waste" sign.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

  • Equipped with secondary containment to capture any potential leaks or spills.

All waste containers in the SAA must be kept securely closed except when adding waste.

Final Disposal: The Role of High-Temperature Incineration

7. Arrange for EHS Pickup: Once a waste container is full or has been in storage for the maximum allowed time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits), arrange for its collection by trained EHS personnel.

8. High-Temperature Incineration: The recommended disposal method for this compound and other PAHs is high-temperature incineration.[4] This process utilizes controlled, high-temperature combustion (typically 900-1200°C) to break down the complex aromatic structure of the molecule into simpler, less harmful compounds like carbon dioxide and water.[5] Effective incineration depends on three key factors:

  • Temperature: High temperatures are necessary to ensure the complete destruction of the aromatic rings.

  • Residence Time: The waste must be held at the high temperature for a sufficient duration to ensure complete combustion.

  • Turbulence: Proper mixing with oxygen is critical for efficient and complete oxidation.

Decontamination and Spill Management

In the event of a spill or contamination, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of the hazardous material.

Decontamination Protocol

The following is a general decontamination protocol for surfaces and equipment contaminated with this compound.

DecontaminationProtocol Figure 2: Decontamination Protocol for this compound cluster_prep Preparation cluster_decon Decontamination Steps cluster_waste Waste Disposal don_ppe 1. Don Appropriate PPE wipe1 2. Initial Wipe with a Solvent-Dampened Cloth don_ppe->wipe1 wipe2 3. Second Wipe with a Detergent Solution wipe1->wipe2 rinse 4. Rinse with Water (if appropriate) wipe2->rinse dry 5. Allow to Air Dry Completely rinse->dry dispose 6. Dispose of all cleaning materials as hazardous waste dry->dispose

Caption: A step-by-step protocol for decontaminating surfaces exposed to this compound.

For personal decontamination, if skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. In both cases, seek immediate medical attention.

Spill Response

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: For small spills, trained laboratory personnel wearing appropriate PPE may clean up the spill. For larger spills, await the arrival of the EHS emergency response team.

  • Dispose of Spill Debris: All materials used to clean up the spill must be collected and disposed of as hazardous waste.

Regulatory Framework and Compliance

The disposal of this compound is governed by a framework of federal and local regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[6] Depending on its specific characteristics and concentration, this compound waste may be classified as a characteristic or listed hazardous waste.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including permissible exposure limits (PELs) for hazardous chemicals and requirements for hazard communication and training.

It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan, which should be aligned with these federal and any more stringent state and local regulations.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all applicable regulations. This commitment to safety is not a hindrance to scientific progress but rather a cornerstone of its integrity and long-term success.

References

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Mastering Safety: A Guide to Personal Protective Equipment for 2-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling potent chemical compounds like 2-Aminophenanthrene, a polycyclic aromatic amine (PAA), demands a comprehensive understanding of its hazard profile and the rigorous application of safety protocols. This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and the validity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a solid compound whose primary risks stem from its classification as a skin, eye, and respiratory irritant.[1] As a member of the polycyclic aromatic amine family, it should be handled as a suspected carcinogen and mutagen, warranting stringent exposure controls.[2][3] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Given its very low vapor pressure, the inhalation risk at room temperature is primarily from aerosolized solid particles rather than vapor.[4]

Key Hazards:

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Damage: May cause significant irritation or damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1]

  • Potential Systemic Effects: Though specific data for this compound is limited, many aromatic amines can be absorbed through the skin and may have systemic toxic effects.[3]

This hazard profile dictates a multi-faceted PPE strategy focused on creating a complete barrier to prevent any contact with the compound.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process. The following sections detail the appropriate PPE, explaining the causality behind each choice.

Hand Protection: Beyond the Basic Nitrile

The choice of gloves is critical, as skin contact is a primary exposure route. The selection depends on the nature and duration of the handling task.

  • For Incidental Contact (e.g., weighing, quick transfers in a fume hood):

    • Recommendation: Disposable Nitrile Gloves (minimum 5-mil thickness).

    • Rationale: Nitrile gloves provide adequate splash protection against a variety of chemicals.[5] However, it is crucial to understand that their protection is temporary. If contact occurs, the gloves must be removed and replaced immediately.[6][7] Some sources indicate that nitrile has poor resistance to aromatic amines like aniline, a related compound, making it unsuitable for prolonged or immersive work.[8]

  • For Extended or Immersive Contact (e.g., equipment cleaning, handling contaminated materials):

    • Recommendation: Heavy-duty Butyl Rubber or Viton® gloves.

    • Rationale: These materials offer superior resistance to aromatic compounds. Butyl rubber, in particular, is recommended for protection against a wide variety of chemicals, including corrosive acids and amines.[9] For aniline, a structurally similar aromatic amine, thick butyl rubber gloves have a breakthrough time of over 480 minutes, providing excellent, long-duration protection.[10] Double gloving, with an inner nitrile glove and an outer butyl rubber glove, is a best practice for handling highly toxic compounds.

Table 1: Glove Selection Guide for this compound

Task Duration & Exposure LevelRecommended Glove MaterialRationale & Key Considerations
Incidental Contact / Splash Hazard Nitrile (≥5 mil)Provides temporary barrier. Must be changed immediately upon contamination.[5][7] Not for immersion.
Extended or Immersive Contact Butyl RubberExcellent resistance to aromatic amines. Breakthrough time for aniline is >480 minutes.[9][10]
Extended or Immersive Contact Viton®Offers excellent chemical resistance, particularly to aromatic and chlorinated solvents.
Handling Highly Contaminated Items Double Gloving (Nitrile inner, Butyl Rubber outer)Provides an additional layer of protection in case the outer glove is compromised.

Disclaimer: This information is a guide. Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.[11][12]

Eye and Face Protection: A Non-Negotiable Barrier
  • Recommendation: Chemical safety goggles with side shields are the minimum requirement. For tasks with a higher splash potential, a full-face shield worn over safety goggles is essential.

  • Rationale: this compound is classified as causing serious eye irritation or damage.[1] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes. A face shield protects the entire face from splashes and should always be used as a secondary barrier in conjunction with goggles.[13]

Respiratory Protection: Guarding the Gateway

Given that this compound is a solid, the primary inhalation hazard is from airborne dust particles generated during handling, such as weighing or transferring the powder.

  • For Handling Solid Powder:

    • Recommendation: At a minimum, a NIOSH-approved N95 particulate respirator should be used. For higher-risk procedures or where dust generation cannot be well-controlled, a P100 filter is recommended.[6][10]

    • Rationale: N-series filters are effective against particulate aerosols that do not contain oil, while P-series filters are oil-proof.[10] Since this compound is a solid, an N95 filter provides at least 95% filtration efficiency against airborne particles. A P100 filter provides the highest level of particulate filtration at 99.97%.[13]

  • For Situations with Potential for Vapors or High Concentrations of Aerosols:

    • Recommendation: An air-purifying respirator (APR) with a combination of an organic vapor (OV) cartridge and a P100 particulate filter, or a green-coded cartridge for ammonia/methylamine, should be considered.[14][15][16][17]

    • Rationale: While the vapor pressure is low, certain operations (e.g., heating, creating solutions with volatile solvents) could generate vapors. An organic vapor cartridge will adsorb these vapors. Some aromatic amines may also be effectively captured by ammonia-rated cartridges. The P100 filter remains essential for any airborne particulates.[16][17]

Protective Clothing: The Final Layer
  • Recommendation: A fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, disposable coveralls made of a chemical-resistant material (e.g., Tyvek®) are recommended.

  • Rationale: Protective clothing prevents the contamination of personal clothes and skin.[14] Lab coats should be laundered professionally and not taken home. Disposable coveralls provide a higher level of protection and simplify decontamination as they can be disposed of as hazardous waste.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow minimizes the risk of exposure. The following protocol outlines the essential steps for safely handling this compound.

Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.

  • PPE Donning: Put on all required PPE (lab coat/coveralls, safety goggles and/or face shield, appropriate gloves, and respirator if required by your risk assessment) before entering the designated handling area.

Handling:

  • Weighing: Weigh the solid compound on disposable weigh paper within the fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Conduct all transfers of the solid or solutions containing it over a disposable, plastic-backed absorbent pad to contain any spills.

  • Solution Preparation: Slowly add the solid this compound to the solvent to minimize splashing and aerosol generation.

Post-Handling:

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the compound. (See Section 4 for detailed procedures).

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing PPE.

Below is a workflow diagram illustrating the key decision points and actions for safe handling.

PPE_Workflow PPE & Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Begin Work with This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection emergency_prep Verify Emergency Equipment (Fume Hood, Eyewash, Shower) risk_assessment->emergency_prep don_ppe Don PPE Correctly ppe_selection->don_ppe emergency_prep->don_ppe conduct_work Perform Work in Designated Area (Fume Hood) don_ppe->conduct_work spill_check Monitor for Spills and Contamination conduct_work->spill_check decontaminate Decontaminate Surfaces & Equipment spill_check->decontaminate No Spill emergency_proc Follow Emergency Spill Procedures spill_check->emergency_proc Spill Occurs dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end emergency_proc->decontaminate After Cleanup

Caption: PPE selection and handling workflow for this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent residual exposure and environmental contamination.

Surface and Equipment Decontamination

For decontaminating surfaces and equipment contaminated with this compound, a two-step chemical oxidation and cleaning process is recommended.

  • Initial Oxidation: Prepare a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or use a commercially available decontamination solution containing glutaraldehyde.[2][15][18] Apply the solution to the contaminated surface and allow a contact time of at least 5-10 minutes.[2] This step helps to chemically degrade the aromatic amine structure.

  • Thorough Cleaning: After the oxidation step, thoroughly clean the surface with a laboratory detergent and water to remove the oxidant and any reaction byproducts.[19]

  • Rinse: Rinse the surface with deionized water and wipe dry with a disposable towel.

  • Verification: If available, use a surface wipe test kit for aromatic amines to verify the effectiveness of the decontamination.[2]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Table 2: Waste Disposal Plan for this compound

Waste TypeCollection ContainerLabeling RequirementsDisposal Procedure
Solid Waste (excess compound, contaminated weigh paper, absorbent pads)Dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "Toxic," "Suspected Carcinogen," "this compound"Transfer solids using a scoop or spatula to avoid creating dust. Keep the container sealed when not in use. Arrange for pickup by the institution's environmental health and safety (EHS) department.
Liquid Waste (solutions, first rinse from cleaning)Compatible, sealed, and clearly labeled hazardous waste container for liquid chemical waste."Hazardous Waste," "Toxic," "Suspected Carcinogen," "this compound in [Solvent]"Collect all solutions and the first rinse from decontamination procedures in the designated container. Do not mix with incompatible waste streams. Arrange for pickup by EHS.
Contaminated PPE (gloves, disposable coveralls, respirator cartridges)Double-bagged in clear plastic bags, placed in a labeled hazardous waste container."Hazardous Waste," "Contaminated PPE"Carefully remove and place in designated bags to prevent cross-contamination. Dispose of through the EHS hazardous waste program.
Empty Containers Original product container.Deface original label. Attach a hazardous waste label.The first rinse of the empty container must be collected as hazardous liquid waste. After triple rinsing, the defaced container can be disposed of according to institutional policy, which may allow for disposal as solid waste or in designated glass disposal.

Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By integrating these detailed protocols into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • 3M. (n.d.). 3M Respirator Cartridges. Select Safety Sales.
  • Cai, T., et al. (2016). Enhanced degradation of polycyclic aromatic hydrocarbons by indigenous microbes combined with chemical oxidation. Scientific Reports.
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
  • Weeks, R. W., Jr., & Dean, O. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory.
  • Gautam, A., & Kumar, S. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Environmental Pollution.
  • Cheng, M., et al. (2020). Removal of Polycyclic Aromatic Hydrocarbons from Water Using Mn(III)-Based Advanced Oxidation Process. Water.
  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas.
  • NIOSH. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. CDC.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of Washington.
  • Northwestern University. (n.d.). Cartridge Selection. Environmental Health and Safety.
  • Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety.
  • PubChem. (n.d.). 9-Aminophenanthrene. National Center for Biotechnology Information.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • NIOSH. (2004). NIOSH Respirator Selection Logic. CDC.
  • PubChem. (n.d.). 9-Aminophenanthrene - 3.2.2 Vapor Pressure. National Center for Biotechnology Information.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. CDC.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3366-65-2).
  • University of Wisconsin-Madison. (n.d.). GLOVE SELECTION CHART.
  • NIOSH. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. CDC.
  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - Iowa State University.
  • Journal of Chemical & Engineering Data. (2013). The Vaporization Enthalpies and Vapor Pressures of Some Primary Amines of Pharmaceutical Importance by Correlation Gas Chromatography.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.